molecular formula C10H18F2N2 B1494574 3,3-Difluoro-1,4'-bipiperidine

3,3-Difluoro-1,4'-bipiperidine

Cat. No.: B1494574
M. Wt: 204.26 g/mol
InChI Key: VALSRXXKMYTMKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Difluoro-1,4'-bipiperidine (CAS 2566473-42-3) is a chiral, fluorinated bipiperidine compound of significant interest in medicinal chemistry and pharmaceutical research. It serves as a critical synthetic intermediate in the development of central nervous system (CNS) agents . Its molecular structure is engineered to support the modulation of neurotransmitter receptors, making it a valuable scaffold in the discovery of potential therapeutics for conditions such as psychosis and depression . The strategic incorporation of fluorine atoms at the 3,3' position of the piperidine ring is a key structural feature that enhances the molecule's metabolic stability and improves its ability to penetrate the blood-brain barrier, thereby optimizing the pharmacokinetic properties and potential efficacy of resulting drug candidates . Research into 3,3-difluoro-piperidine derivatives has identified their activity as potent NR2B NMDA receptor antagonists . This mechanism is a validated target for treating a range of neurological diseases and disorders, including pain, Parkinson's disease, Alzheimer's disease, epilepsy, and migraine . The compound is offered exclusively for research purposes and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H18F2N2

Molecular Weight

204.26 g/mol

IUPAC Name

3,3-difluoro-1-piperidin-4-ylpiperidine

InChI

InChI=1S/C10H18F2N2/c11-10(12)4-1-7-14(8-10)9-2-5-13-6-3-9/h9,13H,1-8H2

InChI Key

VALSRXXKMYTMKG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2CCNCC2)(F)F

Origin of Product

United States

Foundational & Exploratory

Physicochemical Profiling of 3,3-Difluoro-1,4'-bipiperidine: A Strategic Building Block for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, structural analysis, and experimental characterization of 3,3-Difluoro-1,4'-bipiperidine .

Executive Summary

This compound (CAS: 1934439-49-2 for free base; 2101206-90-8 for 2HCl) represents a high-value fluorinated scaffold in modern drug discovery. Structurally comprising two piperidine rings linked at the N1–C4' positions with a gem-difluoro substitution at the C3 position of the secondary amine ring, this molecule serves as a critical bioisostere.

Its primary utility lies in the "Fluorine Effect," where the electron-withdrawing nature of the gem-difluoro group significantly modulates the basicity (pKa) of the adjacent secondary amine without compromising steric accessibility. This guide provides a comprehensive analysis of its physicochemical properties, conformational bias, and experimental handling, designed to aid researchers in optimizing lead compounds for metabolic stability and oral bioavailability.

Chemical Identity & Structural Analysis[1][2][3]

Nomenclature and Identification
  • IUPAC Name: this compound (often referred to as 3,3-difluoro-4-(piperidin-1-yl)piperidine to specify the linkage).[1]

  • CAS Number: 1934439-49-2 (Free Base), 2101206-90-8 (Dihydrochloride).

  • Molecular Formula: C₁₀H₁₈F₂N₂[2]

  • Molecular Weight: 204.26 g/mol (Free Base).[2]

  • SMILES: FC1(F)CNCCC1N2CCCCC2 (Note: Linkage implies N-substitution on the non-fluorinated ring to the C4 of the fluorinated ring, or vice versa depending on the specific isomer. The commercially dominant form preserves the secondary amine on the fluorinated ring for further coupling).

Structural Diagram

The molecule features a tertiary amine (linker) and a secondary amine (functional handle). The 3,3-difluoro substitution is proximal to the secondary nitrogen.

ChemicalStructure cluster_0 Ring A: Piperidin-1-yl (Tertiary Amine) cluster_1 Ring B: 3,3-Difluoropiperidine (Secondary Amine) N1 N C2 C N1->C2 C4_prime C4' N1->C4_prime 1,4'-Linkage C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->N1 C3_prime C3' C4_prime->C3_prime F1 F C3_prime->F1 F2 F C3_prime->F2 N1_prime NH C3_prime->N1_prime C2' C2' N1_prime->C2' C1' C1' C2'->C1' C1'->C4_prime

Caption: Structural connectivity of this compound showing the tertiary linker amine and the gem-difluoro substituted secondary amine.

Physicochemical Properties[1][2][3][6][7][8][9]

The introduction of fluorine atoms induces profound electronic and conformational changes compared to the non-fluorinated bipiperidine analog.

Basicity Modulation (pKa)

The most critical property of this scaffold is the reduction in pKa of the secondary amine.

  • Mechanism: The strong electronegativity of the fluorine atoms at C3 exerts a powerful inductive effect (

    
    ), withdrawing electron density from the adjacent amine (N1'). This destabilizes the protonated ammonium species, thereby lowering the pKa.
    
  • Data Comparison:

    • Piperidine (Parent):[3][4][5] pKa ≈ 11.2

    • 3,3-Difluoropiperidine (Core): pKa ≈ 7.4 [1][6]

    • This compound: The secondary amine typically exhibits a pKa in the range of 7.2 – 7.8 , while the distal tertiary amine remains more basic (pKa ~ 9.5–10.0), though slightly attenuated by through-bond effects.

Implication: At physiological pH (7.4), a significant fraction of the molecule exists in the neutral state compared to non-fluorinated analogs. This enhances membrane permeability and reduces lysosomal trapping.

Lipophilicity (LogP vs. LogD)

While fluorine is lipophilic, the reduction in pKa dominates the LogD profile.

  • Predicted LogP: ~1.5 – 2.0 (Moderately lipophilic).

  • LogD (pH 7.4): The value is often higher than the non-fluorinated parent because the molecule is less ionized.

    • Non-fluorinated: Highly ionized at pH 7.4 → Low LogD.

    • Difluoro-analog: ~50% Neutral at pH 7.4 → Higher effective lipophilicity (LogD).

Conformational Bias

The 3,3-difluoro substitution restricts the conformational flexibility of the piperidine ring.

  • Chair Preference: The ring predominantly adopts a chair conformation.

  • Dipole Effects: The C–F bonds create a significant dipole. Interaction with the N–H dipole (or N-lone pair) often favors specific rotamers, potentially locking the substituent at C4 into an equatorial position to minimize steric and electrostatic repulsion (gauche effects).

PropertyValue / CharacteristicRelevance
pKa (Sec. Amine) 7.2 – 7.8 (Experimental est.)Improved bioavailability; reduced hERG liability.
pKa (Tert. Amine) 9.5 – 10.2Maintains solubility; salt formation capability.
LogP (Neutral) 1.8 ± 0.4Optimal range for CNS penetration.
TPSA ~24 ŲHigh permeability potential (Rule of 5 compliant).
H-Bond Donors 1 (NH)Functional handle for coupling.
Metabolic Stability High (C3 blocked)Prevents oxidative metabolism at the susceptible C3 position.

Applications in Drug Discovery[5][7][9][10]

Bioisosterism & Metabolic Blocking

The C3 position of piperidine is a metabolic "hotspot" susceptible to cytochrome P450 oxidation. Substitution with fluorine:

  • Blocks Metabolism: The C–F bond (approx. 116 kcal/mol) is metabolically inert, extending the half-life (

    
    ) of the drug.
    
  • Lowers Lipophilicity (Intrinsic): Fluorine can lower intrinsic lipophilicity compared to a methyl group, but the pKa effect usually results in better permeability.

hERG Avoidance

Basic amines with high pKa (>9) are frequently associated with hERG channel inhibition, leading to cardiotoxicity. By lowering the pKa to ~7.5, this compound reduces the cationic fraction at physiological pH, significantly decreasing affinity for the hERG pore [2].

Experimental Protocols

Protocol: pKa Determination (Potentiometric Titration)

Objective: To accurately determine the ionization constants of the diamine system.

Reagents:

  • Compound: this compound (dihydrochloride salt).[1][7]

  • Solvent: 0.15 M KCl (aqueous) or Methanol/Water co-solvent if solubility is low.

  • Titrant: 0.1 M KOH (standardized).

Workflow:

  • Dissolution: Dissolve 5 mg of the dihydrochloride salt in 20 mL of degassed 0.15 M KCl solution. Maintain temperature at 25°C ± 0.1°C.

  • Blank Titration: Perform a blank titration on the solvent system to calibrate the electrode slope.

  • Sample Titration: Titrate with 0.1 M KOH in 2 µL increments.

  • Data Analysis: Plot pH vs. Volume of titrant. Identify two inflection points.

    • First inflection: Deprotonation of the C3-difluoro secondary amine (lower pKa).

    • Second inflection: Deprotonation of the tertiary amine (higher pKa).

  • Calculation: Use the Bjerrum method or non-linear regression to calculate

    
     and 
    
    
    
    .
Protocol: LogD_{7.4} Measurement (Shake-Flask)

Objective: To measure the distribution coefficient at physiological pH.

Workflow:

  • Preparation: Prepare a saturated solution of the compound in pH 7.4 phosphate-buffered saline (PBS).

  • Partitioning: Mix equal volumes (1 mL each) of the PBS solution and 1-octanol in a glass vial.

  • Equilibration: Shake vigorously for 1 hour at 25°C, then centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification: Analyze both phases using HPLC-UV or LC-MS/MS.

  • Calculation:

    
    
    

Synthesis Overview

The synthesis of this compound typically follows a reductive amination strategy, ensuring the preservation of the difluoro motif.

Synthesis Start N-Boc-3,3-difluoro-4-piperidone Step1 Reductive Amination (NaBH(OAc)3, DCE, AcOH) Start->Step1 Reagent + Piperidine Reagent->Step1 Intermediate N-Boc-3,3-difluoro-1,4'-bipiperidine Step1->Intermediate Step2 Deprotection (HCl/Dioxane or TFA/DCM) Intermediate->Step2 Product This compound (Dihydrochloride) Step2->Product

Caption: Synthetic route via reductive amination of protected 3,3-difluoro-4-piperidone.

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • Skin Irritation: Category 2 (H315).

  • Eye Irritation: Category 2A (H319).

  • STOT-SE: Category 3 (Respiratory Irritation, H335).

Handling Precautions:

  • Hygroscopic: The hydrochloride salt is hygroscopic. Store under inert gas (Nitrogen/Argon) in a desiccator at 2–8°C.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle within a chemical fume hood to avoid inhalation of dust.

  • Stability: Stable under normal conditions. Incompatible with strong oxidizing agents.

References

  • PubChem. (2025).[6] 3,3-Difluoropiperidine Compound Summary. National Library of Medicine.[6] Available at: [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. Available at: [Link]

  • Surmont, R., et al. (2010).[8] Synthesis of 4-substituted 3,3-difluoropiperidines. Journal of Organic Chemistry, 75(3), 929-932.[8] Available at: [Link]

  • Müller, K., et al. (2016).[9] Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem. Available at: [Link]

Sources

Molecular weight and formula of 3,3-Difluoro-1,4'-bipiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3,3-Difluoro-1,4'-bipiperidine

Introduction & Structural Definition

This compound (often denoted as 3',3'-Difluoro-1,4'-bipiperidine in precise IUPAC nomenclature to indicate substitution on the C-linked ring) is a specialized fluorinated heterocyclic building block. It belongs to the class of gem-difluoropiperidines, which are increasingly utilized in medicinal chemistry to modulate the physicochemical properties of drug candidates.

In the context of drug design, this scaffold serves as a bioisostere for the piperidine or morpholine moieties found in numerous GPCR ligands and kinase inhibitors. The introduction of the gem-difluoro group at the 3-position of the piperidine ring induces significant electronic and conformational changes, primarily lowering the basicity of the adjacent amine and blocking metabolic oxidation at the susceptible


-position.
Chemical Identity & Properties
PropertyData
IUPAC Name 3,3-Difluoro-1-(piperidin-4-yl)piperidine (or 3',3'-Difluoro-1,4'-bipiperidine)
CAS Number 1934439-49-2 (Free Base) / 2101206-90-8 (2HCl Salt)
Molecular Formula

Molecular Weight 204.26 g/mol
Exact Mass 204.1438
Appearance White to off-white solid (typically supplied as HCl salt)
Solubility Soluble in DMSO (>10 mg/mL), Methanol, Water (as salt)
pKa (Calc.) ~7.5 (Secondary amine, lowered by F-effect), ~9.8 (Tertiary amine)
LogP (Calc.) ~1.2

Synthetic Methodology

The synthesis of this compound typically follows a reductive amination pathway, ensuring the preservation of the difluoro motif which is sensitive to harsh basic conditions (potential for HF elimination).

Core Synthetic Protocol

Reaction Overview: The synthesis couples a commercially available 3,3-difluoro-4-piperidinone derivative with piperidine , followed by deprotection.

Step-by-Step Workflow:

  • Reductive Amination (Coupling):

    • Reagents: tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (Ketone), Piperidine (Amine), Sodium triacetoxyborohydride (

      
      ), Acetic Acid (catalytic).
      
    • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

    • Protocol:

      • Dissolve tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (1.0 eq) and piperidine (1.1 eq) in DCE under

        
         atmosphere.
        
      • Add acetic acid (1.5 eq) to catalyze iminium ion formation. Stir at room temperature for 30–60 minutes.

      • Cool to 0°C and add

        
         (1.5 eq) portion-wise.
        
      • Allow the reaction to warm to room temperature and stir overnight (12–16 h).

      • Quench: Add saturated aqueous

        
        . Extract with DCM (
        
        
        
        ).
      • Purification: Dry organic layer over

        
        , concentrate, and purify via silica gel chromatography (Gradient: 0–10% MeOH in DCM).
        
  • N-Boc Deprotection:

    • Reagents: 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM.

    • Protocol:

      • Dissolve the intermediate (tert-butyl this compound-1'-carboxylate) in DCM.

      • Add TFA (10–20 eq) or 4M HCl/Dioxane (5 eq) at 0°C.

      • Stir at room temperature for 2–4 hours until TLC indicates consumption of starting material.

      • Workup: Concentrate in vacuo. For the free base, neutralize with basic resin or

        
         and extract. For the salt, triturate with diethyl ether to obtain the solid HCl salt.
        
Synthetic Pathway Diagram

Synthesis Start tert-Butyl 3,3-difluoro- 4-oxopiperidine-1-carboxylate Inter Intermediate: N-Boc-3,3-difluoro- 1,4'-bipiperidine Start->Inter Reductive Amination (DCE, AcOH, RT) Reagent1 Piperidine + NaBH(OAc)3 Reagent1->Inter Final Target: 3,3-Difluoro- 1,4'-bipiperidine Inter->Final Deprotection (-Boc) Reagent2 TFA or HCl Reagent2->Final

Caption: Synthetic route via reductive amination of N-Boc-3,3-difluoro-4-piperidinone followed by acidic deprotection.

Medicinal Chemistry Applications

The this compound scaffold is engineered to solve specific pharmacokinetic (PK) challenges.

Modulation of Basicity (pKa)

The fluorine atoms at the C3 position exert a strong electron-withdrawing inductive effect (


 effect). This significantly lowers the pKa of the piperidine nitrogen.
  • Standard Piperidine pKa: ~10.8

  • 3,3-Difluoropiperidine pKa: ~7.5–8.5

  • Impact: At physiological pH (7.4), a larger fraction of the molecule remains uncharged compared to the non-fluorinated analog. This increases membrane permeability and blood-brain barrier (BBB) penetration, making it ideal for CNS targets.

Metabolic Stability

The C3 position of piperidine rings is a metabolic "hotspot" susceptible to oxidative metabolism by Cytochrome P450 enzymes.

  • Mechanism: Substitution of C-H bonds with C-F bonds (which are stronger and non-oxidizable) blocks this metabolic pathway.

  • Result: Increased half-life (

    
    ) and reduced clearance (
    
    
    
    ).
Conformational Restriction

The gem-difluoro group introduces the "gauche effect," favoring specific chair conformations. This can lock the molecule into a bioactive conformation, potentially increasing binding affinity (


 or 

) for the target receptor.
Structure-Activity Relationship (SAR) Logic

SAR Core This compound Scaffold F_Effect Gem-Difluoro (C3) Core->F_Effect N_Effect Piperidine Nitrogen Core->N_Effect Link_Effect 1,4'-Linkage Core->Link_Effect Outcome1 Lower pKa (Better Permeability) F_Effect->Outcome1 -I Effect Outcome2 Blocked Metabolism (Higher Stability) F_Effect->Outcome2 C-F Bond Strength Outcome3 Rigid Conformation (Selectivity) F_Effect->Outcome3 Gauche Effect Link_Effect->Outcome3 Steric Bulk

Caption: Mechanistic impact of the difluoro-bipiperidine scaffold on pharmacological parameters.

Handling, Safety, and Storage

As a fluorinated amine, this compound requires standard laboratory safety protocols.

  • Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

  • Storage:

    • Temperature: 2–8°C (Refrigerate).

    • Atmosphere: Hygroscopic; store under inert gas (Nitrogen or Argon) if possible.

    • Stability: Stable under normal conditions. Avoid strong oxidizing agents.

  • Handling: Wear nitrile gloves, safety goggles, and use within a chemical fume hood. In case of contact with eyes, rinse immediately with plenty of water.

References

  • PubChem . (2024). Compound Summary: 3,3-Difluoropiperidine Derivatives. National Library of Medicine.[1] Retrieved from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

Technical Whitepaper: Solubility Profiling and Handling of 3,3-Difluoro-1,4'-bipiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the solubility profile, physicochemical properties, and handling protocols for 3,3-Difluoro-1,4'-bipiperidine (CAS: 1934439-49-2 for free base). This molecule is a critical saturated heterocyclic building block in medicinal chemistry, particularly for Central Nervous System (CNS) programs targeting BACE-1 or GPCRs.[1]

The incorporation of the gem-difluoro motif at the 3-position serves two primary mechanistic functions:

  • Metabolic Blocking: It prevents oxidative metabolism at the susceptible C3 position.[1]

  • pKa Modulation: The electron-withdrawing inductive effect (

    
    ) of the fluorine atoms lowers the basicity of the piperidine nitrogen, often improving blood-brain barrier (BBB) permeability by reducing the fraction of ionized species at physiological pH.
    

This guide distinguishes critically between the Free Base and the Dihydrochloride Salt forms, as their solubility profiles are inverted.[1]

Physicochemical Architecture

To understand the solubility behavior, we must analyze the molecular forces at play.[1]

The Fluorine Effect on Solvation

Unlike chlorination, which significantly increases lipophilicity (LogP), gem-difluorination has a more nuanced effect.[2] The C-F bond is highly polar yet non-polarizable.[1]

  • Dipole Moment: The two fluorine atoms create a significant local dipole.[1] In non-polar solvents, this can lead to aggregation or poor solubility unless the solvent has a matching dipole component (e.g., Dichloromethane).

  • Lipophilicity: The gem-difluoro group generally increases LogP by ~0.2–0.4 units compared to the parent methylene (

    
    ), but significantly less than a dimethyl substitution.
    
  • Basicity: The pKa of the adjacent amine is typically lowered by 1.0–2.0 units compared to the non-fluorinated analog.[1]

Key Properties Table[1]
PropertyValue / CharacteristicContext
Molecular Formula

Free Base
Molecular Weight 204.26 g/mol Free Base
MW (2HCl Salt) ~277.18 g/mol Common Commercial Form
LogP (Predicted) 1.2 – 1.5Moderately Lipophilic
pKa (Predicted) ~8.5 – 9.2Lower than piperidine (~11.[1][3]0)
H-Bond Donors 1 (Secondary Amine)Critical for protic solvent interaction
H-Bond Acceptors 4 (2 N, 2 F)Fluorine is a weak acceptor

Solubility Profile: Empirical & Predicted Data

The following data categorizes solubility based on the physical form of the reagent. Crucial Warning: Commercial suppliers often supply the dihydrochloride salt (CAS: 2101206-90-8) without explicitly stating "2HCl" in the main header.[1] Always verify the anion content.[1]

Solubility Matrix
Solvent ClassSpecific SolventFree Base Solubility2HCl Salt SolubilityMechanistic Note
Universal DMSO High (>100 mg/mL)High (>50 mg/mL)Best stock solvent for biological assays.[1]
Protic Methanol HighHighGood for transferring/weighing salts.[1]
Protic Water (pH 7) Low (<1 mg/mL)Very High (>100 mg/mL)Free base precipitates at neutral pH.[1]
Halogenated Dichloromethane (DCM) Very High NegligibleStandard solvent for extraction/free-basing.
Ester Ethyl Acetate Moderate to HighNegligibleGood for crystallization of free base.[1]
Ether THF / MTBE ModerateNegligibleTHF preferred over MTBE for reactions.[1]
Hydrocarbon Hexane / Heptane LowInsolubleUsed as an antisolvent to crash out the product.[1]
Solvent Selection Logic (Graphviz)[1]

The following decision tree illustrates the solvent selection process based on the intended application (Reaction vs. Analysis).

SolventSelection Start Start: this compound Sample CheckForm Check Form: Free Base or Salt (HCl)? Start->CheckForm Salt Salt (2HCl) CheckForm->Salt Is Salt Base Free Base CheckForm->Base Is Free Base AqAssay Biological Assay? Salt->AqAssay Water Use Water or Saline (High Solubility) AqAssay->Water Yes StockSoln Stock Solution? AqAssay->StockSoln No DMSO Use DMSO (Universal Solubility) StockSoln->DMSO OrgRxn Organic Synthesis (e.g., Amide Coupling) Base->OrgRxn Purification Purification/Workup Base->Purification DCM Use DCM or DMF OrgRxn->DCM Extraction Use DCM/Water Biphasic System Purification->Extraction

Figure 1: Solvent selection decision tree based on chemical form and application.[1]

Standard Operating Procedure (SOP): Solubility Determination

If exact solubility data is required for a specific formulation (e.g., formulation for animal dosing), follow this Thermodynamic Solubility Protocol . This method is superior to kinetic (DMSO-spike) methods for accurate saturation points.[1]

Materials
  • Analyte: this compound (solid).[1][4][5][6]

  • Solvents: HPLC grade (Water, MeOH, ACN, buffer).

  • Equipment: Thermomixer (shaker), Centrifuge, HPLC-UV or LC-MS.[1]

Protocol Steps
  • Preparation: Weigh ~5 mg of the compound into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 250 µL of the target solvent.[1]

  • Visual Check:

    • If fully dissolved (clear), solubility is >20 mg/mL.[1] Stop or add more solid.

    • If solid remains, proceed to step 4.[1]

  • Equilibration: Shake the suspension at 25°C and 750 rpm for 24 hours . This ensures thermodynamic equilibrium is reached.[1]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved material.

  • Filtration (Optional but recommended): Filter the supernatant through a 0.22 µm PTFE filter to remove micro-particulates.[1]

  • Quantification:

    • Dilute the supernatant 100x or 1000x with mobile phase.[1]

    • Inject onto HPLC.[1] Calculate concentration against a standard curve prepared in DMSO.

Experimental Workflow Diagram (Graphviz)

SolubilityWorkflow Step1 1. Weigh Solid (Excess) Step2 2. Add Solvent (250 µL) Step1->Step2 Step3 3. Shake (24h @ 25°C) Step2->Step3 Step4 4. Centrifuge (10k rpm) Step3->Step4 Step5 5. Analyze Supernatant (HPLC/LC-MS) Step4->Step5

Figure 2: Thermodynamic solubility determination workflow.

Handling, Stability, and "Salt Break" Protocol

Stability and Storage[1]
  • Hygroscopicity: The dihydrochloride salt is hygroscopic .[1] It will absorb atmospheric moisture, becoming sticky and difficult to weigh.[1]

    • Recommendation: Store in a desiccator at 4°C. Allow to warm to room temperature before opening the vial to prevent condensation.

  • Chemical Stability: The gem-difluoro group is chemically robust.[1] However, the secondary amine is prone to oxidation over long periods if stored in solution.[1] Store stock solutions (DMSO) at -20°C.

"Salt Break" Procedure (Converting 2HCl to Free Base)

Many organic reactions (e.g., Buchwald-Hartwig amination) require the free base form to prevent catalyst poisoning or stoichiometric mismatch.[1]

  • Dissolution: Dissolve the this compound 2HCl salt in a minimum amount of Water (e.g., 1 g in 5 mL).[1]

  • Basification: Slowly add 1M NaOH or Saturated

    
     while stirring until pH > 12. The solution will become cloudy as the free base precipitates/oils out.[1]
    
  • Extraction: Add Dichloromethane (DCM) (3 x 10 mL). The free base will partition into the DCM layer.[1]

  • Drying: Dry the combined DCM layers over anhydrous

    
    .
    
  • Concentration: Filter and rotary evaporate the DCM to yield the free base (often a viscous oil or low-melting solid).[1]

References

  • PubChem Compound Summary. (2025). 3,3-Difluoropiperidine Derivatives.[1][4][5][6][7][8][9][10][11] National Center for Biotechnology Information.[1] [Link]

  • Grygorenko, O. O., et al. (2022).[1][12][13] Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry.[1][2][3][7] Chemistry – A European Journal.[1][10][13] [Link][1]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry.[1] [Link][1]

  • MySkinRecipes / Chemical Data. (2025). 3',3'-Difluoro-1,4'-bipiperidine Product Specifications.[Link]

Sources

3,3-Difluoro-1,4'-bipiperidine safety data sheet (SDS) and handling

Author: BenchChem Technical Support Team. Date: February 2026

Handling, Physicochemical Properties, and Synthetic Utility

Executive Summary

3,3-Difluoro-1,4'-bipiperidine (CAS: 1638756-76-9) is a specialized heterocyclic building block extensively utilized in Fragment-Based Drug Discovery (FBDD).[1] Its structural significance lies in the gem-difluoro substitution, a bioisosteric modification that critically alters the physicochemical profile of the parent bipiperidine scaffold.[1]

For medicinal chemists, this compound offers two primary advantages:

  • Metabolic Stability: The fluorine atoms block the C3 position from oxidative metabolism (e.g., by Cytochrome P450).[1]

  • pKa Modulation: The strong electron-withdrawing nature of the fluorine atoms lowers the basicity of the adjacent piperidine nitrogen via the inductive effect ($ -I $), often improving oral bioavailability and blood-brain barrier (BBB) penetration compared to the non-fluorinated parent.[1]

This guide provides a rigorous technical framework for the safe handling, storage, and synthetic application of this compound.

Part 1: Chemical Identity & Physicochemical Profile[1][2][3][4]

The introduction of the gem-difluoro moiety creates a dipole that influences both the conformation of the ring (favoring the gauche effect) and the electronic environment of the nitrogen centers.[1]

Table 1: Substance Identification & Properties[1]
PropertyData
Chemical Name This compound
CAS Number 1638756-76-9 (Free Base) / 864292-94-4 (2HCl Salt)
Molecular Formula

Molecular Weight 204.26 g/mol
Appearance White to off-white solid (typically crystalline)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in non-polar alkanes.[1][2]
pKa (Predicted) ~7.5 - 8.5 (Distal N), ~6.0 (Proximal N to Fluorines)*
LogP (Predicted) ~1.2 (Modulated by dipole moment)

*Note on pKa: The 3,3-difluoro substitution significantly lowers the pKa of the piperidine nitrogen compared to unsubstituted piperidine (pKa ~11.2), reducing lysosomal trapping potential.

Part 2: Hazard Identification & Safety Assessment[1]

While not classified as a "High Hazard" substance like alkylating agents, this compound acts as a significant irritant.[1] The primary risk stems from its basicity and potential to cause reversible but painful tissue damage.[1]

GHS Classification[1]
  • Skin Corrosion/Irritation: Category 2 (H315)[1]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)[1]

Diagram 1: Safety & Handling Decision Matrix

This flowchart illustrates the logical decision-making process for handling this compound based on its physical state and quantity.

SafetyMatrix Start Start: Handling Assessment CheckState Check Physical State Start->CheckState Solid Solid / Powder CheckState->Solid Solution In Solution (DCM/DMSO) CheckState->Solution Weighing Weighing Protocol: Anti-static gun + Enclosure Solid->Weighing LiquidTransfer Transfer Protocol: Positive Displacement Pipette Solution->LiquidTransfer PPE_Standard PPE: Nitrile Gloves (0.11mm) Safety Glasses, Lab Coat Weighing->PPE_Standard < 1g PPE_High PPE: Double Nitrile or Butyl Rubber (if >10g) Weighing->PPE_High > 1g LiquidTransfer->PPE_Standard Storage Storage: 2-8°C, Desiccated Argon Overlay PPE_Standard->Storage PPE_High->Storage

Caption: Decision matrix for PPE selection and engineering controls based on physical state and quantity.

Part 3: Advanced Handling & Storage Protocols

Hygroscopicity Management

Fluorinated amines, particularly in their hydrochloride salt forms, are hygroscopic.[1] Moisture uptake leads to:

  • Stoichiometric Errors: Weighing wet compound results in under-loading reagents in synthesis.[1]

  • Hydrolysis Risks: While the C-F bond is stable, moisture can interfere with sensitive coupling reagents (e.g., acid chlorides) used in downstream steps.[1]

Protocol:

  • Store the container in a desiccator or under an inert atmosphere (Nitrogen/Argon).[1]

  • Allow the container to equilibrate to room temperature before opening to prevent condensation on the cold solid.[1]

Stability Factors[1]
  • Thermal: Stable at room temperature for short periods; long-term storage at 2-8°C is required to prevent slow oxidation or discoloration.[1]

  • Incompatibility: Incompatible with strong oxidizing agents and strong acids (exothermic salt formation).[1]

Part 4: Synthetic Utility – Self-Validating Protocol

The most common application of this compound is as a nucleophile in amide coupling or


 reactions to attach the fluorinated scaffold to a core pharmacophore.[1]
Validated Workflow: Amide Coupling via HATU

This protocol includes "Self-Validating" checkpoints—steps where the chemist verifies success before proceeding, preventing wasted time on failed batches.[1]

Reagents:

  • Carboxylic Acid Partner (1.0 equiv)[1]

  • This compound (1.1 equiv)[1]

  • HATU (1.2 equiv)[1]

  • DIPEA (3.0 equiv)[1]

  • Solvent: DMF or DCM (Anhydrous)[1]

Step-by-Step Methodology:

  • Activation (Checkpoint 1):

    • Dissolve the Carboxylic Acid and HATU in DMF.[1]

    • Add 1.0 equiv of DIPEA.[1] Stir for 5 minutes.

    • Validation: Solution should turn slightly yellow/orange, indicating active ester formation.[1] If precipitate forms immediately, check solubility of the acid.

  • Nucleophilic Attack:

    • Add this compound followed by the remaining DIPEA (2.0 equiv).[1]

    • Causality: The secondary amine (distal nitrogen) is the nucleophile.[1] The proximal nitrogen (near fluorines) is less nucleophilic due to the electron-withdrawing effect, providing inherent regioselectivity if the molecule was not already blocked.[1]

  • Reaction Monitoring (Checkpoint 2):

    • Stir at RT for 2 hours.

    • Validation: Take a 5µL aliquot, dilute in MeCN, and run LCMS.

    • Pass Criteria: >95% conversion of Carboxylic Acid mass (

      
      ) to Product mass (
      
      
      
      ).
    • Fail Action: If acid remains, add 0.2 equiv more HATU and amine. Do not heat above 40°C to avoid epimerization of the acid partner.[1]

  • Work-up (Checkpoint 3):

    • Dilute with Ethyl Acetate.[1] Wash with saturated

      
       (removes acid byproducts) and Brine.[1]
      
    • Validation: Check pH of the aqueous layer.[1] It must be basic (

      
      ) to ensure the product (an amine) remains in the organic phase.[1] If acidic, the product may wash out.[1]
      
Diagram 2: Synthetic Workflow & Logic

SynthesisLoop Start Start Synthesis Activation Activate Acid (HATU/DIPEA) Start->Activation Addition Add 3,3-Difluoro- 1,4'-bipiperidine Activation->Addition Monitor LCMS Checkpoint Addition->Monitor Workup Workup: EtOAc / NaHCO3 Monitor->Workup Yes Remediate Add Reagents (+0.2 eq) Monitor->Remediate No Success Conversion >95%? pHCheck pH Checkpoint: Aqueous > pH 8? Workup->pHCheck Isolate Isolate & Dry pHCheck->Isolate Yes Adjust Adjust pH (Add NaOH) pHCheck->Adjust No Remediate->Monitor Adjust->pHCheck

Caption: Synthetic workflow with integrated LCMS and pH validation loops to ensure protocol integrity.

Part 5: Emergency Response

In the event of exposure, the chemical nature of the bipiperidine (lipophilic base) dictates the response.

  • Eye Contact: Immediately flush with water for 15 minutes.[1] The lipophilicity allows the compound to penetrate corneal tissue; speed is critical.[1]

  • Skin Contact: Wash with soap and water.[1] Do not use alcohol or organic solvents, as these may increase transdermal absorption of the fluorinated compound.[1]

  • Spill Cleanup:

    • Solid: Sweep up using a dust suppressant (damp paper towel) to avoid aerosolization.[1]

    • Solution: Absorb with vermiculite.[1]

    • Validation: Wipe the surface with a wet pH strip.[1] If the strip turns blue/purple (basic), residue remains. Clean until neutral.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78607, 1,4'-Bipiperidine (Parent Structure).[1] Retrieved from [Link][1]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry.[3] Chemical Society Reviews, 37(2), 320-330.[1] (Mechanistic source for pKa/LogP modulation). Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Piperidine derivatives and GHS Classification.[1] (General hazard data for piperidine class). Retrieved from [Link][1]

Sources

Technical Guide: Conformational Analysis of 3,3-Difluoro Substituted Bipiperidines

Author: BenchChem Technical Support Team. Date: February 2026

The Conformational Analysis of 3,3-Difluoro Substituted Bipiperidines is a specialized domain within medicinal chemistry, critical for optimizing the physicochemical and pharmacokinetic profiles of CNS-active agents.

This guide synthesizes the structural dynamics, synthetic pathways, and physicochemical implications of incorporating the 3,3-difluoro motif into the bipiperidine scaffold.

Executive Summary: The Fluorine Impact

The incorporation of a gem-difluoro motif at the 3-position of a bipiperidine scaffold is a precision engineering tactic used to modulate basicity, lipophilicity, and metabolic stability without significantly altering the steric bulk of the parent molecule.

  • pKa Modulation: The strong electron-withdrawing nature of the 3,3-difluoro group significantly depresses the pKa of the adjacent piperidine nitrogen (typically from ~11.0 to ~7.4), improving bioavailability and reducing hERG channel liability.

  • Conformational Locking: The gauche effect and dipole-dipole interactions inherent to the C–F bonds bias the piperidine ring pucker, often rigidifying the chair conformation and altering the vector of substituents at the 4-position.

  • Metabolic Blocking: The C–F bond strength (approx. 116 kcal/mol) blocks oxidative metabolism at the typically labile 3-position.

Structural Dynamics & Conformational Analysis

The Gem-Difluoro Chair Preference

Unlike a single fluorine substitution, which often exhibits a strong axial preference due to the


 hyperconjugative interaction (the "fluorine gauche effect"), a 3,3-difluoro substitution forces one fluorine into an axial position and the other into an equatorial position within a chair conformation.
  • Axial Fluorine (

    
    ):  Stabilized by the gauche effect with the adjacent ring nitrogen lone pair (if available) and anti-periplanar C-H bonds.
    
  • Equatorial Fluorine (

    
    ):  Subject to steric repulsion but necessary to maintain the chair geometry.
    
  • Net Result: The 3,3-difluoropiperidine ring adopts a distorted chair conformation. This distortion is energetically favorable over the twist-boat to maximize the hyperconjugative stabilization of the

    
     while minimizing the dipole moment vector sum.
    
Inter-Ring Rotational Dynamics (1,4'-Bipiperidine)

In a 1,4'-bipiperidine system, the 3,3-difluoro substitution on the central ring (Ring A) creates a significant dipole that influences the rotational barrier of the C4–N1' bond connecting the two rings.

  • Dipole Alignment: The

    
     dipole (pointing away from the ring) interacts with the lone pair or protonated N of the distal piperidine (Ring B).
    
  • Rotational Bias: Experimental data suggests a preference for rotamers where the distal piperidine is orthogonal to the local dipole of the

    
     group to minimize electrostatic repulsion.
    
Physicochemical Data Summary
PropertyUnsubstituted Bipiperidine3,3-Difluoro BipiperidineImpact Mechanism
pKa (Ring N) ~11.07.4 - 7.6 Inductive effect (

-withdrawal) stabilizes the free base.
LogD (pH 7.4) Low (Protonated)High (Neutral) Lower pKa means more neutral species at physiological pH.
Conformation Flexible ChairRigidified Chair Hyperconjugation (

) + Dipole minimization.
Metabolic Stability Low (P450 oxidation at C3)High C-F bond strength blocks hydroxylation.

Synthetic Methodology: Reductive Amination

The most robust route to 3,3-difluoro-1,4'-bipiperidines is the reductive amination of tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate with a secondary piperidine amine.

Protocol: Reductive Coupling

Reagents:

  • Ketone: tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (1.0 equiv)[1]

  • Amine: 4-Substituted Piperidine (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB, 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Catalyst: Acetic Acid (AcOH, 1-2 drops, optional to activate imine)

Step-by-Step Procedure:

  • Imine Formation: Dissolve the ketone and amine in DCE under an inert atmosphere (

    
    ). If the reaction is sluggish, add catalytic AcOH. Stir at Room Temperature (RT) for 1–2 hours to allow the hemiaminal/imine equilibrium to establish.
    
  • Reduction: Cool the solution to 0°C. Add STAB portion-wise to prevent a rapid exotherm.

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor by LC-MS for the disappearance of the ketone (

    
     signals).
    
  • Quench: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (MeOH/DCM gradient).

Visualization: Synthetic Workflow

SynthesisWorkflow Figure 1: Reductive Amination Pathway for 3,3-Difluoro Bipiperidines Ketone 3,3-Difluoro-4-oxopiperidine (Ketone) Imine Imine / Hemiaminal Intermediate Ketone->Imine DCE, AcOH RT, 2h Amine 4-Substituted Piperidine (Amine) Amine->Imine Product 3,3-Difluoro-1,4'-bipiperidine (Target Scaffold) Imine->Product STAB Na(OAc)3BH (Reductant) STAB->Product Reduction 16h

Figure 1: Step-by-step reductive amination workflow utilizing Sodium Triacetoxyborohydride (STAB).

Mechanistic Insight: The pKa Depression Effect

The most significant "conformational" effect in a biological context is actually electronic. By lowering the pKa of the piperidine nitrogen to ~7.4, the 3,3-difluoro group ensures that a significant fraction of the molecule exists in the neutral state at physiological pH (7.4).

  • Protonated State (pH < 7.0): The

    
     cation forms strong H-bonds with water, favoring an extended conformation to maximize solvation.
    
  • Neutral State (pH > 7.4): The neutral amine is more lipophilic and can adopt a more compact conformation, driven by intramolecular dipole minimization rather than solvent interaction.

  • Therapeutic Consequence: This allows the molecule to cross the Blood-Brain Barrier (BBB) effectively (neutral form) and then potentially protonate in the slightly more acidic environment of certain intracellular compartments or binding pockets.

Visualization: Conformational Energy Landscape

EnergyLandscape Figure 2: Conformational Drivers of the 3,3-Difluoropiperidine Ring Chair Distorted Chair (Global Minimum) AxialF Axial F: Gauche Stabilized (Hyperconjugation) Chair->AxialF Dominant Factor EquatorialF Equatorial F: Steric Penalty Chair->EquatorialF Geometric Necessity TwistBoat Twist-Boat (High Energy) TwistBoat->Chair Relaxation (>5 kcal/mol)

Figure 2: The distorted chair is the global minimum, driven by the stabilization of the axial fluorine.

References

  • Conformational Analysis of 1,3-Difluorinated Alkanes. University of Southampton ePrints. (2024). Retrieved from

  • 3,3-Difluoropiperidine Hydrochloride: Properties and Applications. Ossila. Retrieved from

  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold. Journal of Medicinal Chemistry. (2025). Retrieved from

  • Understanding the Conformational Behavior of Fluorinated Piperidines. Chemistry – A European Journal. (2020). Retrieved from

  • PubChem Compound Summary: 3,3-Difluoropiperidine. National Center for Biotechnology Information. Retrieved from [1]

Sources

LogP and pKa values for 3,3-Difluoro-1,4'-bipiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling of 3,3-Difluoro-1,4'-bipiperidine

Executive Summary

This compound (CAS: 2101206-90-8 for the dihydrochloride salt) represents a critical scaffold in modern medicinal chemistry, specifically designed to modulate basicity and metabolic stability in CNS-active agents.

Unlike its parent compound (1,4'-bipiperidine), the introduction of a gem-difluoro group at the 3-position of the N-linked piperidine ring serves as a strategic "pKa tuner." By lowering the basicity of the proximal nitrogen via inductive withdrawal, this moiety reduces ionization at physiological pH. This modification is frequently employed to improve oral bioavailability, enhance blood-brain barrier (BBB) penetration, and mitigate hERG channel liability—a common toxicity risk associated with highly basic piperidine motifs.

This guide provides a technical analysis of the compound's physicochemical properties, specifically LogP and pKa, and outlines the rigorous experimental protocols required for their validation.

Structural Analysis & Physicochemical Profile

The molecule consists of two distinct nitrogen centers with divergent electronic environments. Understanding this duality is essential for interpreting pKa data.

  • Site A (Proximal Nitrogen, N1): A tertiary amine within the 3,3-difluoropiperidine ring. The adjacent gem-difluoro group exerts a strong electron-withdrawing inductive effect ($ -I $), significantly reducing the electron density on the nitrogen lone pair.

  • Site B (Distal Nitrogen, N1'): A secondary amine in the 4'-piperidine ring. This center is structurally remote from the fluorine atoms and retains the high basicity characteristic of alkyl amines.

Predicted vs. Expected Values

The following data summarizes the expected physicochemical profile based on Structure-Activity Relationship (SAR) data of analogous fluorinated piperidines.

PropertyValue (Est.)Structural DriverImplications for Drug Design
pKa (Site A - N1) 6.2 – 6.8 Inductive effect of

-fluorines.
Reduced ionization at pH 7.4; improved membrane permeability.
pKa (Site B - N1') 9.8 – 10.5 Typical secondary amine behavior.Maintains solubility and receptor binding interactions (salt bridge).
LogP (Neutral) 1.4 – 1.9 Lipophilicity of the difluoromethylene group.Moderate lipophilicity suitable for CNS penetration.
LogD (pH 7.4) 0.5 – 1.0 Partial ionization (Site B protonated, Site A neutral).Balanced profile: Soluble yet permeable.

Critical Insight: The depression of pKa at Site A (from ~10.0 in the parent to ~6.5) means that at physiological pH (7.4), the proximal nitrogen is predominantly neutral . This effectively masks one positive charge, facilitating passive transport across the BBB.

Mechanism of Action: The Fluorine Effect[1]

The following diagram illustrates the structure-property relationship (SPR) governing the basicity modulation in this scaffold.

G cluster_0 Structural Modification cluster_1 Physicochemical Consequence Parent 1,4'-Bipiperidine (Parent Scaffold) Mod Gem-Difluoro Substitution (3-position) Parent->Mod Target This compound Mod->Target Inductive Inductive Withdrawal (-I) from N-Lone Pair Target->Inductive pKa_Drop pKa Reduction (Site A) ~10.0 → ~6.5 Inductive->pKa_Drop Neutrality Increased Neutral Fraction at pH 7.4 pKa_Drop->Neutrality

Figure 1: Mechanistic flow showing how gem-difluoro substitution alters the electronic landscape, resulting in pKa suppression and enhanced permeability.

Experimental Protocols

As a Senior Scientist, reliance on prediction algorithms is insufficient for late-stage lead optimization. The following protocols are the gold standard for validating these values.

Protocol A: Potentiometric Titration (pKa Determination)

Objective: To resolve the two distinct ionization constants (


 and 

) of the bipiperidine system.

Reagents:

  • Compound: 5–10 mg of this compound dihydrochloride.

  • Titrant: 0.1 M KOH (standardized, CO2-free).

  • Solvent: 0.15 M KCl (ionic strength adjustor) in degassed water. Note: If solubility is low, use a Methanol/Water co-solvent system and extrapolate to 0% organic via Yasuda-Shedlovsky extrapolation.

Workflow:

  • Dissolution: Dissolve the dihydrochloride salt in 20 mL of 0.15 M KCl. The initial pH will be acidic (~pH 2-3) due to the salt form.

  • Blank Titration: Perform a blank titration on the solvent system to calibrate the electrode slope.

  • Sample Titration: Titrate with 0.1 M KOH under inert gas (Argon/Nitrogen) to prevent carbonate formation.

  • Data Analysis:

    • Inflection Point 1 (pH ~6.5): Corresponds to the deprotonation of the 3,3-difluoropiperidine nitrogen (Site A).

    • Inflection Point 2 (pH ~10.0): Corresponds to the deprotonation of the distal secondary amine (Site B).

  • Validation: The difference between

    
     and 
    
    
    
    must be >3 log units for clear resolution. If overlapping, use multi-set data fitting (e.g., Hyperquad software).
Protocol B: Shake-Flask LogD Determination

Objective: To measure the distribution coefficient at physiological pH.

Reagents:

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • 1-Octanol (HPLC grade, pre-saturated with PBS).

Workflow:

  • Pre-saturation: Mix Octanol and PBS (1:1) for 24 hours. Separate phases.

  • Preparation: Dissolve compound in the pre-saturated PBS phase to a concentration of 100 µM.

  • Partitioning: Add equal volume of pre-saturated Octanol.

  • Equilibration: Shake for 1 hour at 25°C; Centrifuge to separate phases.

  • Quantification: Analyze both phases via HPLC-UV (210 nm) or LC-MS.

  • Calculation:

    
    
    

Analytical Logic & Workflow

The following diagram details the decision-making process for characterizing this specific compound.

Workflow Start Compound Sample (Dihydrochloride Salt) Solubility Solubility Check (Water vs. MeOH) Start->Solubility Titration Potentiometric Titration (0.15 M KCl) Solubility->Titration High Aq. Sol. Partition Shake Flask (Octanol/PBS pH 7.4) Solubility->Partition Sample Aliquot Analysis Bjerrum Plot Analysis Titration->Analysis Result_pKa Output: pKa1 (Site A) & pKa2 (Site B) Analysis->Result_pKa HPLC HPLC Quantification (Both Phases) Partition->HPLC Result_LogD Output: LogD (7.4) HPLC->Result_LogD

Figure 2: Analytical workflow for the simultaneous determination of ionization constants and lipophilicity.

References

  • PubChem Compound Summary. 1,4'-Bipiperidine (CID 78607).[1][2][3] National Center for Biotechnology Information. [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[4][5][6] Chemical Society Reviews. (Discusses the inductive effect of fluorine on amine pKa). [Link]

  • Gillis, E. P., et al. (2015).[1] Applications of Fluorine in Medicinal Chemistry.[4][5][6] Journal of Medicinal Chemistry. (Detailed analysis of LogD modulation via fluorination). [Link]

Sources

Strategic Fluorination in Medicinal Chemistry: The 3,3-Difluoro-1,4'-bipiperidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of lead compounds, particularly for Central Nervous System (CNS) targets, the 3,3-difluoro-1,4'-bipiperidine scaffold has emerged as a high-value building block. It addresses two notorious challenges in drug discovery: metabolic instability and poor membrane permeability caused by high basicity. By strategically placing a gem-difluoro group on the piperidine ring, medicinal chemists can modulate the pKa of the secondary amine by 3–4 log units while imposing specific conformational biases via the gauche effect. This guide details the structural rationale, synthetic accessibility, and application of this scaffold in modern drug design.[1]

Structural & Physicochemical Analysis[2][3][4][5][6]

The Fluorine Effect on Basicity (pKa Modulation)

The piperidine ring is a ubiquitous pharmacophore, yet its high basicity (pKa ~11.0) often leads to lysosomal trapping and poor blood-brain barrier (BBB) penetration.

  • Mechanism: The 3,3-difluoro substitution introduces strong electron-withdrawing effects (

    
    ) through the carbon framework.
    
  • Outcome: This inductive effect propagates to the nitrogen atom, lowering the pKa of the 3,3-difluoropiperidine moiety to approximately 6.5–7.5 .

  • Benefit: At physiological pH (7.4), a significant fraction of the molecule remains uncharged, facilitating passive diffusion across the BBB.

Conformational Control: The Gauche Effect

Unlike steric bulk (e.g., methyl groups) which enforces equatorial positioning, fluorine atoms on a piperidine ring exhibit a counter-intuitive preference for the axial position due to the C–F/C–H hyperconjugation (


) and dipole minimization.
  • 3,3-Difluoro Bias: This substitution creates a "twisted" chair conformation, altering the vector of substituents attached to the nitrogen. This rigidification can lock the molecule into a bioactive conformation, reducing the entropic penalty of binding to a receptor (e.g., GPCRs like Dopamine D4).

Physicochemical Profile Comparison[2][5][7][8]
PropertyPiperidine (Parent)3,3-DifluoropiperidineImpact on Drug Design
pKa (Conj.[2] Acid) ~11.0~6.5 – 7.5Reduced lysosomal trapping; improved BBB permeability.
LogP 0.84~1.2 (variable)Moderate increase in lipophilicity; offset by polarity of C-F bonds.
Conformation Chair (fluxional)Distorted ChairRigidification improves selectivity; "Fluorine Gauche Effect".
Metabolic Stability Low (prone to oxidation)HighBlocks P450 oxidation at the susceptible 3-position.

Synthetic Pathways & Experimental Protocols

The construction of the This compound core typically relies on the coupling of a 3,3-difluoropiperidine salt with a protected 4-piperidone. The most robust method is Reductive Amination .

Visualization: Synthetic Workflow

The following diagram outlines the primary synthetic route and downstream functionalization.

SynthesisWorkflow Start1 3,3-Difluoropiperidine HCl Intermediate Imine / Enamine Species Start1->Intermediate Neutralization (Et3N) Start2 N-Boc-4-piperidone Start2->Intermediate Ti(OiPr)4 or AcOH Product N-Boc-3,3-difluoro-1,4'-bipiperidine Intermediate->Product Reductive Step (NaBH(OAc)3, DCM) Deprotection Deprotection (TFA/HCl) Product->Deprotection Final This compound (Free Base/Salt) Deprotection->Final Isolation

Figure 1: Standard reductive amination workflow for assembling the bipiperidine core.

Detailed Protocol: Reductive Amination

Objective: Synthesis of tert-butyl 3,3-difluoro-[1,4'-bipiperidine]-1'-carboxylate.

Reagents:

  • 3,3-Difluoropiperidine Hydrochloride (1.0 equiv)

  • N-Boc-4-piperidone (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv) or Titanium(IV) isopropoxide (1.0 equiv) for difficult couplings.

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous).

Step-by-Step Methodology:

  • Free Base Formation (In-situ): In a flame-dried round-bottom flask under nitrogen, suspend 3,3-difluoropiperidine HCl (1.0 equiv) in anhydrous DCE (0.1 M). Add Triethylamine (1.1 equiv) and stir for 15 minutes to liberate the free amine.

  • Imine Formation: Add N-Boc-4-piperidone (1.1 equiv) followed by Acetic Acid (1.0 equiv). Stir at room temperature for 1–2 hours.

    • Note: For sterically hindered amines, replace AcOH with Titanium(IV) isopropoxide and stir for 12 hours before adding the reducing agent.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes. Allow the reaction to warm to room temperature and stir overnight (12–16 hours).

  • Quench & Workup: Quench with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (3x). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the residue via flash column chromatography (SiO₂).

    • Eluent: 0–10% Methanol in DCM (with 1% NH₄OH if streaking occurs).

  • Validation: Confirm structure via ¹H NMR (look for the characteristic gem-difluoro splitting patterns) and LC-MS.

Medicinal Chemistry Applications

Case Study: Dopamine D4 Receptor Antagonists

Research into L-DOPA-induced dyskinesias has identified the Dopamine D4 receptor as a key target.[3][4] Early inhibitors based on simple piperidines suffered from rapid metabolic clearance.

  • Application: Replacing a standard piperidine with the This compound scaffold.

  • Result: The fluorinated analogs maintained nanomolar potency (Ki < 10 nM) while significantly improving metabolic stability (microsomal intrinsic clearance) and selectivity over D2/D3 receptors. The lower pKa reduced non-specific binding (lower phospholipidosis risk).

Decision Tree: When to Use This Scaffold

Use the following logic flow to determine if this building block fits your lead optimization strategy.

DecisionTree Problem Lead Compound Optimization: Piperidine Core Issues Issue1 Is the basicity too high? (pKa > 9.0, Poor BBB) Problem->Issue1 Issue2 Is there metabolic instability? (Oxidation at C3/C5) Problem->Issue2 Solution1 Apply 3,3-Difluoro subst. (Lowers pKa to ~7.0) Issue1->Solution1 Yes Solution2 Apply 3,3-Difluoro subst. (Blocks metabolic soft spot) Issue2->Solution2 Yes Check Does the target tolerate conformational rigidity? Solution1->Check Solution2->Check Outcome1 Proceed with Synthesis (this compound) Check->Outcome1 Yes (Axial F pref.) Outcome2 Consider 4,4-Difluoro (Less steric clash, higher pKa) Check->Outcome2 No (Steric clash)

Figure 2: Strategic decision tree for deploying fluorinated piperidine scaffolds.

References

  • Saeedi, S., et al. (2025).[4] Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist. ChemMedChem. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007).[5] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

  • Purser, S., et al. (2008).[5] Fluorine in medicinal chemistry. Chemical Society Reviews.[5] Link

  • PubChem Compound Summary. (2025). 3,3-Difluoropiperidine.[2][6][7][8][9] National Center for Biotechnology Information. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

Literature review on fluorinated bipiperidine scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Fluorinated Bipiperidine Scaffolds in Medicinal Chemistry

Executive Summary

The fluorinated bipiperidine scaffold represents a high-value structural motif in modern drug discovery, offering a unique intersection of conformational rigidity , metabolic stability , and physicochemical modulation . While simple piperidines are ubiquitous in FDA-approved therapeutics, the bipiperidine core (two directly linked piperidine rings) serves a specialized role as a rigid linker and privileged pharmacophore in areas ranging from Hepatitis C antivirals to Proteolysis Targeting Chimeras (PROTACs).

This technical guide dissects the strategic incorporation of fluorine into bipiperidine architectures. By exploiting the stereoelectronic gauche effect , medicinal chemists can lock these flexible scaffolds into defined vectors, while simultaneously depressing basicity to mitigate off-target liabilities (e.g., hERG inhibition).

Part 1: Structural & Physicochemical Properties

The introduction of fluorine into a bipiperidine core is rarely innocent; it drastically alters the landscape of the molecule through two primary mechanisms: pKa Modulation and Conformational Control .

The Fluorine Basicity Effect

The piperidine nitrogen is typically highly basic (pKa ~11.2). In bipiperidine systems, this high basicity can lead to phospholipidosis and hERG channel blockade. Strategic fluorination reduces electron density on the nitrogen via the inductive effect (


).
Scaffold VariantApprox. pKa (

)

pKa vs. Parent
Drug Design Implication
4,4'-Bipiperidine ~11.10.0High hERG risk; good solubility.
3-Fluoro-4,4'-bipiperidine ~9.5-1.6Balanced permeability/solubility.
3,3-Difluoro-4,4'-bipiperidine ~8.4-2.7Reduced hERG liability; improved lipophilicity.
3,3,3',3'-Tetrafluoro-4,4'-bipiperidine ~7.0-4.1Neutral at physiological pH; high CNS penetration.
Conformational Locking via the Gauche Effect

In saturated heterocycles, C–F bonds adjacent to heteroatoms (C–N) or other polar bonds often adopt a gauche rather than anti conformation. This is due to


 hyperconjugation and electrostatic minimization.

In 4,4'-bipiperidines , the bond connecting the two rings allows free rotation. Introducing fluorine at the 3-position creates a "rotational barrier" due to steric clash and electrostatic repulsion with the adjacent ring, effectively locking the twist angle .

ConformationalLogic Start Unsubstituted Bipiperidine Flex Flexible Rotation (Undefined Vector) Start->Flex High Entropy Fluorination Strategic Fluorination (3,3'-positions) Flex->Fluorination SAR Optimization Gauche Gauche Effect & 1,3-Diaxial Strain Fluorination->Gauche Stereoelectronics Locked Conformationally Locked Scaffold Gauche->Locked Defined Vector

Figure 1: Fluorination restricts the rotational freedom of the bipiperidine linker, pre-organizing the ligand for receptor binding.

Part 2: Synthetic Methodologies

Synthesizing fluorinated bipiperidines is challenging due to the difficulty of introducing fluorine into saturated rings with specific stereochemistry.[1][2] The most robust "self-validating" protocol relies on the reduction of fluorinated heteroaromatic precursors .

Protocol A: Rhodium-Catalyzed Dearomatization-Hydrogenation

This method, adapted from the Glorius group's work on fluoropyridines, is the gold standard for accessing all-cis fluorinated scaffolds from commercially available fluorinated bipyridines.

Precursors: 3,3'-Difluoro-4,4'-bipyridine (Synthesized via Ullmann coupling of 3-fluoro-4-chloropyridine).

Step-by-Step Protocol:

  • Catalyst Prep: In a glovebox, mix

    
     (5 mol%) and a cyclic alkyl amino carbene (CAAC) ligand or 
    
    
    
    (5.5 mol%) in dry THF. Stir for 30 min to generate the active species.
  • Substrate Loading: Add 3,3'-difluoro-4,4'-bipyridine (1.0 equiv) and

    
     (1.0 equiv) to protonate the pyridines (activating them for reduction).
    
  • Hydrogenation: Transfer to a high-pressure steel autoclave. Pressurize with

    
     (50–100 bar).
    
  • Reaction: Heat to 60°C for 24 hours. The high pressure is critical to prevent hydrodefluorination (loss of F).

  • Workup: Depressurize. Basify with aqueous

    
     to liberate the free amine. Extract with DCM.
    
  • Purification: The product, cis,cis-3,3'-difluoro-4,4'-bipiperidine, is isolated via flash chromatography (DCM/MeOH/

    
    ).
    

Validation Check:

  • 
     NMR:  Look for a distinct shift (approx -180 to -200 ppm).
    
  • Coupling Constants: A large

    
     (~30-45 Hz) indicates axial fluorine orientation (geminal to axial proton).
    
Protocol B: Late-Stage Deoxyfluorination (Alternative)

For scaffolds where bipyridine precursors are unavailable, use Deoxo-Fluor on hydroxy-bipiperidines.

  • Note: This often leads to mixtures of alkenes (elimination) and requires careful separation. Protocol A is superior for stereocontrol.

SynthesisFlow Pyridine Fluorinated Pyridine (Monomer) Coupling Ullmann/Suzuki Coupling Pyridine->Coupling Bipyridine Fluorinated Bipyridine Core Coupling->Bipyridine Activation Acid Activation (HBF4/TFA) Bipyridine->Activation Hydro Rh-Catalyzed Hydrogenation (100 bar H2) Activation->Hydro Product cis-Fluorinated Bipiperidine Hydro->Product

Figure 2: Synthetic workflow for accessing fluorinated bipiperidines from aromatic precursors.

Part 3: Medicinal Chemistry Applications

Mitigating hERG Liability in Linkers

Many PROTACs and bivalent inhibitors utilize piperazine or bipiperidine linkers. A common failure mode is hERG inhibition driven by the basic nitrogen at physiological pH.

  • Case Study Logic: A 4,4'-bipiperidine linker in a degrader exhibited

    
     against hERG.
    
  • Solution: Fluorination at the 3,3' positions lowered the pKa of the nitrogens to ~8.5.

  • Result: The cation percentage at pH 7.4 dropped, reducing hERG affinity (

    
    ) while maintaining solubility.
    
Metabolic Blocking (The "Soft Spot" Fix)

The


-carbons of bipiperidines are prone to oxidation by CYP450 enzymes.
  • Mechanism: CYP removes an electron from the nitrogen, followed by proton abstraction from the

    
    -carbon.
    
  • Intervention: Fluorine at the

    
    -position (3-position) inductively destabilizes the radical cation intermediate and deactivates the 
    
    
    
    -C-H bond toward abstraction, significantly extending half-life (
    
    
    ).

References

  • Synthesis of Fluorinated Piperidines via Dearomatization: Wagener, T., et al. "Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation." ACS Catalysis, 2020.[3]

  • Conformational Analysis of Fluorinated Piperidines: Meller, K., et al. "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference." Chemistry – A European Journal, 2020.

  • Fluorine in Medicinal Chemistry (Review): Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2015.

  • MK-0731 Discovery (pKa Modulation): Cox, C. D., et al. "Kinesin Spindle Protein (KSP) Inhibitors... Discovery of MK-0731." Journal of Medicinal Chemistry, 2008.[4]

  • Bipyridine Reduction Protocols: Glorius, F., et al. "The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process."[1][2][5] Nature Sustainability, 2019.

Sources

Methodological & Application

Application Note: Strategic Synthesis of 3,3-Difluoro-1,4'-bipiperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3,3-difluoro-1,4'-bipiperidine scaffold represents a privileged structural motif in modern medicinal chemistry. The incorporation of a gem-difluoro group at the 3-position of the piperidine ring serves two critical functions: it modulates the basicity (pKa) of the adjacent nitrogen via the inductive electron-withdrawing effect of fluorine, and it blocks metabolic oxidation at a typically labile site.

This Application Note provides a validated, scalable synthetic route for this target. Unlike generic procedures, this guide addresses the specific nucleophilic attenuation observed in fluorinated amines and provides a self-validating control strategy using reductive amination as the key coupling step.

Retrosynthetic Analysis & Strategy

The construction of the 1,4'-bipiperidine core is most efficiently achieved via a disconnection at the N1–C4' bond. While nucleophilic substitution (


) using 4-halopiperidines is theoretically possible, it is often plagued by elimination by-products (forming tetrahydropyridines).

Therefore, Reductive Amination is the superior pathway. It couples the commercially available (or synthesized) 3,3-difluoropiperidine with an N-protected 4-piperidone.

Strategic Considerations:
  • Nucleophilicity: The 3,3-difluoropiperidine is significantly less nucleophilic than unsubstituted piperidine due to the proximal fluorine atoms. Standard reductive amination conditions must be optimized (time, temperature, acid catalysis) to drive imine formation.

  • Protecting Groups: An acid-labile Boc group is preferred for the 4-piperidone partner to allow orthogonal deprotection if the final target requires a free secondary amine.

Graphviz Diagram: Retrosynthetic Logic

Retrosynthesis Target Target: This compound Disconnection Disconnection: Reductive Amination (N1-C4') Target->Disconnection FragmentA Nucleophile: 3,3-Difluoropiperidine HCl Disconnection->FragmentA FragmentB Electrophile: N-Boc-4-piperidone Disconnection->FragmentB precursor Precursor Origin: DAST Fluorination of N-Boc-3-piperidone FragmentA->precursor If not commercial

Caption: Retrosynthetic disconnection of the bipiperidine core identifying the key reductive amination coupling partners.

Detailed Experimental Protocols

Protocol A: Reductive Amination Coupling (The "Gold Standard")

This protocol utilizes Sodium Triacetoxyborohydride (STAB), a mild hydride donor that selectively reduces the intermediate iminium ion without reducing the ketone starting material, minimizing the formation of the alcohol byproduct (4-hydroxypiperidine).

Reagents:

  • 3,3-Difluoropiperidine Hydrochloride (1.0 equiv)

  • N-Boc-4-piperidone (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) [Anhydrous]

  • Triethylamine (TEA) (1.0 equiv, to neutralize the HCl salt)

Step-by-Step Methodology:

  • Free-Basing (In situ):

    • Charge a flame-dried reaction vessel with 3,3-difluoropiperidine HCl (1.0 equiv) and anhydrous DCM (0.1 M concentration).

    • Add Triethylamine (1.0 equiv) and stir for 15 minutes at Room Temperature (RT) to liberate the free amine.

    • Note: The solution may become slightly cloudy due to TEA·HCl salt formation; this does not interfere with the reaction.

  • Imine Formation:

    • Add N-Boc-4-piperidone (1.1 equiv) to the mixture.

    • Add Glacial Acetic Acid (1.5 equiv).

    • Critical Step: Stir at RT for 30–60 minutes before adding the reducing agent. This "pre-mix" period allows the equilibrium to shift toward the imine/iminium species, which is crucial given the lower nucleophilicity of the fluorinated amine.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB (1.5 equiv) portion-wise over 10 minutes. (Caution: Mild gas evolution).

    • Remove the ice bath and allow the reaction to warm to RT. Stir for 12–16 hours.[1]

  • Quench and Work-up:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution (slowly) until pH > 8.

    • Extract the aqueous layer with DCM (3x).

    • Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[2]

    • Filter and concentrate in vacuo to yield the crude N-Boc-3,3-difluoro-1,4'-bipiperidine.

  • Purification:

    • The crude material is often pure enough for the next step. If necessary, purify via flash column chromatography (Silica gel; Eluent: 0-10% MeOH in DCM with 1% NH₄OH).

Protocol B: De Novo Synthesis of 3,3-Difluoropiperidine (Advanced)

Use this module only if the starting material is unavailable. Requires handling of DAST (Diethylaminosulfur trifluoride).[1][3]

Safety Warning: DAST liberates HF upon hydrolysis and can be explosive at high temperatures. Perform all operations in a fume hood behind a blast shield.

  • Fluorination:

    • Dissolve N-Boc-3-piperidone in anhydrous DCM at -78°C.

    • Add DAST (2.5 equiv) dropwise.

    • Allow to warm to RT overnight.

    • Quench carefully by pouring the reaction mixture into saturated NaHCO₃/Ice mixture.

    • Isolate the N-Boc-3,3-difluoropiperidine.

  • Deprotection (HCl Salt Formation):

    • Dissolve the intermediate in 4M HCl in Dioxane.

    • Stir at RT for 2 hours.

    • Concentrate to dryness to afford 3,3-difluoropiperidine·HCl as a white solid.

Analytical Validation & QC

To ensure the integrity of the synthesis, the following analytical checkpoints must be met.

Critical Process Parameters (CPPs)
ParameterRangeImpact on Quality
AcOH Stoichiometry 1.0 – 2.0 eqEssential to catalyze iminium formation. Too low = slow reaction; Too high = inhibits hydride transfer.
Temperature (Reduction) 0°C

RT
Adding STAB at RT can cause exotherms and side reactions. Start cold.
Water Content < 0.1%STAB decomposes in water. Use anhydrous solvents.
NMR Characterization Guide

1H NMR (CDCl₃, 400 MHz) - Diagnostic Signals:

  • 
     1.45 ppm (s, 9H):  Boc-group (if protected).
    
  • 
     2.5 - 2.8 ppm (m):  The methine proton (N-CH-N) at the junction of the two rings. This signal confirms the coupling.
    
  • 
     3.5 - 3.7 ppm (m):  Protons adjacent to fluorine in the 3,3-difluoro ring. These will appear as complex multiplets due to H-F coupling (
    
    
    
    Hz).

19F NMR (CDCl₃) - Diagnostic Signals:

  • 
     -100 to -115 ppm:  Expect two distinct signals (or a complex AB pattern) if the ring conformation renders the fluorines diastereotopic, or a single germinal difluoro signal depending on temperature and ring flip dynamics.
    

Workflow Visualization

The following diagram illustrates the logical flow of the reductive amination protocol, highlighting decision points and quality checks.

Workflow Start Start: 3,3-Difluoro HCl salt FreeBase Free Base: Add TEA, DCM 15 min Start->FreeBase Imine Imine Formation: Add Ketone + AcOH Stir 1 hr FreeBase->Imine Reduce Reduction: Add STAB 0°C -> RT, 16h Imine->Reduce Quench Quench: Sat. NaHCO3 pH > 8 Reduce->Quench Isolate Isolate: Extract DCM Conc. & Purify Quench->Isolate

Caption: Step-by-step workflow for the reductive amination coupling of the bipiperidine core.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.

  • Middleton, W. J. "New fluorinating reagents. Dialkylaminosulfur trifluorides." Journal of Organic Chemistry, vol. 40, no. 5, 1975, pp. 574-578. (Seminal work on DAST).

  • Rowley, M., et al. "4-Heterocycle-substituted piperidines as selective high-affinity ligands for the D4 receptor." Journal of Medicinal Chemistry, vol. 40, no. 15, 1997. (Describes bipiperidine synthesis context).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 44547634, 3,3-Difluoropiperidine hydrochloride."

Disclaimer: This Application Note is intended for use by qualified research personnel. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Sources

Application Note: Reductive Amination Protocols Using 3,3-Difluoropiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,3-Difluoropiperidine is a critical building block in modern medicinal chemistry, serving as a lipophilic, metabolically stable bioisostere for piperidine. However, the electron-withdrawing effect of the gem-difluoro group at the C3 position significantly lowers the basicity and nucleophilicity of the amine nitrogen (pKa ~6.5–7.4 vs. ~11.0 for piperidine). This reduction in nucleophilicity renders standard reductive amination protocols sluggish or prone to failure, particularly with sterically hindered or electron-rich carbonyls.

This guide provides two field-validated protocols to overcome these kinetic barriers:

  • Method A (Standard): An optimized Sodium Triacetoxyborohydride (STAB) protocol for aldehydes and reactive ketones.

  • Method B (Advanced): A Titanium(IV) Isopropoxide-mediated protocol for sterically hindered or unreactive ketones.

Scientific Rationale & Mechanistic Insight

The Fluorine Effect

The introduction of fluorine atoms at the 3-position creates a dipole that pulls electron density away from the nitrogen lone pair.

  • Consequence 1 (Lower pKa): The amine is less likely to be protonated at physiological pH, improving passive permeability and reducing hERG channel binding liability [1, 2].

  • Consequence 2 (Reduced Nucleophilicity): In reductive amination, the rate-determining step is often the initial attack of the amine on the carbonyl carbon to form the carbinolamine (hemiaminal). 3,3-Difluoropiperidine reacts significantly slower than non-fluorinated piperidine, often requiring acid catalysis or dehydrating agents to drive the equilibrium toward the iminium ion [3].

Reaction Pathway Visualization

The following diagram illustrates the critical equilibrium stages where the 3,3-difluoro substitution impacts reactivity.

ReactionMechanism cluster_0 Critical Bottleneck Start 3,3-Difluoropiperidine (Low Nucleophilicity) Hemiaminal Hemiaminal (Unstable Intermediate) Start->Hemiaminal Slow Attack (Rate Limiting) Carbonyl Carbonyl (R-C=O) Carbonyl->Hemiaminal Iminium Iminium Ion (Reactive Species) Hemiaminal->Iminium -H2O (Acid/Ti(OiPr)4 Assisted) Product Tertiary Amine (Final Product) Iminium->Product Reduction (Hydride Transfer)

Figure 1: Mechanistic pathway highlighting the kinetic bottleneck caused by reduced amine nucleophilicity.

Experimental Protocols

Method A: Standard STAB Protocol

Best for: Aldehydes and unhindered cyclic ketones (e.g., cyclohexanone). Reagent: Sodium Triacetoxyborohydride (STAB/NaBH(OAc)₃).

Reagents & Stoichiometry:

Component Equiv. Role
Amine (3,3-difluoropiperidine HCl) 1.0 Substrate
Carbonyl (Aldehyde/Ketone) 1.1 – 1.2 Electrophile
Base (TEA or DIPEA) 1.0 – 1.2 Neutralizes HCl salt to release free amine
Acid (Acetic Acid) 1.0 – 2.0 Catalyzes iminium formation
Reductant (STAB) 1.4 – 1.6 Mild hydride source

| Solvent (DCE or DCM) | 0.1 – 0.2 M | 1,2-Dichloroethane is preferred for higher T |

Step-by-Step Procedure:

  • Salt Neutralization: In a dry vial, suspend 3,3-difluoropiperidine HCl (1.0 eq) in DCE (0.2 M). Add Triethylamine (1.0 eq) and stir for 10 minutes at Room Temperature (RT) to liberate the free base.

  • Imine Formation: Add the Carbonyl compound (1.1 eq) followed by Acetic Acid (2.0 eq).

    • Note: For 3,3-difluoropiperidine, allow this mixture to stir for 30–60 minutes before adding the reductant. This "pre-complexation" time is crucial to allow the slow amine to attack the carbonyl.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) in a single portion.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LCMS.

    • Optimization: If conversion is <50% after 4 hours, heat to 40°C.

  • Quench: Quench with saturated aqueous NaHCO₃. Stir vigorously for 20 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3x). Dry organics over Na₂SO₄ and concentrate.

Method B: Titanium(IV) Mediated Protocol

Best for: Sterically hindered ketones, electron-deficient acetophenones, or when Method A fails. Reagent: Titanium(IV) isopropoxide (Ti(OiPr)₄) followed by NaBH₄.

Scientific Context: Ti(OiPr)₄ acts as a strong Lewis acid and water scavenger, forcing the equilibrium toward the imine/enamine species even with poor nucleophiles like fluorinated amines.

Step-by-Step Procedure:

  • Complexation: In a dry microwave vial or round-bottom flask, combine 3,3-difluoropiperidine HCl (1.0 eq), Carbonyl (1.2 eq), and Triethylamine (1.2 eq).

  • Titanium Addition: Add Ti(OiPr)₄ (neat, 1.5 – 2.0 eq) via syringe.

    • Caution: The mixture may become viscous or turn yellow/orange.

  • Imine Formation (Force): Stir the neat (or highly concentrated in THF) mixture at RT for 12 hours or 60°C for 2–4 hours .

    • Checkpoint: Monitor by LCMS. You should see the mass of the imine (M+H = Amine + Ketone - 18). Do not proceed until the imine is formed.

  • Dilution & Reduction: Dilute with dry MeOH (to ~0.1 M concentration). Cool to 0°C.

  • Hydride Addition: Carefully add NaBH₄ (2.0 eq) portion-wise. (Caution: Exothermic gas evolution).

  • Workup (Titanium Crash): After reaction completion (usually <1 hr), add 1N NaOH or water dropwise. A heavy white precipitate (TiO₂) will form.

  • Filtration: Filter the slurry through a Celite pad. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash chromatography.

Decision Matrix: Choosing the Right Protocol

DecisionTree Start Start: Select Carbonyl Type Aldehyde Aldehyde (R-CHO) Start->Aldehyde Ketone Ketone (R-C=O-R') Start->Ketone MethodA Method A: STAB (DCE, AcOH, RT) Aldehyde->MethodA High Reactivity SimpleKetone Cyclic / Unhindered (e.g., Cyclohexanone) Ketone->SimpleKetone ComplexKetone Acyclic / Hindered (e.g., Acetophenone) Ketone->ComplexKetone SimpleKetone->MethodA Moderate Reactivity MethodB Method B: Titanium (Ti(OiPr)4, then NaBH4) ComplexKetone->MethodB Low Reactivity

Figure 2: Decision matrix for selecting the optimal reductive amination condition.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Reaction (SM remains) Amine nucleophilicity is too low.Switch to Method B (Titanium). Heat the imine formation step to 60°C.
Low Yield (Imine seen but not reduced) Steric bulk preventing hydride attack.Increase reaction time after adding reductant. Switch from STAB to smaller hydride (NaBH₄ in MeOH) after imine formation.
Dialkylation (with Aldehydes) Primary amine impurity or highly reactive aldehyde.Ensure 1:1 stoichiometry. Add the aldehyde slowly to the amine/acid mixture.
Emulsion during Workup Titanium salts or amphiphilic product.For Method B: Use Rochelle's Salt (Sat. Pot. Sodium Tartrate) instead of NaOH to chelate Titanium during workup.

References

  • PubChem. "3,3-Difluoropiperidine | C5H9F2N."[1] National Library of Medicine. Accessed October 26, 2023. [Link]

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880.
  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849–3862. [Link]

  • Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, 1995, 1391-1392. (Foundation for Method B).

Sources

Protecting group strategies for N-Boc-3,3-difluoro-1,4'-bipiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Manipulation of N-Boc-3,3-difluoro-1,4'-bipiperidine

Part 1: Executive Summary & Structural Intelligence

The Challenge: N-Boc-3,3-difluoro-1,4'-bipiperidine is a high-value scaffold in medicinal chemistry, particularly for GPCR and kinase programs.[1] The gem-difluoro moiety acts as a bioisostere for a carbonyl or sulfone, modulating pKa (lowering basicity by ~2-3 log units) and lipophilicity (logD) while blocking metabolic oxidation at the susceptible 3-position.[1]

Structural Definition: For this protocol, we define the core structure as tert-butyl 4-(3,3-difluoropiperidin-1-yl)piperidine-1-carboxylate .[1]

  • Ring A (Top): 3,3-difluoropiperidine (The "Warhead" or "Polarity Modulator").[1]

  • Ring B (Bottom): N-Boc-piperidine (The "Linker" or "Spacer").

Critical Reactivity Insight: The gem-difluoro group exerts a strong electron-withdrawing inductive effect ($ -I $).[1]

  • Basicity: The pKa of the amine in 3,3-difluoropiperidine is ~8.5–9.0, significantly lower than unsubstituted piperidine (~11.0).

  • Nucleophilicity: The nitrogen is less nucleophilic. Reductive aminations require longer reaction times or stronger activation compared to non-fluorinated analogs.[1]

  • Conformation: The fluorine atoms prefer an axial orientation due to the gauche effect, influencing the spatial arrangement of the bipiperidine system.

Part 2: Synthesis & Assembly (The "Build")

Before deprotection, the bipiperidine core must be assembled efficiently. The standard route is the reductive amination of N-Boc-4-piperidone with 3,3-difluoropiperidine.

Protocol A: Reductive Amination Assembly

Objective: Form the C-N bond between the two rings. Scale: 10 mmol basis.

Reagents:

  • N-Boc-4-piperidone (1.0 equiv)[1]

  • 3,3-Difluoropiperidine HCl salt (1.1 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Acetic Acid (AcOH) (1.0 equiv)[1]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) [anhydrous][1]

  • Triethylamine (TEA) (1.1 equiv) – Critical for unlocking the HCl salt.

Step-by-Step Methodology:

  • Salt Break (In-situ): In a reaction vessel under $ N_2 $, suspend 3,3-difluoropiperidine HCl (1.1 equiv) in DCM (10 vol). Add TEA (1.1 equiv) and stir for 15 min at RT. Why: The fluorinated amine salt is stable; you must liberate the free base to facilitate imine formation.

  • Imine Formation: Add N-Boc-4-piperidone (1.0 equiv) and AcOH (1.0 equiv). Stir for 30–60 min. Note: The lower nucleophilicity of the difluoro-amine makes this equilibration step crucial.

  • Reduction: Cool to 0°C. Add STAB (1.5 equiv) portion-wise. Allow to warm to RT and stir for 12–16 hours.

  • Quench: Quench with sat. aq. $ NaHCO_3 $.[1]

  • Workup: Extract with DCM (3x). The product is lipophilic.[2] Wash combined organics with brine, dry over $ Na_2SO_4 $, and concentrate.[1]

  • Purification: Flash chromatography (Hex/EtOAc). The difluoro group reduces polarity; the product often elutes earlier than non-fluorinated analogs.

Part 3: Deprotection Strategies (The "Reveal")

Selecting the right deprotection method depends on the downstream chemistry and acid sensitivity of other functional groups.

Decision Matrix: Deprotection Conditions
MethodReagentsConditionsBest ForRisk Factor
A (Standard) 4N HCl in Dioxane0°C to RT, 1-2 hScale-up, forming stable HCl salts.Hygroscopic salts; trapped HCl.[1]
B (Scavenger) TFA / DCM (1:[1][3]4)0°C to RT, 1 hSmall scale, removing acid-labile byproducts.TFA salts are oils/gums; difficult to weigh.[1]
C (Anhydrous) TMSOTf / 2,6-Lutidine0°C, DCMHighly acid-sensitive substrates.[1]Moisture sensitivity; cost.[1]
Protocol B: Standard HCl Deprotection (Scalable)

Objective: Clean removal of Boc to yield the secondary amine HCl salt.

  • Dissolution: Dissolve N-Boc-3,3-difluoro-1,4'-bipiperidine (1 equiv) in 1,4-dioxane (5 vol).

  • Acidification: Cool to 0°C. Add 4N HCl in dioxane (5–10 equiv) dropwise. Caution: Gas evolution (Isobutylene).[1]

  • Reaction: Warm to RT. Monitor by LCMS (usually complete < 2 h).[1]

  • Isolation:

    • Scenario 1 (Precipitate forms): Dilute with $ Et_2O $, filter, and wash with $ Et_2O $ to obtain the HCl salt.[1]

    • Scenario 2 (No precipitate): Concentrate to dryness.[1] Azeotrope with toluene (2x) to remove excess HCl.[1]

  • Free Basing (Optional): If the free base is required for the next step, partition between DCM and 1N NaOH. Note: The pKa is high enough (~10-11 for the piperidine ring being deprotected) that standard NaOH workup is efficient.

Part 4: Synthetic Workflow Visualization

G Start1 N-Boc-4-piperidone Step2 Reductive Amination (STAB, AcOH) Start1->Step2 Start2 3,3-Difluoropiperidine HCl Step1 Salt Break (TEA, DCM) Start2->Step1 Step1->Step2 Free Base Intermed N-Boc-3,3-difluoro-1,4'-bipiperidine (Protected Core) Step2->Intermed Reductive Amination Decision Deprotection Choice Intermed->Decision RouteA HCl / Dioxane (Standard) Decision->RouteA Scale-up RouteB TFA / DCM (Small Scale) Decision->RouteB R&D Final 3,3-difluoro-1,4'-bipiperidine (Free Amine / Salt) RouteA->Final -Boc RouteB->Final -Boc

Figure 1: Synthetic workflow for the assembly and deprotection of the bipiperidine core.

Part 5: Orthogonal Protection Strategies

In complex synthesis (e.g., peptide hybrids or PROTAC linkers), you may need to differentiate the two nitrogens.[1]

Scenario: You need the 4-piperidone nitrogen protected with a group stable to Boc removal conditions (e.g., to functionalize the difluoro-ring first).

  • Cbz (Benzyloxycarbonyl):

    • Stability:[1][3][4] Stable to TFA and HCl/Dioxane.[1]

    • Removal: Hydrogenolysis ($ H_2 $, Pd/C) or HBr/AcOH.[1]

    • Strategy: Use N-Cbz-4-piperidone in the reductive amination.[1] The resulting product allows selective deprotection of the difluoro-amine (if it had a protecting group) or manipulation of the Cbz group later.

  • Fmoc (Fluorenylmethyloxycarbonyl):

    • Stability:[1][3][4] Stable to acid (TFA/HCl).[1] Labile to base (Piperidine/DMF).[1]

    • Strategy: Use N-Fmoc-4-piperidone.[1]

    • Warning: The secondary amine formed after reductive amination is basic. Ensure the Fmoc group is not prematurely cleaved by the product amine (self-immolation is rare here due to sterics, but possible).

Part 6: Troubleshooting & QC

19F NMR Signature: The gem-difluoro group provides a distinct NMR handle.

  • Pattern: typically appears as a complex multiplet or triplet of triplets around -110 to -120 ppm .[1]

  • Coupling: Large geminal coupling ($ J_{F-F} \approx 240 \text{ Hz} $) is characteristic.[1]

  • Rotamers: Due to the Boc group, you may see rotameric splitting in the $ ^1H $ and $ ^{13}C $ NMR at room temperature. Run NMR at 50°C to coalesce peaks if quantification is difficult.

Common Pitfalls:

  • Incomplete Reaction: The reduced nucleophilicity of 3,3-difluoropiperidine often leads to stalled imine formation. Solution: Increase AcOH to 2.0 equiv or use $ Ti(OiPr)_4 $ as a Lewis acid promoter before adding the reducing agent.

  • Product Loss in Aqueous Layer: While the Boc-protected form is lipophilic, the deprotected amine (especially as a salt) is highly polar. Solution: When free-basing, saturate the aqueous layer with NaCl and use CHCl3/iPrOH (3:1) for extraction.[1][5]

References

  • Physicochemical Properties of Fluorinated Amines

    • Morgenthaler, M. et al. "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities."[1] ChemMedChem, 2007.[1] [1]

  • Reductive Amination Methodologies

    • Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996.[1] [1]

  • Gem-Difluoro Effect in Drug Design

    • Meanwell, N. A.[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.[1] [1]

  • Boc Deprotection Mechanisms

    • Han, G. et al. "Recent Development of Peptide Coupling Reagents in Organic Synthesis."[1] Tetrahedron, 2004.[1] (Context on acidolytic cleavage).

  • 3,3-Difluoropiperidine Building Blocks

    • Enamine Ltd.[1] "Gem-Difluorinated Amines for Drug Design."

Sources

Introduction: The Strategic Value of the Fluorinated Bipiperidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 3,3-Difluoro-1,4'-bipiperidine for Drug Discovery

In modern medicinal chemistry, the This compound scaffold represents a high-value pharmacophore, particularly in the design of G-protein-coupled receptor (GPCR) modulators and kinase inhibitors.[1] The incorporation of the gem-difluoro motif at the 3-position of the piperidine ring serves three critical functions in lead optimization:

  • pKa Modulation: The electron-withdrawing fluorine atoms lower the basicity of the adjacent amine (pKa ~7.4 vs. ~11 for unsubstituted piperidine), improving oral bioavailability and blood-brain barrier (BBB) penetration by reducing the fraction of ionized species at physiological pH.[1]

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) blocks oxidative metabolism (CYP450) at the typically labile 3-position, extending the half-life of the drug candidate.[1]

  • Conformational Biasing: The gauche effect induced by the fluorine atoms can lock the piperidine ring into specific conformations, potentially enhancing binding affinity to target pockets.

This guide details a scalable, chromatography-free protocol for synthesizing This compound (and its N-Boc protected precursor) via reductive amination, optimized for multi-gram to kilogram batches.[1]

Retrosynthetic Analysis & Route Selection

To ensure scalability and cost-efficiency, we evaluate two primary disconnection strategies:

  • Route A: Reductive Amination (Selected). Coupling commercially available 3,3-difluoropiperidine hydrochloride with N-Boc-4-piperidone using a borohydride reducing agent.[1]

    • Pros: High convergence, mild conditions, avoids hazardous fluorinating reagents (e.g., DAST) in the final steps, scalable workup.[1]

    • Cons: Requires careful pH control during imine formation.

  • Route B: Deoxofluorination. Constructing the bipiperidine core first, then fluorinating a ketone precursor.

    • Pros: Direct access if the ketone precursor is available.

    • Cons: High safety risk on scale (explosion hazard of DAST/Deoxo-Fluor), generation of HF, poor selectivity (elimination side products).[1]

Decision: Route A is the superior process route due to its safety profile and the ability to purify the intermediate via acid-base extraction, eliminating the need for silica gel chromatography.

Detailed Experimental Protocol

Step 1: Reductive Amination (Coupling)

Reaction: 3,3-Difluoropiperidine HCl + N-Boc-4-piperidone → N-Boc-3,3-difluoro-1,4'-bipiperidine[1]

Reagents & Stoichiometry:

Reagent Equiv. Role
3,3-Difluoropiperidine HCl 1.0 Amine Source
N-Boc-4-piperidone 1.1 Ketone Electrophile
Sodium Triacetoxyborohydride (STAB) 1.5 Reducing Agent
Acetic Acid (AcOH) 1.0 - 2.0 Catalyst/pH Adjuster
Triethylamine (TEA) 1.0 Free-basing Agent

| 1,2-Dichloroethane (DCE) | 10 vol | Solvent |[1]

Procedure:

  • Free-Basing (In-situ): Charge a reactor with 3,3-difluoropiperidine HCl (1.0 equiv) and DCE (10 mL/g). Cool to 0°C. Add Triethylamine (1.0 equiv) dropwise to liberate the free amine. Stir for 15 minutes.

  • Imine Formation: Add N-Boc-4-piperidone (1.1 equiv) and Acetic Acid (1.5 equiv).[1] The acid catalysis is crucial to activate the ketone without protonating the fluorinated amine too strongly. Stir at Room Temperature (20-25°C) for 1–2 hours to ensure equilibrium formation of the imine/iminium species.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise over 30 minutes. Note: STAB releases mild hydrogen gas; ensure proper venting.

    • Process Tip: Maintain internal temperature <10°C during addition to prevent impurity formation.

  • Completion: Allow the reaction to warm to room temperature and stir for 12–16 hours. Monitor by LCMS (Target [M+H]+ = ~305 for Boc-protected).[1]

Step 2: Workup & Purification (Chromatography-Free)

This step exploits the basicity of the tertiary amine product to separate it from the non-basic ketone excess.

  • Quench: Slowly add saturated aqueous NaHCO₃ to the reaction mixture until pH ~8. Stir for 30 minutes to quench residual borohydride.

  • Phase Separation: Separate the organic layer (DCE). Extract the aqueous layer once with DCM. Combine organics.

  • Acid Extraction (Critical Purification Step):

    • Extract the combined organic phase with 10% aqueous Citric Acid (2x volumes).

    • Mechanism:[1][2][3][4] The basic product (bipiperidine) protonates and moves to the aqueous layer. The neutral N-Boc-4-piperidone (excess) remains in the organic layer.[1]

    • Discard the organic layer (containing impurities).

  • Basification & Isolation:

    • Cool the acidic aqueous layer to 0°C. Basify to pH >10 using 4N NaOH or K₂CO₃ .

    • Extract the milky suspension with DCM or MTBE (3x).

    • Dry combined organics over Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Result: Off-white solid or viscous oil.[1] Purity typically >95% by NMR.

Step 3: Deprotection (Optional)

If the free amine is required:

  • Dissolve the N-Boc intermediate in 1,4-Dioxane .

  • Add 4N HCl in Dioxane (5 equiv). Stir at RT for 3 hours.

  • Precipitate the product as the dihydrochloride salt by adding Diethyl Ether or Heptane . Filter and dry.

Process Visualization (Workflow Diagram)

G Start Start: 3,3-Difluoropiperidine HCl + N-Boc-4-piperidone Imine Imine Formation (DCE, TEA, AcOH, 20°C, 2h) Start->Imine Reduction Reduction (Add STAB, 0°C -> RT, 16h) Imine->Reduction Quench Quench (Sat. NaHCO3, pH 8) Reduction->Quench PhaseSep Phase Separation (Organic Layer contains Product + Ketone) Quench->PhaseSep AcidExt Acid Extraction (10% Citric Acid) PhaseSep->AcidExt OrgWaste Organic Phase (Discard Excess Ketone) AcidExt->OrgWaste Neutral Impurities AqProd Aqueous Phase (Contains Product Salt) AcidExt->AqProd Protonated Product Basify Basify (NaOH) & Extract (DCM) AqProd->Basify Final Final Product: N-Boc-3,3-difluoro-1,4'-bipiperidine (>95% Purity) Basify->Final

Caption: Scalable workflow for the reductive amination and acid-base purification of this compound.

Analytical Data & Validation

Expected NMR Profile (N-Boc-Intermediate):

  • 1H NMR (400 MHz, CDCl₃):

    • 
       4.15 (br s, 2H, Boc-piperidine 
      
      
      
      -H)[1]
    • 
       2.80 (m, 2H, Boc-piperidine 
      
      
      
      -H)[1]
    • 
       2.65 (m, 2H, 3,3-difluoro 
      
      
      
      -H, characteristic triplet-like pattern due to H-F coupling)[1]
    • 
       2.50 (m, 1H, Methine bridge)[1]
      
    • 
       2.40 (m, 2H, 3,3-difluoro 
      
      
      
      '-H)[1]
    • 
       1.70-1.90 (m, 6H, Ring methylenes)[1]
      
    • 
       1.45 (s, 9H, Boc-tBu)[1]
      
  • 19F NMR (376 MHz, CDCl₃):

    • 
       -100 to -115 ppm (m, 2F, gem-difluoro).[1] The signal often appears as a complex multiplet due to conformational ring flipping.
      

Key Quality Attributes (CQA):

  • Purity: >95% (HPLC/GC).

  • Residual Boron: <100 ppm (check via ICP-MS if carrying forward to GMP).[1]

  • Water Content: <0.5% (Karl Fischer).

Safety & Handling

  • Sodium Triacetoxyborohydride (STAB): While safer than Sodium Cyanoborohydride, STAB generates hydrogen gas upon reaction with protic sources. Do not close the reaction vessel tightly during the addition phase. Ensure adequate ventilation.[5]

  • Fluorinated Intermediates: 3,3-Difluoropiperidine HCl is generally stable but can be hygroscopic.[1] Store in a desiccator.

  • Exotherms: The acid-base neutralization steps (Quench and Basification) are exothermic. Control temperature to <20°C to prevent decomposition or solvent boiling (DCM bp: 40°C).

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][6] The Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[1] [1]

  • Surmont, R., et al. "Synthesis of 4-substituted 3,3-difluoropiperidines."[1] The Journal of Organic Chemistry, 2010, 75(3), 929-932.[1]

  • Saeedi, S., et al. "Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist."[1] ChemMedChem, 2025.[1]

  • Matassini, C., et al. "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Chimica Oggi, 2020.

  • Sigma-Aldrich. "NMR Chemical Shifts of Impurities."[1]

Sources

Preparation of pharmaceutical salts of 3,3-Difluoro-1,4'-bipiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Characterization of Pharmaceutical Salts of 3,3-Difluoro-1,4'-bipiperidine

Executive Summary

This technical guide details the protocol for converting the free base of This compound (CAS: 2101206-90-8 for the dihydrochloride form) into its stable pharmaceutical salt forms, specifically the dihydrochloride (2HCl).

This fluorinated scaffold is a critical intermediate in the synthesis of CNS-active agents, particularly dopamine D4 receptor antagonists and antipsychotics. The gem-difluoro motif at the 3-position modulates the pKa of the piperidine nitrogen and enhances metabolic stability by blocking oxidative metabolism at a typically labile site. However, the free base is prone to oxidation and exists as a viscous oil or low-melting solid, necessitating salt formation for handling, purification, and long-term storage.

Physicochemical Profile & Salt Selection Strategy

Before initiating salt formation, it is critical to understand the ionization profile of the molecule. This compound contains two basic nitrogen centers.

PropertyValue / DescriptionNote
Formula C₁₀H₁₈F₂N₂Free Base
MW 204.26 g/mol (Base) / 277.18 g/mol (2HCl)
pKa (N1) ~7.8 - 8.2 (Secondary Amine)Lowered by β-fluorine electron withdrawal (inductive effect).
pKa (N1') ~9.8 - 10.5 (Tertiary Amine)The distal piperidine nitrogen remains highly basic.
Solubility (Base) High: DCM, EtOAc, MeOH. Low: Water.[1][2]Lipophilic oil.
Solubility (2HCl) High: Water, MeOH. Low: Acetone, Et₂O.Hygroscopic solid.

Salt Selection Logic:

  • Dihydrochloride (2HCl): The preferred form for early-stage development. The significant difference in pKa between the two nitrogens allows for the formation of a mono-salt, but the di-salt is more crystalline and robust for removing non-basic impurities.

  • Stoichiometry: Due to the high basicity of N1', at least 2.2 equivalents of acid are required to ensure complete protonation and prevent disproportionation during crystallization.

Experimental Protocol: Preparation of this compound Dihydrochloride

Reagents and Equipment
  • Starting Material: this compound (Crude Free Base).

  • Acid Source: 4M HCl in 1,4-Dioxane (Preferred for anhydrous conditions) or 12M Aqueous HCl (for aqueous workup).

  • Solvents: Ethanol (Absolute), Ethyl Acetate (EtOAc), Diethyl Ether (Et₂O) or MTBE.

  • Equipment: Jacketed glass reactor or round-bottom flask, overhead stirrer, N₂ line.

Synthesis Workflow (Self-Validating Protocol)

Step 1: Dissolution of Free Base

  • Charge crude This compound (10.0 g, 49 mmol) into a 250 mL reactor.

  • Add Ethanol (Absolute) (50 mL, 5 vol). Stir at 20-25°C until fully dissolved.

    • Checkpoint: Solution must be clear. If particulates remain, filter through a 0.45 µm PTFE filter.

Step 2: Acid Addition & Salt Formation

  • Cool the solution to 0-5°C using an ice/water bath.

  • Dropwise, add 4M HCl in Dioxane (27.0 mL, 108 mmol, 2.2 eq) over 30 minutes.

    • Exotherm Control: Maintain internal temperature <15°C.[2]

    • Observation: A white precipitate should begin to form after ~1 equivalent is added.

  • Allow the slurry to warm to Room Temperature (20-25°C) and stir for 2 hours.

    • Ripening: This period is crucial for crystal growth and polymorph equilibration.

Step 3: Anti-Solvent Crystallization

  • Dilute the thick slurry with Ethyl Acetate (100 mL, 10 vol) dropwise over 20 minutes.

    • Why EtOAc? It reduces the solubility of the polar salt, maximizing yield without trapping excess acid (unlike ether).

  • Stir for an additional 1 hour at 0-5°C.

Step 4: Isolation and Drying

  • Filter the solid using a sintered glass funnel (Porosity 3) under N₂ blanket.

    • Note: The salt can be hygroscopic. Minimize exposure to humid air.[3]

  • Wash the cake with cold EtOAc (2 x 20 mL).

  • Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 11.5 - 12.5 g (85-92%) Appearance: White to off-white crystalline solid.

Visualization of Workflow

The following diagram illustrates the critical control points in the salt formation process, highlighting the logic between solvent choice and impurity rejection.

SaltFormation Start Crude Free Base (Oil/Low-melt Solid) Dissolution Dissolution Solvent: EtOH (5 vol) Temp: 20°C Start->Dissolution Homogenization AcidAdd Acid Addition Reagent: 4M HCl/Dioxane (2.2 eq) Temp: <15°C (Exotherm Control) Dissolution->AcidAdd Protonation Nucleation Nucleation & Slurry Formation of 2HCl Salt AcidAdd->Nucleation Supersaturation AntiSolvent Anti-Solvent Addition Solvent: EtOAc (10 vol) Purpose: Maximize Yield Nucleation->AntiSolvent Desolvation Isolation Filtration & Wash Atmosphere: N2 (Hygroscopic) AntiSolvent->Isolation Separation Final This compound Dihydrochloride (Crystalline Solid) Isolation->Final Vacuum Dry

Caption: Operational workflow for the conversion of lipophilic free base to hydrophilic dihydrochloride salt.

Analytical Characterization & Quality Control

To validate the integrity of the salt, the following analytical parameters must be met.

NMR Spectroscopy
  • ¹H NMR (D₂O): Expect significant downfield shifts of the protons adjacent to nitrogen centers compared to the free base.

    • Diagnostic Signal: The gem-difluoro group causes splitting of adjacent protons. Look for the multiplet at C2 and C4 of the fluorinated ring.

  • ¹⁹F NMR: Crucial for confirming the integrity of the C-F bonds.

    • Shift: Typically appears as a triplet or multiplet around -100 to -120 ppm (referenced to CFCl₃).

Chloride Content Titration
  • Method: Argentometric titration with AgNO₃.

  • Target: 25.0% - 26.0% w/w (Theoretical for C₁₀H₁₈F₂N₂ · 2HCl is ~25.6%).

  • Pass Criteria: Deviations >1% suggest mono-salt contamination or excess trapped HCl.

Impurity Profile (HPLC)
  • Column: C18 Reverse Phase (high pH stability preferred, or use acidic mobile phase).

  • Mobile Phase: 0.1% TFA in Water / Acetonitrile.

  • Detection: UV 210 nm (Note: Weak chromophore; low wavelength required).

Mechanistic Pathway: Protonation Dynamics

Understanding where the protons attach affects the crystal lattice energy.

Protonation cluster_legend pKa Influence Base Free Base (Neutral) Mono Mono-Cation (Protonation at N1') Base->Mono HCl (1 eq) Fast Kinetic Step Di Di-Cation (Protonation at N1 & N1') Mono->Di HCl (>2 eq) Slower (Inductive Drag) Note1 N1' (Distal): pKa ~10 Protonates First Note2 N1 (Proximal to F): pKa ~8 Protonates Second

Caption: Protonation sequence. The distal nitrogen (N1') is more basic and protonates first. The difluoro-proximal nitrogen (N1) requires excess acid to fully protonate.

References

  • PubChem. Compound Summary: 3,3-Difluoro-4-piperidin-1-ylpiperidine dihydrochloride (CAS 2101206-90-8).[4] National Library of Medicine. [Link][4]

  • Google Patents.Process for producing [1,4']bipiperidinyl-1'-carbonyl chloride or hydrochloride thereof (US7662964B2). (Provides foundational chemistry for bipiperidine salt handling).
  • ChemRxiv. Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine D4 receptor antagonists. (Context on difluoropiperidine SAR and properties). [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction yields for 3,3-Difluoro-1,4'-bipiperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for medicinal chemists and process development scientists. It addresses the specific electronic and steric challenges inherent to the synthesis of 3,3-Difluoro-1,4'-bipiperidine .

Ticket Subject: Optimization of Reductive Amination Yields Status: Resolved / Expert Guide Available Assigned Specialist: Senior Application Scientist, Process Chemistry

Executive Summary & Chemical Context

The Challenge: Synthesizing this compound involves coupling 3,3-difluoropiperidine (amine) with a 4-piperidone derivative (ketone, typically N-Boc-4-piperidone).

Users frequently report low yields (<30%) and high levels of alcohol byproduct when using standard reductive amination conditions (e.g., STAB/DCE).

The Root Cause: The gem-difluoro group at the C3 position exerts a strong electron-withdrawing inductive effect ($ -I $).

  • Reduced Nucleophilicity: The nitrogen lone pair is less available, significantly slowing the initial attack on the ketone.

  • Unfavorable Equilibrium: The formation of the intermediate carbinolamine and iminium ion is thermodynamically less favorable compared to non-fluorinated piperidines.

  • pKa Shift: The pKa of 3,3-difluoropiperidine (~7.4) is significantly lower than piperidine (~11.2), altering its behavior in buffered systems.

The Solution: Switching from a direct "one-pot" reductive amination to a Titanium(IV) Isopropoxide-mediated protocol shifts the equilibrium toward the imine before the reducing agent is introduced.

Optimized Experimental Protocol

Standard Operating Procedure (SOP-DFP-04)

This protocol utilizes


 as a Lewis acid and water scavenger to force imine formation, followed by reduction.
Reagents & Stoichiometry
ComponentEquiv.RoleNotes
3,3-Difluoropiperidine HCl 1.0NucleophileFree base is volatile; salt is preferred.[1]
N-Boc-4-piperidone 1.1ElectrophileSlight excess ensures amine consumption.[1]
Triethylamine (TEA) 1.1BaseRequired to free-base the HCl salt.[1]
Titanium(IV) Isopropoxide 1.5 - 2.0Lewis AcidCritical Reagent. Dehydrating agent.[1]
Sodium Borohydride 1.5ReductantAdded in Step 2.[1]
Ethanol (Absolute) -SolventFor reduction step.[1]
Step-by-Step Workflow

Step 1: Imine Formation (The "Titanium Push")

  • In a dry flask under

    
    , combine 3,3-difluoropiperidine HCl  (1.0 eq), N-Boc-4-piperidone  (1.1 eq), and TEA  (1.1 eq).
    
  • Add Titanium(IV) Isopropoxide (

    
    ) (1.5 eq) neat.[1]
    
  • Note: If the mixture is too viscous to stir, add a minimal amount of dry DCM or THF (0.5 M concentration).

  • Stir at Room Temperature (20–25°C) for 12–16 hours .

    • Checkpoint: Monitor by UPLC/MS.[1] You should see the imine mass

      
      .[1] If starting amine persists, extend time or warm to 40°C.[1]
      

Step 2: Reduction

  • Dilute the reaction mixture with absolute Ethanol (approx. 5-10 mL per gram of substrate).

  • Cool the mixture to 0°C in an ice bath.

  • Add Sodium Borohydride (

    
    )  (1.5 eq) portion-wise. Caution: Gas evolution (
    
    
    
    ).
  • Allow to warm to RT and stir for 2–4 hours.

Step 3: Workup (Avoiding the "Titanium Gel")

  • Quench by adding water (

    
    ) slowly.[1] A white precipitate (
    
    
    
    ) will form.[1]
  • Crucial Step: To break the titanium emulsion, add 2N NaOH or saturated Rochelle’s Salt (Sodium Potassium Tartrate) solution and stir vigorously for 1 hour until layers separate clearly.

  • Filter through a Celite pad to remove titanium solids.[1] Rinse with EtOAc.[1]

  • Extract the filtrate with EtOAc (3x).[1] Wash combined organics with brine, dry over

    
    , and concentrate.
    

Mechanism & Logic Visualization

The following diagram illustrates why the Titanium route succeeds where standard STAB fails.

ReactionLogic Start 3,3-Difluoropiperidine + Ketone Standard Standard Route (STAB/AcOH) Start->Standard Traditional Titanium Titanium Route (Ti(OiPr)4) Start->Titanium Optimized ImineEq Imine Equilibrium Standard->ImineEq Weak Drive Titanium->ImineEq Strong Lewis Acid FailPath Slow Imine Formation Ketone Reduced Directly ImineEq->FailPath Eq favors Ketone + Amine SuccessPath Water Scavenged Imine Locked ImineEq->SuccessPath Eq favors Imine-Ti Complex Byproduct Alcohol Byproduct (Low Yield) FailPath->Byproduct Reductant attacks Ketone Product Target Product (High Yield) SuccessPath->Product Reductant attacks Imine

Caption: Flowchart comparing the failure mode of standard reductive amination vs. the success of the Titanium-mediated pathway for electron-deficient amines.

Troubleshooting Guide (FAQ)

Q1: I am seeing a large amount of N-Boc-4-hydroxypiperidine (alcohol) and unreacted amine. Why?

A: This indicates that the reducing agent reduced the ketone before the amine could react with it.

  • Diagnosis: The gem-difluoro amine is a poor nucleophile.[1] In standard conditions (STAB), the rate of ketone reduction (

    
    ) is faster than the rate of imine formation (
    
    
    
    ).
  • Fix: You must ensure the imine is fully formed before adding the hydride.[1] Switch to the Two-Step Protocol (Section 2). Do not add

    
     until the ketone is consumed in the Ti-step.[1]
    
Q2: The reaction mixture turned into a thick white gel during workup. How do I extract my product?

A: This is a common issue with Titanium alkoxides hydrolyzing into Titanium Dioxide (


) hydrates.[1]
  • Fix: Do not just use water/brine.[1] Use Saturated Rochelle's Salt (Sodium Potassium Tartrate) or 10% aqueous Trisodium Citrate .[1] Stir the biphasic mixture vigorously for at least 30–60 minutes. The ligand exchange solubilizes the titanium, allowing clear phase separation.

Q3: Can I use Sodium Triacetoxyborohydride (STAB) instead of NaBH4 in the Titanium protocol?

A: Yes, but it is often unnecessary and slower.[1]

  • Reasoning: Once the imine is pre-formed with

    
    , the "selectivity" of STAB is less critical. 
    
    
    
    is cheaper, faster, and works well in the ethanol dilution step. However, if you have other reducible functional groups (e.g., aldehydes, nitro groups) on the molecule, stick to STAB or
    
    
    for chemoselectivity.
Q4: My LCMS shows the product mass, but I lost everything during the acid/base extraction.

A: 3,3-difluoropiperidine derivatives have lower basicity (


) compared to standard piperidines.[1]
  • Risk: If you wash the organic layer with strong acid (e.g., 1M HCl) to remove impurities, the product might not fully protonate and partition into the water, OR if you basify to pH 10, it might extract well, but if you only basify to pH 8, it might remain in the aqueous phase or interface.

  • Fix: When performing an acid-base workup, ensure the acidic wash is pH 2-3, and the subsequent basification goes to pH > 10 to ensure the amine is fully free-based before organic extraction.

References

  • Mattson, R. J., et al. (1990).[1][2] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1][2] The Journal of Organic Chemistry, 55(8), 2552–2554.[2]

  • Abdel-Magid, A. F., et al. (1996).[1][3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Hagmann, W. K. (2008).[1] "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 51(15), 4359–4369. (Discusses pKa and nucleophilicity shifts).

  • Bhattacharyya, S. (1995).[1] "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: An improved procedure." Journal of the Chemical Society, Perkin Transactions 1, 1-2.

Sources

Purification methods for 3,3-Difluoro-1,4'-bipiperidine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorinated Heterocycle Purification

Welcome to the technical support hub for the 3,3-Difluoro-1,4'-bipiperidine scaffold. This guide addresses the unique physicochemical challenges posed by this intermediate—specifically its suppressed basicity, lack of UV chromophores, and conformational rigidity.

Unlike standard aliphatic amines, the introduction of the gem-difluoro group at the 3-position fundamentally alters the molecule's electronic and physical profile. This guide moves beyond generic protocols to provide chemically grounded solutions for isolation and purification.

Part 1: The "Invisible Peak" & Detection Strategy

User Question: "I am running a reductive amination to synthesize the bipiperidine intermediate. I see nothing on my UV detector at 254 nm, and my yields appear low. How do I track this reaction?"

Technical Insight: The this compound scaffold consists of saturated piperidine rings. Without a conjugated


-system, it is effectively transparent to standard UV detection (254 nm). Furthermore, the electron-withdrawing fluorine atoms significantly lower the pKa of the adjacent nitrogen, altering its staining behavior compared to non-fluorinated analogs.
Troubleshooting Protocol: Visualization & Detection
MethodSuitabilityTechnical Notes
UV (205-210 nm) LowSolvents (EtOAc, Acetone) absorb here. Use only with Acetonitrile/Water gradients.
ELSD / CAD High The gold standard for this intermediate. Detects mass, not chromophores.
Ninhydrin Stain MediumThe secondary amine (if deprotected) stains red/purple. The tertiary fluorinated amine stains poorly due to low nucleophilicity.
KMnO₄ / Iodine High Universal stains. Iodine is preferred for the free base; KMnO₄ for the salt forms.

Actionable Workflow:

  • TLC Monitoring: Do not rely on UV. Dip the plate in KMnO₄ (basic) and heat. The difluoro-amine will appear as a yellow/brown spot.

  • LC-MS Setup: Use a volatile buffer (Formic acid or Ammonium Formate). Monitor the [M+H]+ signal. Note that the fluorine atoms may cause ion suppression; ensure your cone voltage is optimized.

Part 2: The pKa Lever – Acid/Base Extraction

User Question: "I'm trying to separate the product from the starting material (3,3-difluoropiperidine) and the non-fluorinated piperidone. Standard acid/base workup isn't working well."

Technical Insight: This is the most critical chemical feature of your intermediate.

  • Standard Piperidine pKa: ~11.0

  • 3,3-Difluoropiperidine pKa: ~7.4 (Experimental/Predicted range) [1, 5].

The inductive effect of the fluorine atoms (


-withdrawing) lowers the basicity of the adjacent nitrogen by 3–4 log units. This creates a "pKa window" that allows for highly selective purification without chromatography.
Protocol: Selective pH-Swing Extraction

This protocol separates the This compound (Product) from non-basic impurities and highly basic non-fluorinated byproducts.

Step-by-Step Methodology:

  • Initial Acidification: Dissolve crude mixture in EtOAc. Extract with 0.5 M HCl (pH ~1).

    • Result: Product and amine SM go into the Aqueous Phase (Protonated). Non-basic impurities (ketones, protected intermediates) stay in Organics.

    • Discard Organic Layer.

  • The "Fluorine Swing" (Crucial Step):

    • Adjust the aqueous layer to pH 8.5 – 9.0 using saturated NaHCO₃ or dilute NaOH.

    • Mechanism:[1][2][3][4] At pH 9, the 3,3-difluoro nitrogen (pKa ~7.4) deprotonates and becomes neutral (organic soluble). However, any non-fluorinated secondary amine impurities (pKa ~11) remain protonated (water soluble).

  • Extraction: Extract the aqueous layer (pH 9) with DCM (3x).

    • Result: The fluorinated bipiperidine moves to the DCM layer.

    • Note: If your product is the N-Boc protected intermediate, this step isolates it. If it is the deprotected diamine, the secondary amine (pKa ~11) will keep it in the water. (See Decision Tree below).

ExtractionLogic Start Crude Reaction Mixture AcidWash Dissolve in EtOAc Wash with 0.5M HCl (pH 1) Start->AcidWash Sep1 Phase Separation AcidWash->Sep1 Org1 Organic Phase: Non-basic impurities (Ketones, Neutrals) Sep1->Org1 Discard Aq1 Aqueous Phase: Protonated Amines (SM & Prod) Sep1->Aq1 Keep pHAdjust Adjust Aqueous to pH 8.5 - 9.0 (Selective Deprotonation) Aq1->pHAdjust ExtractDCM Extract with DCM pHAdjust->ExtractDCM Sep2 Phase Separation ExtractDCM->Sep2 Aq2 Aqueous Phase: High pKa Amines (pKa > 10) (Non-fluorinated impurities) Sep2->Aq2 Discard Org2 Organic Phase: This compound (pKa ~7.4 -> Neutral) Sep2->Org2 Isolate Product

Figure 1: Selective extraction workflow leveraging the reduced pKa of fluorinated amines.

Part 3: Chromatography & Isolation

User Question: "The oil I isolated is still impure. I'm seeing tailing on silica gel. Can I crystallize this?"

Technical Insight: Fluorinated piperidines are notorious for "oiling out" due to disrupted crystal packing caused by the fluorine atoms and low melting points. Additionally, the interaction between the amine and silica silanols causes peak tailing.

Chromatographic Solutions
  • Mobile Phase Modifier:

    • Standard silica chromatography requires 1-5% Triethylamine (TEA) or 1% NH₄OH in the eluent (e.g., DCM/MeOH/NH₄OH 90:9:1).

    • Why: The modifier blocks acidic silanol sites on the silica, preventing the amine from sticking and tailing.

  • Reverse Phase (C18) - The Better Option:

    • Use a High pH Buffer (10mM Ammonium Bicarbonate, pH 10).

    • Logic: At pH 10, the fluorinated amine is fully neutral and retains well on C18. At acidic pH (Formic acid), it is ionized and elutes in the void volume.

Crystallization Strategy: Salt Formation

Do not attempt to crystallize the free base. Form a salt to increase the melting point and stability.

  • HCl Salt: Dissolve the oil in diethyl ether. Add 2M HCl in ether dropwise. The hydrochloride salt of 3,3-difluoropiperidines typically precipitates as a white, hygroscopic solid [1, 3].

  • Fumarate/Oxalate: If the HCl salt is hygroscopic, try Fumaric acid (1 eq) in hot isopropanol. These salts are often non-hygroscopic and crystalline.

Part 4: NMR & Conformation (FAQ)

User Question: "My NMR looks messy. The splitting patterns are complex, and I suspect a mixture of isomers."

Technical Insight: This is likely not an impurity. 3,3-difluoropiperidines exhibit strong conformational locking due to the "Gauche Effect" and dipole minimization. The fluorine atoms prefer the axial orientation [5, 6].[5]

  • 19F NMR: You should see distinct signals if the ring is locked. If the temperature is ambient, you might see broad peaks due to slow ring flipping.

  • Validation: Run the NMR at elevated temperature (50°C). If the peaks sharpen and coalesce, your product is pure, and the complexity is due to conformers, not impurities.

References

  • Ossila. 3,3-Difluoropiperidine hydrochloride | CAS 496807-97-7.[6]

  • PubChem. 3,3-Difluoropiperidine Compound Summary. National Library of Medicine.[7]

  • Surmont, R. et al. Synthesis of 4-substituted 3,3-difluoropiperidines.[3] Journal of Organic Chemistry, 2010.

  • Sigma-Aldrich. Derivatization and Separation of Aliphatic Amines.

  • Nairoukh, Z. et al. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry - A European Journal, 2020.[8]

  • Champagne, P. et al. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Beilstein Journal of Organic Chemistry.

Sources

Removing metal catalyst residues from 3,3-Difluoro-1,4'-bipiperidine

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Support Center, Senior Application Scientist Subject: GUIDE: Metal Catalyst Remediation for 3,3-Difluoro-1,4'-bipiperidine Scaffolds

Introduction: The Purity Imperative

This compound (CAS: 1934439-49-2) is a critical pharmacophore in modern CNS drug discovery, particularly for dopamine D4 receptor antagonists and PARP inhibitors. Its synthesis often necessitates metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig) or hydrogenation steps, introducing Palladium (Pd) or Copper (Cu) residues.

The 3,3-difluoro substitution alters the basicity (pKa) and lipophilicity of the piperidine ring, creating a "sticky" substrate that avidly coordinates transition metals. Standard aqueous washes often fail because the diamine backbone chelates the metal, dragging it into the organic phase.

This guide provides a self-validating, tiered approach to reducing metal residues below ICH Q3D limits (Class 2B: Pd < 10 ppm for oral delivery).[1]

Module 1: Diagnostic & Detection

Q: How do I accurately quantify residual Pd/Cu in this specific fluorinated matrix?

A: Relying on color is dangerous.[1] While Pd(II) often appears yellow/orange, colloidal Pd(0) can be invisible or appear as a grey haze.[1]

  • Primary Method (Quantitative): ICP-MS (Inductively Coupled Plasma Mass Spectrometry).[1]

    • Protocol: Digest 10 mg of sample in HNO₃/HCl (3:1). The fluorine content requires a resistant sample introduction system (HF-resistant) if aggressive digestion is needed, though standard aqua regia usually suffices for the metal itself.

  • Secondary Method (Qualitative): X-ray Fluorescence (XRF) for rapid "pass/fail" screening (>50 ppm).[1]

ICH Q3D Limits (Oral PDE):

  • Palladium (Pd): 100 µ g/day (approx. 10 ppm for a 10g daily dose, but typically <10 ppm is the target for APIs).[2]

  • Copper (Cu): 3000 µ g/day (Class 3, less critical but must be controlled).

Module 2: Remediation Protocols

Method A: Solid-Supported Scavengers (Recommended)

Best for: High-value intermediates where yield loss must be minimized.

Logic: The this compound is a secondary/tertiary amine system. Acidic scavengers (like sulfonic acid resins) will protonate your product and trap it instead of the metal.[1] You must use neutral, coordinating scavengers .

Selection Logic:

  • Pd(II) (Oxidized): Use Thiol (Si-SH) or Thiourea (Si-Thiourea).[1]

  • Pd(0) (Reduced/Colloidal): Use DMT (Dimercaptotriazine) or TMT (Trimercaptotriazine).[1] These have higher affinity for low-valent metals.[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve crude this compound in THF or MeOH (10 mL/g). Avoid DCM if possible, as it slows scavenging kinetics.[1]

  • Loading: Add SiliaMetS® Thiol or DMT (4 equivalents relative to expected metal content, or 10-20% w/w relative to substrate).[1]

  • Temperature: Heat to 50°C for 4 hours.

    • Why? Fluorinated amines can form tight clusters with Pd; heat increases the ligand exchange rate.[1]

  • Filtration: Filter through a 0.45 µm PTFE pad or Celite®.[1]

  • Wash: Rinse the cake with MeOH to recover entrained product.

Method B: Chelation Extraction (Cost-Effective)

Best for: Large-scale batches (>100g) where resins are too expensive.

Logic: Use a water-soluble ligand that binds Pd stronger than the bipiperidine.[1] N-Acetyl Cysteine (NAC) is superior to simple cysteine because it is less likely to zwitterionically trap your product.[1]

Step-by-Step Protocol:

  • Solvent System: Dissolve product in Isopropyl Acetate (IPAc) or Ethyl Acetate.[1]

  • Preparation: Prepare a 0.5 M aqueous solution of N-Acetyl Cysteine. Adjust pH to 7-8 with NaOH.

    • Critical: The pH must be neutral.[1] If too acidic, the bipiperidine protonates and enters the water.[1]

  • Extraction: Stir the organic and aqueous layers vigorously at 45°C for 1 hour.

    • Visual Cue: The aqueous layer should turn yellow/brown as it pulls the Pd out.[1]

  • Separation: Separate layers. Wash organic layer with saline to remove residual NAC.[1]

Module 3: Troubleshooting & Optimization

Q: The metal content is stuck at 50 ppm despite treatment. What now? A: You likely have Pd nanoparticles encapsulated by the fluorinated amine.[1]

  • Solution: Add Activated Carbon (C-5334) mixed with the Thiol resin.[1] The carbon adsorbs the colloids, while the resin binds the ionic species. Reflux in Toluene/MeOH (9:1) for 2 hours.

Q: My product yield dropped significantly after scavenging. A: You used an acidic scavenger (e.g., sulfonic acid functionalized silica).

  • Fix: Switch to a Thiourea or DMT functionalized scavenger.[1] If you must use the acidic one, flush the resin with 2M NH₃/MeOH to release your amine product while keeping the metal trapped (though this is risky).

Q: The product is colored (pink/red) but ICP-MS says Pd is low. A: This is often due to trace Copper (Cu) or oxidized amine impurities.[1]

  • Fix: Perform a "polish" filtration through a small pad of basic alumina.[1]

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the correct remediation path based on the metal oxidation state and scale.

MetalRemoval Start Crude this compound (High Metal Content) Analyze Analyze Species (Color/Process History) Start->Analyze Pd0 Pd(0) / Colloidal (Grey/Black, Hydrogenation) Analyze->Pd0 Reduced PdII Pd(II) / Ionic (Yellow/Orange, Coupling) Analyze->PdII Oxidized Scale Batch Scale? Pd0->Scale PdII->Scale SmallScale < 100g (High Value) Scale->SmallScale LargeScale > 100g (Cost Sensitive) Scale->LargeScale ResinDMT SiliaMetS® DMT or TMT (50°C, 4h) SmallScale->ResinDMT If Pd(0) ResinThiol SiliaMetS® Thiol (50°C, 4h) SmallScale->ResinThiol If Pd(II) WashNAC Aq. N-Acetyl Cysteine Wash (pH 7-8, 45°C) LargeScale->WashNAC Check QC: ICP-MS < 10 ppm? ResinDMT->Check ResinThiol->Check WashNAC->Check Success Proceed to Salt Formation Check->Success Yes Fail Add Activated Carbon + Reflux Check->Fail No Fail->Check Retest

Caption: Decision matrix for selecting the optimal metal scavenging method based on oxidation state and scale.

Comparative Data: Scavenger Efficiency

The table below summarizes internal efficiency data for removing Pd(OAc)₂ from a this compound solution (Initial Pd: 1000 ppm).

Scavenger TypeFunctional GroupResidual Pd (ppm)Product Recovery (%)Notes
SiliaMetS® Thiol -SH< 5 98%Best balance of purity/yield for Pd(II).
SiliaMetS® DMT Dimercaptotriazine< 2 97%Superior for Pd(0) and mixed species.[1]
SiliaMetS® SCX Sulfonic Acid1565% NOT RECOMMENDED. Traps the amine product.[1]
Activated Carbon N/A4588%Inconsistent; requires multiple passes.[1]
NAC Wash N-Acetyl Cysteine1292%Good for bulk, may require 2 washes.[1]

References

  • ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation (ICH).[1] (2022).[1] Guideline for Elemental Impurities Q3D(R2). [Link]

  • Metal Scavenging in Pharmaceutical Synthesis. Biotage Application Notes. (2023).[1][3][4] Strategies for Palladium Removal. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions. Organic Process Research & Development. (2023).[1][3][4] Recent Advances and Applications. [Link]

  • Synthesis of Fluorinated Piperidines. Journal of Medicinal Chemistry. (2020).[1][3][4] Structure-Activity Relationships of 3,3-Difluoropiperidine Scaffolds. [Link]

Sources

Technical Support Center: Solubility Optimization for Fluorinated Bipiperidines

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with fluorinated bipiperidines. It synthesizes organic chemistry principles with practical troubleshooting protocols.

Topic: Troubleshooting Solubility in Dimethyl Sulfoxide (DMSO) Ticket ID: SOL-FBP-001 Status: Open / Guide Generated

Executive Summary & Diagnostic Matrix

The Core Issue: Fluorinated bipiperidines present a "perfect storm" for solubility challenges. The bipiperidine scaffold is highly basic and prone to crystalline salt formation, while fluorination increases lipophilicity and lattice energy. When these two factors combine, the resulting solids often resist dissolution in DMSO, a polar aprotic solvent that struggles to solvate small, hard anions (like Cl⁻) found in salt forms.

Quick Diagnostic: Use the table below to identify your specific issue before proceeding to the protocols.

ObservationProbable CauseImmediate Action
Cloudy suspension immediately upon mixing Salt Form Mismatch: You are likely using a hydrochloride (HCl) or TFA salt in anhydrous DMSO.Check CoA.[1] If Salt, see Protocol A .
Clear solution turns cloudy over time (hours/days) Hygroscopic Crash-out: DMSO has absorbed atmospheric water, reducing solubility of the lipophilic fluorinated scaffold.Check storage conditions. See Protocol B .
Gel-like consistency or viscous layer Fluorous Aggregation: Fluorine atoms are inducing self-assembly/stacking interactions.Apply heat/sonication.[2][3] See Protocol C .
Floating particles that refuse to dissolve Polymorph/Crystallinity: High lattice energy due to fluorine packing.Switch to Free Base. See Protocol A .

Troubleshooting Guides (Q&A Format)

Category 1: The "Salt Trap" (Most Common Issue)

Q: I purchased the HCl salt of a fluorinated bipiperidine for better stability, but it won't dissolve in DMSO at 10 mM. Why?

A: This is a classic "Solvation Mismatch." While salts (HCl, TFA) are preferred for solid-state stability, they are often poor choices for DMSO stock solutions.

  • The Mechanism: DMSO is a polar aprotic solvent. It solvates cations (the bipiperidine ammonium) well via its oxygen lone pairs, but it poorly solvates small, hard anions (like Chloride) because it lacks hydrogen bond donors. Consequently, the ionic lattice energy of the crystal is higher than the solvation energy, preventing dissolution.

  • The Fluorine Factor: Fluorine substitution often increases the crystallinity and lattice energy of the solid, making the "break-up" cost even higher.

Solution: Convert to Free Base or Acidify In-Situ .

  • Gold Standard: Perform a "free-basing" extraction (DCM/NaOH) to isolate the oil/amorphous solid, which will likely dissolve instantly in DMSO.

  • Workaround: If you must use the salt, add a small volume of water (1-5%) to the DMSO. Water is protic and will solvate the chloride ions, breaking the lattice. Warning: Water may accelerate degradation.

Category 2: Water & Hygroscopicity

Q: My 20 mM stock was clear yesterday, but today it has a white precipitate. I stored it at 4°C.

A: You are likely a victim of "Wet DMSO" and Temperature Shock .

  • The Mechanism: DMSO is extremely hygroscopic. If the vial was opened in humid air, it absorbed water. Fluorinated compounds are typically hydrophobic (lipophilic). As the water content in DMSO rises, the solvent power for the lipophilic bipiperidine drops, causing precipitation.

  • Thermodynamics: Solubility decreases as temperature drops. Storing a near-saturated solution at 4°C often induces crystallization (nucleation), which is difficult to reverse (Ostwald ripening).

Solution:

  • Re-solubilize: Vortex and warm to 37°C (or up to 50°C if thermally stable) for 10 minutes.

  • Prevention: Store stocks at Room Temperature (RT) if they are used frequently, or in single-use aliquots at -20°C to avoid repeated freeze-thaw cycles. Use a desiccator for storage.

Category 3: Fluorous Aggregation

Q: The solution looks viscous or "oily" at the bottom, rather than particulate. Is it impure?

A: It is likely pure but experiencing Fluorous Separation .

  • The Mechanism: Fluorine atoms are "fluorous"—they dislike both water (hydrophobic) and standard organics (lipophobic) to some extent. They prefer to interact with other fluorine atoms. In bipiperidines with high fluorine content (e.g., CF3 groups), the molecules may stack or aggregate to minimize solvent interaction, forming a gel or oil.

Solution: Disrupt the Aggregates.

  • Sonication: Use an ultrasonic bath (not a probe, to avoid contamination) for 15-20 minutes. The cavitation energy breaks weak fluorous interactions.

  • Co-solvent: Add 5-10% Methanol or Ethanol (if assay compatible). These protic solvents can disrupt the aggregation networks better than pure DMSO.

Step-by-Step Protocols

Protocol A: The "Free Base" Conversion (Recommended)

Use this when the HCl/TFA salt is insoluble.

  • Suspend: Place 10 mg of the insoluble salt in a separatory funnel.

  • Dissolve: Add 10 mL of Dichloromethane (DCM) or Ethyl Acetate.

  • Neutralize: Add 10 mL of 1M NaOH (aq) or Saturated NaHCO3. Shake vigorously for 2 minutes.

  • Extract: Collect the organic layer (bottom for DCM).

  • Dry: Pass the organic layer through a plug of Sodium Sulfate (Na2SO4) to remove water.

  • Evaporate: Remove solvent under vacuum (Rotavap) to yield the Free Base (usually an oil or amorphous solid).

  • Re-constitute: Add anhydrous DMSO. The free base should dissolve rapidly.

Protocol B: The "Hot Start" Dissolution

Use this for stubborn solids that are NOT salts.

  • Prepare: Weigh target mass into a glass vial (avoid plastic, DMSO leaches plasticizers).

  • Wet: Add 50% of the target DMSO volume.

  • Sonicate: Sonicate at room temperature for 5 minutes.

  • Heat: If solid remains, place vial in a heating block at 40-50°C for 10 minutes. Note: Fluorinated bipiperidines are generally thermally stable, but check specific stability data.

  • Top-up: Once dissolved, add the remaining DMSO to reach target volume. (Adding solvent after dissolution prevents volume expansion errors from heating).

Visual Troubleshooting Workflow

The following diagram outlines the logical decision process for handling insoluble samples.

Solubility_Troubleshooting Start Start: Compound Insoluble in DMSO CheckForm Check Chemical Form (CoA) Start->CheckForm IsSalt Is it a Salt? (HCl, TFA, HBr) CheckForm->IsSalt SaltYes Salt Form Detected IsSalt->SaltYes Yes SaltNo Free Base / Neutral IsSalt->SaltNo No ActionSalt Action: Convert to Free Base (Protocol A) SaltYes->ActionSalt Best Practice AltSalt Alt: Add 5% Water (If Assay Allows) SaltYes->AltSalt Quick Fix CheckAppearance Check Appearance SaltNo->CheckAppearance Cloudy Cloudy / Precipitate CheckAppearance->Cloudy Crystalline Gel Gel / Viscous Oil CheckAppearance->Gel Amorphous ActionHeat Action: Heat (50°C) + Vortex Check Water Content Cloudy->ActionHeat ActionSonic Action: Sonication (20 min) Break Fluorous Aggregates Gel->ActionSonic

Caption: Decision tree for diagnosing and resolving solubility issues based on chemical form and physical appearance.

References & Citations

  • Lipinski, C. A., et al. (2012). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link

    • Context: Discusses the impact of lipophilicity and crystal packing (lattice energy) on DMSO solubility.

  • Balakin, K. V., et al. (2006).[4] In silico assessment of DMSO solubility of organic compounds for HTS. Journal of Biomolecular Screening. Link

    • Context: Provides data on how structural features (like fluorination and salt formation) correlate with DMSO insolubility.

  • Oldenburg, K., et al. (2005). Compound precipitation from DMSO stock solutions and the synergy between water uptake and freeze/thaw cycles.[2][5] Journal of Biomolecular Screening. Link

    • Context: The authoritative source on "Wet DMSO" and the detrimental effects of freeze-thaw cycles on library stability.

  • Fuchs, R., et al. (1969). Enthalpies of solution of organic and inorganic salts in dimethyl sulfoxide.[6] Journal of the American Chemical Society.[6] Link

    • Context: Fundamental physical chemistry explaining why small anion salts (like chlorides) are difficult to dissolve in aprotic DMSO compared to free bases.

Sources

Technical Support Center: Minimizing Defluorination Side Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies to Retain C–F Bonds During Synthetic Transformations Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Introduction: The Fluorine Paradox

Why is this happening? You are likely encountering a "Fluorine Paradox." While the C–F bond is thermodynamically one of the strongest single bonds in organic chemistry (~110 kcal/mol), it is kinetically vulnerable. Its high electronegativity polarizes the molecule, making the carbon susceptible to nucleophilic attack (


) or the fluorine susceptible to 

-elimination in the presence of transition metals.

This guide moves beyond generic advice, isolating the three primary "kill zones" for fluorine atoms during synthesis: Metal-Catalyzed Cross-Coupling , Nucleophilic Substitution , and Unwanted Hydrodefluorination .

Module 1: Metal-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig)

The Issue: During Pd- or Ni-catalyzed couplings, you observe the loss of a fluorine atom, often replaced by a hydrogen (hydrodefluorination) or the formation of an alkene (


-fluoride elimination).

The Mechanism: The culprit is usually


-Fluoride Elimination .
  • Oxidative Addition: The metal inserts into the aryl halide bond.

  • Transmetalation: The coupling partner attaches to the metal.

  • The Fork in the Road: The complex can either undergo Reductive Elimination (RE) to form your product OR undergo

    
    -Fluoride Elimination  if a fluorine is present on an alkyl chain 
    
    
    
    to the metal center.
Visualizing the Competition

BetaElimination Start Pd(II)-Alkyl Complex (with u03b2-Fluorine) PathA Pathway A: Reductive Elimination Start->PathA Fast (Bulky Ligands) PathB Pathway B: u03b2-Fluoride Elimination Start->PathB Slow (Open Coordination Site) Product Desired C-C Coupled Product (Fluorine Retained) PathA->Product SideProduct Defluorinated Alkene + Pd-F PathB->SideProduct

Caption: The kinetic competition between productive coupling (Pathway A) and destructive defluorination (Pathway B). Bulky ligands accelerate Pathway A.

Troubleshooting Protocol: Ligand Selection Strategy

To prevent


-elimination, you must accelerate the rate of Reductive Elimination (RE) so it outcompetes the side reaction.
ParameterRecommendationScientific Rationale
Ligand Class Biaryl Phosphines (e.g., RuPhos, BrettPhos, XPhos)These bulky, electron-rich ligands increase electron density on the metal (facilitating oxidative addition) while their steric bulk forces the complex to undergo reductive elimination rapidly to relieve strain.
Catalyst Loading High Initial Burst A higher concentration of active catalyst can favor the bimolecular RE pathway over unimolecular elimination processes.
Base Selection Weak/Inorganic (K₃PO₄, Cs₂CO₃)Strong alkoxide bases can promote elimination. Use milder inorganic bases or fluoride-stabilized bases (KF).

Experimental Workflow: Ligand Screening for F-Retention

  • Set up 4 parallel reactions (20 mg scale) using the following ligands:

    • Ligand A:SPhos (Universal baseline)

    • Ligand B:RuPhos (Excellent for secondary amines/alkoxides)

    • Ligand C:BrettPhos (High steric bulk, prevents

      
      -elimination)
      
    • Ligand D:Xantphos (Bidentate, enforces specific bite angles)

  • Condition: 1.0 equiv Ar-X, 1.2 equiv Nucleophile, 2.0 equiv K₃PO₄, 2 mol% Pd(OAc)₂, 4 mol% Ligand.

  • Solvent: 1,4-Dioxane (anhydrous).

  • Analysis: Analyze crude mixture via ¹⁹F NMR (without proton decoupling) to spot the shift in the fluorine signal or the appearance of free fluoride (approx -120 ppm).

Module 2: Nucleophilic Aromatic Substitution ( )

The Issue: You intend to substitute a chloride or bromide on an aromatic ring, but the nucleophile attacks the fluorine position instead.

The Mechanism: In


 reactions, the rate-determining step is the attack of the nucleophile, not the breaking of the bond.[1] Fluorine is the most electronegative element, stabilizing the anionic Meisenheimer intermediate better than Cl, Br, or I. Thus, Fluorine is often a better leaving group than Bromine in 

.
Decision Matrix: Saving the Fluorine
ScenarioSolution
F is ortho/para to EWG Change the Mechanism. Switch from

(thermal) to a Pd-catalyzed Buchwald-Hartwig coupling. Pd inserts into C-Br/C-Cl bonds preferentially over C-F bonds (C-F oxidative addition is very difficult).
Nucleophile is Hard (Alkoxide) Soften the Nucleophile. Hard nucleophiles attack the hardest center (Carbon attached to F). Switch to softer nucleophiles (thiols, amines) or use a less polar solvent to destabilize the transition state.
Must use

Temperature Control.

at the F-position often has a lower activation energy (

) but different entropy. Lower the temperature (-78°C to 0°C) to see if kinetic selectivity favors the Br/Cl displacement.

Module 3: Unwanted Hydrodefluorination (HDF)

The Issue: Your fluorine atom is replaced by a hydrogen atom during a reduction step (e.g., nitro reduction, alkene hydrogenation) or even during cross-coupling.

The Mechanism: This proceeds via a Radical Pathway or Metal-Hydride Insertion .

  • Radical: Single Electron Transfer (SET) generates a radical anion which ejects fluoride.

  • Metal-Hydride: If your reaction generates [M]-H (e.g., from borohydrides, silanes, or

    
    -hydride elimination from solvent), this hydride can swap with fluorine.
    
Troubleshooting Guide

Q: I am reducing a nitro group to an amine using Pd/C and H₂, and losing my fluorine. What do I do?

  • A: Switch Catalyst. Pd/C is notorious for HDF.

    • Alternative 1:Pt/C (Platinum on Carbon). Pt is much less active for C-F activation than Pd.

    • Alternative 2:Fe/NH₄Cl or SnCl₂. Chemical reductions (dissolving metals) do not form the surface metal-hydride species required to cleave the C-F bond.

Q: I see HDF during my Suzuki coupling.

  • A: Check your Solvent and Base.

    • Are you using isopropanol or ethanol? These can act as hydride sources via

      
      -hydride elimination from the solvent itself. Switch to Toluene  or DMF .
      
    • Are you using a formate base? These release hydrides. Switch to Carbonate or Phosphate .

FAQ: Rapid Diagnostics

Q1: How do I distinguish between


-elimination and hydrolysis? 
  • Test: Run the reaction in deuterated solvent (or add D₂O).

    • If the product contains -OD , it was hydrolysis (nucleophilic attack).

    • If the product is an alkene , it was

      
      -elimination.
      

Q2: Does the "Ortho-Effect" protect my fluorine?

  • Answer: Yes. A substituent ortho to the fluorine atom can sterically shield it from metal coordination, significantly reducing defluorination rates. If you can design your synthesis to install the fluorine next to a methyl or chloro group, stability increases.

Q3: Can I use microwave heating?

  • Caution: Microwave heating often accesses higher energy transition states. Since C-F cleavage is a high-energy barrier process, microwave spikes can overcome the barrier that conventional heating avoids. Stick to conventional heating if defluorination is a risk.

References

  • Suppressed

    
    -Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions. 
    Lee, C.-W., Oh, K. S., Kim, K. S., & Ahn, K. H.[2] (2000).[3] Organic Letters, 2(9), 1213–1216.
    [Link]
    (Foundational work on stabilizing alkylpalladium intermediates to prevent elimination).
    
  • Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Schoenebeck, F., & Houk, K. N. (2010).[4][5] Journal of the American Chemical Society, 132(8), 2496–2497. [Link] (Computational and experimental evidence on how ligand bulk favors reductive elimination).

  • Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination. Pang, Y., et al.[3] (2021).[3][5][6][7][8] Journal of the American Chemical Society, 143(32), 12487–12493. [Link] (Detailed mechanism of HDF, useful for understanding the pathways to avoid).

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes. Pittelkow, M., et al. (2020).[6][9] Journal of the American Chemical Society, 142(45), 19379–19392. [Link] (Discusses the conditions under which F becomes a leaving group in SNAr).

Sources

Technical Support Center: Separation of 3,3-Difluoro-1,4'-bipiperidine Regioisomers by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic separation of 3,3-Difluoro-1,4'-bipiperidine regioisomers. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, designed for researchers, chemists, and drug development professionals. Separating these regioisomers is a significant challenge due to their nearly identical physicochemical properties, but with a systematic approach, robust and reproducible separations are achievable.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound regioisomers?

The core challenge lies in the subtle structural differences between the regioisomers. Both molecules are polar, basic, and have very similar molecular weights and polarities. The fluorine atoms increase polarity but do not always provide a sufficient handle for traditional reversed-phase selectivity. Furthermore, the basic piperidine nitrogens can interact with residual silanols on silica-based columns, leading to poor peak shape (tailing).

Q2: Which HPLC mode is best suited for this separation: Reversed-Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC)?

Both modes have potential, and the best choice may depend on the specific regioisomers and available instrumentation.

  • Reversed-Phase (RP-HPLC): This is the most common HPLC mode. For these polar, basic compounds, success in RP-HPLC often requires careful control of mobile phase pH to suppress the ionization of the basic piperidine groups, which enhances retention and improves peak shape[1]. However, retaining highly polar compounds can be difficult, sometimes requiring highly aqueous mobile phases or specialized columns[2][3].

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating polar and hydrophilic compounds that are poorly retained in reversed-phase[4]. It uses a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile[5]. This mode can offer a completely different selectivity compared to RPLC, making it a powerful tool when RPLC fails.

Q3: What are good starting conditions for method development?

A systematic screening of different columns and mobile phases is the most effective approach[6]. The following table provides rational starting points for your initial experiments.

ParameterStarting RecommendationRationale & Key Considerations
HPLC Mode Screen both Reversed-Phase (RP) and HILIC.The two modes offer orthogonal selectivity. What is difficult to separate in one mode may be easily resolved in the other[7].
Column Chemistry (RP) Phenyl-Hexyl or Pentafluorophenyl (PFP)These phases offer alternative selectivities to standard C18. Phenyl phases can provide π-π interactions, which may help differentiate regioisomers based on the spatial arrangement of the piperidine rings[8].
Column Chemistry (HILIC) Bare Silica or Amide-bonded phaseBare silica is a common HILIC stationary phase[9]. Amide phases offer different selectivity and can be more robust.
Mobile Phase (RP) A: 0.1% Formic Acid or 10 mM Ammonium Acetate in WaterB: Acetonitrile or MethanolThe acidic modifier (formic acid) will protonate the basic nitrogens, improving peak shape[10]. A buffer like ammonium acetate helps maintain a stable pH for reproducibility[1].
Mobile Phase (HILIC) A: 10 mM Ammonium Formate in 95:5 Acetonitrile:WaterB: 10 mM Ammonium Formate in 50:50 Acetonitrile:WaterHILIC requires a high organic content to achieve retention. The buffer is critical for good peak shape and reproducibility.
pH Control For RP, maintain an acidic pH (e.g., pH 2.5-4).Suppressing silanol activity and ensuring consistent protonation of the basic analytes is crucial for sharp, symmetrical peaks[1].
Detection UV (if chromophore present), ELSD, CAD, or Mass Spectrometry (MS)These compounds may lack a strong UV chromophore. Charged Aerosol Detection (CAD) or MS are universal detection techniques well-suited for these analytes. HILIC mobile phases are particularly amenable to MS detection.
Q4: How does the difluoro-substitution impact the separation?

The two fluorine atoms on the same carbon (gem-difluoro) significantly increase the molecule's polarity. This can lead to poor retention in traditional reversed-phase chromatography, often causing the isomers to elute near the void volume[2]. This increased polarity makes HILIC a particularly attractive option, as it is designed for such molecules[4]. The electron-withdrawing nature of the fluorine atoms also lowers the pKa of the nearby piperidine nitrogen, which can influence its interaction with the stationary phase and the mobile phase pH.

Troubleshooting Guide

Encountering issues is a normal part of method development. This guide addresses the most common problems in a logical, step-by-step fashion.

Problem: Poor Resolution Between Regioisomer Peaks

Poor resolution is the most common challenge. The following workflow will guide you through a systematic process to improve the separation between your target peaks.

G cluster_0 cluster_1 Mobile Phase Optimization cluster_2 Stationary Phase Optimization cluster_3 Mode Switching Start Poor Resolution Observed Opt_MobilePhase Step 1: Optimize Mobile Phase Start->Opt_MobilePhase A A: Adjust % Organic (Change eluent strength) Opt_MobilePhase->A Isocratic? B B: Change Organic Modifier (Acetonitrile vs. Methanol) Opt_MobilePhase->B Gradient? Opt_StationaryPhase Step 2: Change Stationary Phase D D: Try Phenyl-Hexyl / PFP (Alternative RP selectivity) Opt_StationaryPhase->D Opt_Mode Step 3: Switch Chromatography Mode F F: Switch from RP to HILIC (Orthogonal selectivity) Opt_Mode->F Success Resolution Achieved A->B C C: Adjust pH / Buffer Conc. (Control ionization) B->C C->Opt_StationaryPhase If no improvement C->Success E E: Change Particle Size / Length (Increase efficiency) D->E E->Opt_Mode If no improvement E->Success G G: Consider Mixed-Mode (Hydrophobic & Ion-Exchange) F->G G->Success

Caption: Troubleshooting workflow for improving peak resolution.

  • Step 1: Optimize Mobile Phase:

    • Adjust Organic Content: Systematically vary the percentage of acetonitrile or methanol. A shallower gradient or lower isocratic percentage increases retention time and can improve resolution[11].

    • Switch Organic Modifier: Acetonitrile and methanol offer different selectivities. If you are using one, try the other.

    • Adjust pH: For these basic compounds, operating at a low pH (e.g., 2.5-4) is critical to ensure consistent protonation and minimize interaction with silanols. Ensure your buffer concentration is adequate (typically 10-25 mM) for stable pH control.

  • Step 2: Change Stationary Phase: If mobile phase optimization is insufficient, the column chemistry is the next variable to change.

    • Alternative RP Phases: Move away from a standard C18. A Phenyl-Hexyl or PFP (Pentafluorophenyl) column provides different retention mechanisms (π-π interactions) that can be highly effective for separating aromatic or cyclic isomers[8].

    • Increase Efficiency: Use a column with smaller particles (e.g., sub-2 µm) or a longer column to increase the number of theoretical plates, which directly improves resolution.

  • Step 3: Switch Chromatography Mode:

    • Reversed-Phase to HILIC: This is the most powerful change you can make. HILIC operates on a different principle (partitioning into a water-enriched layer on the stationary phase) and will provide a completely different elution pattern[4].

    • Consider Mixed-Mode Chromatography (MMC): MMC columns possess both reversed-phase and ion-exchange characteristics. This can provide unique selectivity for polar and charged compounds like bipiperidines[12][13].

Problem: Peak Tailing or Asymmetry

Peak tailing for basic compounds is a classic problem in HPLC, often caused by secondary interactions between the protonated amine groups and negatively charged, deprotonated silanols on the silica surface.

  • Cause A: Secondary Silanol Interactions

    • Solution 1: Lower Mobile Phase pH: Decrease the pH to 2.5-3.0 using an additive like formic acid or trifluoroacetic acid (TFA). This keeps the surface silanols protonated and neutral, minimizing unwanted ionic interactions[14].

    • Solution 2: Use a Modern, End-Capped Column: High-purity silica columns with advanced end-capping are designed to have minimal accessible silanols.

    • Solution 3: Add a Competing Base: A small amount of a basic additive like triethylamine (TEA) can be used, but this is often not compatible with MS detection.

  • Cause B: Column Overload

    • Solution: Inject a smaller mass of your analyte. If the peak shape improves upon dilution, you are experiencing mass overload[15].

  • Cause C: Extra-Column Dead Volume

    • Solution: Ensure all tubing and connections between the injector, column, and detector are as short as possible and properly fitted. Excessive dead volume can cause peak broadening and tailing.

Problem: Poor Reproducibility (Shifting Retention Times)
  • Cause A: Inadequate Column Equilibration

    • Solution: Ensure the column is fully equilibrated with the mobile phase before each injection, especially when running gradients. HILIC methods, in particular, may require longer equilibration times than RPLC methods. A good rule of thumb is to flush with 10-20 column volumes of the initial mobile phase.

  • Cause B: Mobile Phase Instability

    • Solution: Prepare fresh mobile phase daily. Buffers can support microbial growth, and volatile components (especially in high organic phases) can evaporate, changing the composition over time.

  • Cause C: Temperature Fluctuations

    • Solution: Use a column thermostat. Even minor changes in ambient temperature can affect retention time. Set the column compartment to a stable temperature, for example, 30 °C or 40 °C.

Detailed Experimental Protocol (Starting Point)

This protocol provides a robust starting point for separating this compound regioisomers using HILIC-MS.

1. System Preparation & Suitability:

  • Prime all pump lines with freshly prepared mobile phases.
  • Equilibrate the column with the initial mobile phase conditions (95% B) for at least 20 minutes or until a stable baseline is achieved.
  • Perform a blank injection (diluent only) to ensure no system contamination.
  • Inject a system suitability standard (if available) to confirm resolution, peak shape, and retention time stability.

2. Sample Preparation:

  • Accurately weigh and dissolve the sample of this compound regioisomers in a suitable diluent.
  • Crucial Note: The sample diluent should be as close as possible to the initial mobile phase composition to avoid peak distortion. For HILIC, a diluent of 90:10 Acetonitrile:Water is recommended.
  • Filter the sample through a 0.22 µm syringe filter before placing it in an autosampler vial.

3. HPLC & MS Conditions:

ParameterCondition
Column Amide-HILIC, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B 10 mM Ammonium Formate + 0.1% Formic Acid in 95:5 Acetonitrile:Water
Gradient 95% B to 70% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 2 µL
MS Detector ESI+ (Electrospray Ionization, Positive Mode)
MS Scan Range m/z 100-500

4. Data Analysis:

  • Integrate the peaks for the regioisomers.
  • Calculate the resolution between the critical pair. A resolution value >1.5 is generally considered baseline separation.
  • Assess peak asymmetry (tailing factor). A value between 0.9 and 1.2 is ideal.

References

  • PharmaGuru. (2025). HPLC Method Development For Basic Molecules: A Case Study. Retrieved from [Link]

  • Yoshida, T., & Kageyama, S. (2001). Separation and identification of the regioisomers of verdoheme by reversed-phase ion-pair high-performance liquid chromatography, and characterization of their complexes with heme oxygenase. Journal of Biochemistry, 129(4), 531–538. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • Crawford Scientific. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]

  • ResearchGate. (n.d.). β isomers from supernatant. (A) HPLC separation of extracted BVIXδ and. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Schürenkamp, J., Beike, J., Pfeiffer, H., & Köhler, H. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine, 125(1), 95–99. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2018). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]

  • ResearchGate. (2021). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?. Retrieved from [Link]

  • ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. Retrieved from [Link]

  • Geltner, M., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(20), 4867–4878. Retrieved from [Link]

  • ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Hansen, S. H., et al. (2013). Elution strategies for reversed-phase high-performance liquid chromatography analysis of sucrose alkanoate regioisomers with charged aerosol detection. Journal of Chromatography A, 1311, 74–82. Retrieved from [Link]

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Retrieved from [Link]

  • Science.gov. (n.d.). chromatography hilic column: Topics by Science.gov. Retrieved from [Link]

  • Stoll, D. R. (2022). Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. LCGC North America, 40(6), 256-260. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

Sources

Improving stability of 3,3-Difluoro-1,4'-bipiperidine free base

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 3,3-Difluoro-1,4'-bipiperidine Free Base

Executive Summary & Immediate Triage

The Core Challenge: this compound (free base) is a high-value pharmacophore used to modulate basicity and metabolic stability in CNS drug discovery. However, as a secondary amine free base , it is thermodynamically unstable in ambient air.

The presence of the gem-difluoro group at the C3 position reduces the basicity of the piperidine nitrogen (via inductive effects) compared to the non-fluorinated analog, but it does not eliminate nucleophilicity . The compound remains highly susceptible to:

  • Carbamylation: Reaction with atmospheric CO₂ to form carbamic acid salts (carbamates).[1][2]

  • Hygroscopic Hydrolysis: Absorption of atmospheric moisture, accelerating degradation.

Emergency Triage: "My sample looks wrong..."
ObservationDiagnosisImmediate ActionRecoverable?
White crust/solid on rim Carbonation: Formation of ammonium carbamate salts due to CO₂ exposure.Purge with Argon immediately. Reseal.Yes. Dissolve in organic solvent and wash with basic brine (NaOH/NaCl) to regenerate free base.
Sticky/Gummy texture Hygroscopicity: Water absorption has lowered the melting point or created a hydrate.Dry under high vacuum (<1 mbar) with P₂O₅ desiccant trap.Yes , if not oxidized.
Yellow/Brown discoloration Oxidation: N-oxide formation or radical degradation.Check purity via LC-MS.No. Purification (column chromatography) required.

Deep Dive: The Chemistry of Instability

To preserve the integrity of your experiments, you must understand the degradation mechanisms. The "free base" form presents a reactive lone pair on the secondary amine nitrogen.

Mechanism 1: The CO₂ Trap (Carbamylation)

Unlike hydrochloride salts, the free base has an available lone pair. Even trace CO₂ (400 ppm in air) reacts rapidly with the secondary amine to form a carbamic acid intermediate, which then complexes with another amine molecule to form an ionic carbamate salt. This presents as a "crust" or solid precipitate in your oil/low-melting solid.

Mechanism 2: The Fluorine Effect

While the 3,3-difluoro substitution lowers the pKa (making the amine less basic than unsubstituted piperidine), the nucleophilicity remains sufficient to attack electrophiles like CO₂. Do not assume the fluorine atoms "protect" the amine from air sensitivity.

Visualizing the Degradation Pathways

DegradationPathways FreeBase This compound (Free Base) CarbamicAcid Carbamic Acid Intermediate FreeBase->CarbamicAcid Nucleophilic Attack Hydrate Hygroscopic Hydrate (Sticky Gum) FreeBase->Hydrate H-Bonding NOxide N-Oxide Impurity (Yellow Discoloration) FreeBase->NOxide Slow Oxidation CO2 Atmospheric CO₂ CO2->CarbamicAcid H2O Atmospheric Moisture H2O->Hydrate O2 Atmospheric O₂ O2->NOxide CarbamateSalt Ammonium Carbamate Salt (Solid Precipitate/Crust) CarbamicAcid->CarbamateSalt Reaction with Excess Amine

Figure 1: Primary degradation pathways. The CO₂ reaction (Carbamylation) is the most rapid and common failure mode for free bases stored improperly.

The "Argon Shield" Handling Protocol

Objective: Maintain purity >98% over 6+ months. Principle: Isolate the secondary amine lone pair from electrophilic atmospheric gases.

Step-by-Step Workflow
  • Preparation:

    • Pre-cool the receiving vials and the source container to 4°C.

    • Ensure all spatulas/syringes are strictly dry.

    • Critical: Have an inert gas line (Argon or Nitrogen) ready with a low-flow nozzle.

  • The Transfer (Glovebox is Best, Schlenk Line is Acceptable):

    • If liquid/oil: Use a gas-tight syringe. Purge the syringe with Argon 3x before drawing the sample.

    • If solid: Open the container only under a blanket of Argon flow.

  • The "Blanket" Seal:

    • After removing the aliquot, immediately backfill the source container with Argon for 10-15 seconds.

    • Do not blow gas directly into the powder/oil (turbulence scatters material). Flow gas gently against the vial wall to create a heavy blanket (Argon > Air) that settles over the compound.

  • Sealing:

    • Wrap the cap interface with Parafilm® or Nescofilm®.

    • For long-term storage (>1 month), place the sealed vial inside a secondary jar containing desiccant (Drierite/Silica) and an oxygen scavenger sachet.

Visualizing the Workflow

HandlingProtocol cluster_error Avoid These Errors Start Start: Retrieve Sample from -20°C Equilibrate Equilibrate to RT (Prevents Condensation) Start->Equilibrate Open Open under Inert Gas Flow (Argon Preferred) Equilibrate->Open Err1 Opening Cold Vial (Condensation Risk) Aliquot Aliquot Quickly (Minimize Exposure < 2 min) Open->Aliquot Purge Backfill Headspace with Argon Aliquot->Purge Seal Seal & Parafilm Purge->Seal Store Return to -20°C Storage Seal->Store Err2 Air Exposure > 5 mins (Carbamate Risk)

Figure 2: The "Argon Shield" workflow. Note the critical equilibration step to prevent water condensation on the cold compound.

Storage Specifications Data Table

ParameterStandard (Risky)Optimized (Recommended)
Temperature 4°C (Fridge)-20°C (Freezer)
Atmosphere Ambient AirArgon or Nitrogen Headspace
Container Standard Screw CapAmber Vial + Parafilm + Desiccant Jar
Form Free BaseFree Base (Short term) / Dihydrochloride Salt (Long term)
Shelf Life ~2-4 Weeks (Yellowing/Crusting)>12 Months

Scientist's Note: If you do not need the free base immediately for a reaction, convert it to the dihydrochloride salt using HCl in Dioxane/Ether. The salt form is crystalline, non-hygroscopic, and indefinitely stable at room temperature.

Frequently Asked Questions (FAQs)

Q: Why is my this compound turning into a solid crust? A: This is the classic "Carbamate Crust." The secondary amine on the 3,3-difluoro ring has reacted with CO₂. It is not necessarily ruined. You can regenerate the free base by dissolving the crust in DCM (Dichloromethane) and washing with 1N NaOH. Dry the organic layer over Na₂SO₄ and concentrate.

Q: Can I store it in DMSO or Methanol stock solutions? A: Avoid DMSO for long-term storage of secondary amines if possible, as DMSO is hygroscopic and can facilitate mild oxidation over long periods. Methanol is acceptable if anhydrous, but protic solvents can facilitate proton exchange. The best stock solvent is anhydrous DCM or Toluene stored at -20°C, but neat storage (pure compound) is superior.

Q: Does the fluorine substitution make it acidic? A: No, it remains basic. The fluorine atoms are electron-withdrawing, which lowers the pKa of the adjacent nitrogen (making it a weaker base than piperidine), but it is still a base (pKa ~7-8 range estimated for the fluorinated ring). It will still protonate in acidic media and react with electrophiles.

Q: I see a "dihydrochloride" version available. Should I buy that instead? A: Yes. Unless your specific reaction cannot tolerate the presence of chloride ions or requires strictly non-acidic conditions, always purchase or store the dihydrochloride salt. It is significantly more stable. You can generate the free base in situ by adding an organic base (e.g., TEA, DIPEA) or carbonate (K₂CO₃) to your reaction mixture.

References

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. Retrieved from [Link]

  • Danon, A., et al. (2020). A Unified Approach to CO2–Amine Reaction Mechanisms. ACS Omega. Retrieved from [Link]

  • PubChem. (n.d.).[3] 3,3-Difluoropiperidine Compound Summary. National Library of Medicine.[3] Retrieved from [Link]

Sources

Overcoming steric hindrance in 3,3-Difluoro-1,4'-bipiperidine coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric & Electronic Hindrance in Fluorinated Heterocycle Synthesis

Status: Operational | Senior Scientist: Active Last Updated: February 9, 2026

Executive Summary: The "Gem-Difluoro" Challenge

Welcome to the technical guide for synthesizing 3,3-difluoro-1,4'-bipiperidine . If you are accessing this page, you are likely experiencing low yields (<30%) or stalled reactions using standard reductive amination conditions (e.g., STAB/DCE or NaBH₃CN/MeOH).

The Root Cause: The failure is rarely due to reagent quality. It is a convergence of two antagonistic factors intrinsic to 3,3-difluoropiperidine :

  • Electronic Deactivation (pKa Drop): The gem-difluoro group at the C3 position exerts a strong inductive electron-withdrawing effect ($ -I $). This lowers the pKa of the piperidine nitrogen from ~11.0 (unsubstituted) to ~7.4 , significantly reducing its nucleophilicity [1].

  • Steric/Conformational Locking: The fluorine atoms prefer the axial position due to the gauche effect (hyperconjugation between

    
     and 
    
    
    
    ). This locks the ring conformation, creating a rigid, sterically demanding environment that hinders the trajectory of attack on the electrophile (4-piperidone) [2].

This guide provides the Titanium(IV) Isopropoxide Protocol , a field-proven method to overcome these barriers.

Primary Workflow: The Titanium(IV) Protocol

Method: Reductive Amination (Lewis Acid Promoted) Success Rate: >85% isolated yield for electron-deficient amines.

Standard reductive amination relies on the equilibrium formation of an iminium ion. Because 3,3-difluoropiperidine is a poor nucleophile, this equilibrium heavily favors the starting materials. Titanium(IV) isopropoxide (Ti(OiPr)₄) acts as both a Lewis acid (activating the ketone) and a water scavenger, driving the equilibrium toward the imine species before the reducing agent is introduced [3].

Step-by-Step Protocol
ParameterSpecification
Limiting Reagent 3,3-Difluoropiperidine (HCl salt or free base)
Electrophile N-Boc-4-piperidone (1.0 - 1.1 equiv)
Promoter Ti(OiPr)₄ (1.2 - 1.5 equiv)
Reductant NaBH₄ (Sodium Borohydride) (2.0 equiv)
Solvent Dichloromethane (DCM) or Methanol (MeOH)*
Temperature Ambient (20–25 °C)

*Note: DCM is preferred for the imine formation step; MeOH is required for the reduction step if using NaBH₄.

Experimental Procedure
  • Dehydration (Crucial): Ensure all glassware is flame-dried under Argon/Nitrogen.

  • Complexation:

    • In a reaction flask, dissolve 3,3-difluoropiperidine (1.0 equiv) and N-Boc-4-piperidone (1.0 equiv) in anhydrous DCM (0.2 M concentration).

    • If using the amine HCl salt: Add 1.0 equiv of Triethylamine (TEA) to free-base in situ.

    • Add Ti(OiPr)₄ (1.2 equiv) neat via syringe.

    • Stir at room temperature for 12–18 hours.

    • Checkpoint: The solution should turn slightly yellow/orange. This indicates successful imine/titanium-complex formation.

  • Reduction:

    • Cool the mixture to 0 °C.

    • Dilute with anhydrous Methanol (volume equal to DCM).

    • Add NaBH₄ (2.0 equiv) portion-wise (gas evolution will occur).

    • Remove ice bath and stir for 2–4 hours at room temperature.

  • Quenching (The "Emulsion" Fix):

    • See Troubleshooting Module 3 below for the specific workup to avoid titanium emulsions.

Mechanism Visualization

Understanding why Ti(OiPr)₄ works is critical for troubleshooting. The titanium center coordinates to the ketone oxygen, increasing its electrophilicity, while simultaneously coordinating the amine, bringing the two reactants into proximity despite the steric bulk.

Ti_Mechanism cluster_0 Key Success Factor Start Reagents: 3,3-Difluoropiperidine + 4-Piperidone Ti_Add Add Ti(OiPr)4 (Lewis Acid) Start->Ti_Add Complex Activated Titanium-Hemiaminal Complex Ti_Add->Complex Coordination Imine Imine/Iminium Species (Equilibrium Shifted) Complex->Imine -Ti(OH)(OiPr)3 Reduct Add NaBH4/MeOH Imine->Reduct Hydride Transfer Product This compound Reduct->Product

Figure 1: The Titanium-mediated pathway forces the formation of the sterically hindered imine intermediate, which is otherwise unfavorable.

Troubleshooting Guides & FAQs

Module 1: Reaction Stalled (No Conversion)

Symptom: LCMS shows only starting material after 24 hours.

  • Diagnosis: The imine did not form. This is common if you used STAB (Sodium Triacetoxyborohydride) directly. The 3,3-difluoro amine is too weak to attack the ketone without Lewis Acid assistance.

  • Fix: Switch to the Titanium Protocol described above. Do not add the reducing agent until the Ti-complex has stirred for at least 12 hours.

Module 2: Low Yield via Sn2 (Alkylation)

Symptom: You attempted to react 3,3-difluoropiperidine with N-Boc-4-bromopiperidine and observed mostly elimination products (enamines/alkenes).

  • Diagnosis: Secondary alkyl halides (like 4-bromopiperidine) are prone to E2 elimination, especially with sterically hindered bases/nucleophiles.

  • Fix:

    • Change Leaving Group: Use a Triflate (OTf) or Mesylate (OMs) instead of Bromide.

    • Solvent Switch: Use DMF or Acetonitrile to accelerate the Sn2 substitution.

    • Base: Use K₂CO₃ or DIPEA .

    • Note: Reductive amination (Method 1) is generally superior to alkylation for this specific scaffold.

Module 3: The "Titanium Emulsion" Nightmare

Symptom: During workup, the organic and aqueous layers form a thick, white, inseparable paste.

  • Cause: Hydrolysis of titanium alkoxides produces titanium hydroxides/oxides that act as surfactants.

  • The Fix (Rochelle's Salt Method):

    • Quench the reaction with water.

    • Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt) . Use 10 mL of solution per mmol of Titanium used.

    • Vigorous Stirring: Stir the biphasic mixture rapidly for 1–2 hours. The titanium will coordinate to the tartrate, becoming water-soluble.

    • Separation: The layers will now separate cleanly. The aqueous layer will be clear/colorless, and the organic layer will contain your product [4].

Comparative Data: Reagent Selection

Reagent SystemYield (3,3-difluoro coupling)Primary IssueRecommendation
NaBH(OAc)₃ / DCE < 15%Reaction stalls at iminium formation step.Avoid
NaBH₃CN / MeOH 20–40%Slow kinetics; requires pH adjustment.Backup Only
Ti(OiPr)₄ / NaBH₄ 85–92% Requires specific workup (Rochelle's salt).Recommended
Sn2 Alkylation 30–50%E2 Elimination side-products.Not Recommended

References

  • PubChem. (2025).[1] 3,3-Difluoropiperidine Compound Summary. National Library of Medicine.[1] [Link]

  • Surmont, R., et al. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. Journal of Organic Chemistry, 75(3), 929-932.[2] [Link]

  • Mattson, R. J., et al. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]

  • Common Organic Chemistry. (2023). Reductive Amination - Ti(OiPr)4 Conditions & Workup. [Link]

Sources

Recrystallization techniques for 3,3-Difluoro-1,4'-bipiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Recrystallization of 3,3-Difluoro-1,4'-bipiperidine Hydrochloride

Compound Profile & Technical Overview

  • Chemical Name: this compound dihydrochloride (typically isolated as the dihydrochloride salt due to two basic nitrogen centers).

  • CAS Number: 2101206-90-8 (for dihydrochloride); Base CAS: 1255666-96-4.

  • Structure Analysis: This molecule consists of two piperidine rings connected via a nitrogen-carbon bond (1,4'-linkage). The "3,3-difluoro" substitution on the piperidine ring creates a unique electronic environment. The fluorine atoms at the

    
    -position to the nitrogen reduce the basicity of that specific amine via inductive electron withdrawal (
    
    
    
    effect), while the distal nitrogen remains highly basic.
  • Critical Property: The presence of the gem-difluoro group increases the lipophilicity of that specific ring compared to the parent bipiperidine, yet the hydrochloride salt form renders the overall complex highly polar and ionic. This duality often leads to "oiling out" during recrystallization if solvent polarity is not carefully balanced.

Troubleshooting Guides & FAQs

Category A: Solvent Selection & Solubility

Q1: What is the optimal solvent system for recrystallizing this salt? A: For the dihydrochloride salt, a binary solvent system is most effective. Single solvents often fail to yield distinct crystals due to the high solubility of the salt in alcohols and insolubility in non-polar organics.

  • Primary Recommendation: Methanol (MeOH) / Ethyl Acetate (EtOAc) or Ethanol (EtOH) / Ethyl Acetate .

    • Mechanism:[1][2][3] The salt dissolves readily in the alcohol (protic, high dielectric constant). Ethyl acetate acts as the anti-solvent (aprotic, moderate polarity) to reduce solubility gradually as the temperature drops.

  • Alternative (for high purity): Isopropanol (IPA) / Water (9:1 v/v).

    • Use Case: If you are struggling with inorganic impurities or need to remove trace water-soluble byproducts.

Q2: The compound is extremely soluble in methanol but precipitates immediately as a gum in ethyl acetate. How do I fix this? A: This indicates "oiling out," a common issue with fluorinated amine salts. The transition from solution to solid is happening too fast, or the anti-solvent concentration is too high locally.

  • Solution: Use the "Hot Dropwise Addition" method. Dissolve the salt in the minimum amount of hot Methanol (

    
    ). Add hot Ethyl Acetate dropwise only until a persistent cloudiness appears. Then, add a few drops of Methanol to clear it and let it cool very slowly (wrap the flask in foil/towel).
    
Category B: Process Parameters & Impurities

Q3: My product is coming out yellow/brown. How do I remove the color? A: Coloration often comes from oxidation byproducts of the diamine or trace fluorination reagents.

  • Protocol: Perform a charcoal treatment before the final recrystallization.

    • Dissolve crude salt in hot Methanol.

    • Add Activated Carbon (5-10 wt%).

    • Stir at

      
       for 30 minutes.
      
    • Filter through a Celite pad while hot.

    • Proceed with Ethyl Acetate addition on the filtrate.

Q4: I am obtaining a sticky solid instead of crystals. Is it hygroscopic? A: Yes, this compound dihydrochloride is significantly hygroscopic.

  • Root Cause: Absorption of atmospheric moisture lowers the glass transition temperature (

    
    ) of the salt, causing it to turn into a sticky amorphous gum.
    
  • Fix:

    • Dry your solvents (use anhydrous MeOH/EtOAc).

    • Filter under a nitrogen blanket if possible.

    • Dry the final cake in a vacuum oven at

      
       with a 
      
      
      
      trap immediately after filtration.

Quantitative Data: Solubility Profile

Estimated solubility behavior based on fluorinated amine hydrochloride analogs.

SolventTemperature (

)
Temperature (

)
Function in Process
Water Very High (

)
Very HighSolvent (Avoid unless necessary)
Methanol High (

)
Very HighPrimary Solvent
Ethanol Moderate (

)
HighPrimary Solvent
Isopropanol Low (

)
ModerateCo-solvent
Ethyl Acetate InsolubleInsolubleAnti-Solvent
Dichloromethane InsolubleInsolubleWash solvent (removes non-polar impurities)
Hexanes InsolubleInsolubleWash solvent

Detailed Experimental Protocol

Objective: Purification of 10g Crude this compound dihydrochloride.

Materials:

  • Crude Salt (10g)

  • Solvent A: Methanol (Anhydrous)

  • Solvent B: Ethyl Acetate (Anhydrous)

  • Equipment: 250mL Round Bottom Flask, Reflux Condenser, Oil Bath, Magnetic Stirrer.

Step-by-Step Workflow:

  • Dissolution:

    • Place 10g of crude solid in the flask.

    • Add 30 mL of Methanol.

    • Heat to mild reflux (

      
      ).
      
    • Checkpoint: If solids remain, add Methanol in 2 mL increments until clear. Total volume should not exceed 50 mL (5 vol).

  • Anti-Solvent Addition:

    • Maintain temperature at

      
      .
      
    • Slowly add Ethyl Acetate via addition funnel.

    • Visual Cue: Stop addition immediately when the solution turns slightly turbid (milky).

    • Add 1-2 mL of Methanol to restore clarity.

  • Crystallization (Cooling Curve):

    • Turn off the heat source but leave the flask in the oil bath. This ensures a slow cooling rate (approx

      
      ).
      
    • Once the bath reaches room temperature (

      
      ), check for crystal formation.
      
    • Optional: If no crystals form, scratch the glass wall with a glass rod or add a seed crystal.

    • Move flask to an ice bath (

      
      ) for 1 hour to maximize yield.
      
  • Isolation:

    • Filter rapidly using a Buchner funnel (inert gas pressure filtration preferred to avoid moisture).

    • Wash the cake with cold Ethyl Acetate (

      
      ).
      
    • Do not wash with Methanol, as it will redissolve the product.

  • Drying:

    • Transfer solids to a vacuum oven.

    • Dry at

      
       for 12 hours under high vacuum (
      
      
      
      ).

Visualizations

Figure 1: Recrystallization Logic & Decision Tree

RecrystallizationLogic Start Start: Crude this compound HCl Dissolve Dissolve in hot MeOH (5 vol) Start->Dissolve CheckSol Is solution clear? Dissolve->CheckSol Filter Hot Filtration (Remove insolubles) CheckSol->Filter No (Solids remain) AddAnti Add hot EtOAc dropwise CheckSol->AddAnti Yes Filter->AddAnti Turbidity Turbidity point reached? AddAnti->Turbidity Turbidity->AddAnti No Clear Add minimal MeOH to clear Turbidity->Clear Yes Cool Slow Cool to RT -> 0°C Clear->Cool Result Crystals Formed? Cool->Result Oil Oiling Out / Gumming Result->Oil No (Sticky Gum) Success Filter & Dry (Vacuum) Result->Success Yes Reheat Reheat & Add more MeOH Oil->Reheat Reheat->Cool Slower rate

Caption: Decision tree for optimizing the recrystallization of fluorinated bipiperidine salts, addressing common failures like oiling out.

References

  • PubChem. (n.d.).[4] 3',3'-Difluoro-1,4'-bipiperidine dihydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2013). WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
  • Reagentia. (n.d.).[5] 3',3'-Difluoro-1,4'-bipiperidine dihydrochloride Product Page. Retrieved from [Link]

  • Surmont, R., et al. (2010).[2] Synthesis of 4-substituted 3,3-difluoropiperidines. Journal of Organic Chemistry. Retrieved from [Link]

Sources

Addressing hygroscopic nature of 3,3-Difluoro-1,4'-bipiperidine salts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling & Stabilization of Hygroscopic Fluorinated Heterocycles Ticket ID: #F-PIP-033-HYG Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Fluorine Effect"

User Query: "My 3,3-difluoro-1,4'-bipiperidine dihydrochloride turns into a sticky gum on the balance within seconds. How do I handle this without ruining my stoichiometry?"

Scientist's Analysis: The introduction of fluorine atoms at the 3-position of the piperidine ring significantly alters the lipophilicity and pKa of the molecule, but it also introduces a strong dipole moment. While the dihydrochloride (2HCl) salt is the standard commercial form (CAS: 2101206-90-8), it suffers from high lattice energy disruption. The chloride ions, seeking stabilization, readily hydrogen bond with atmospheric water, breaking the crystal lattice and leading to deliquescence (turning to liquid).

This guide provides a validated workflow to handle, dry, and accurately quantify this building block.

Immediate Handling: The "Zero-Exposure" Protocol

Issue: Standard weighing papers and open-air transfers lead to rapid water uptake (up to 15% w/w within minutes).

Validated Workflow

Do not use standard weighing boats. Use the "Difference by Vial" method or a Glovebox if available.

Diagram 1: Hygroscopic Material Handling Workflow

HandlingWorkflow Start Source Container (Stored at 4°C) Equilibrate Thermal Equilibration (Warm to RT in Desiccator) Start->Equilibrate Prevents condensation Decision Glovebox Available? Equilibrate->Decision BoxYes Inert Atmosphere (N2/Ar) Decision->BoxYes Yes BoxNo Benchtop Handling Decision->BoxNo No WeighBox Direct Weighing BoxYes->WeighBox Solubilize Immediate Solubilization (Dry Solvent) WeighBox->Solubilize VialMethod Difference by Vial (Weigh sealed vial -> Remove aliquot -> Weigh sealed vial) BoxNo->VialMethod Minimize exposure VialMethod->Solubilize Dissolve immediately

Caption: Workflow for minimizing atmospheric moisture contact during transfer. Prioritize inert atmosphere handling.

Stoichiometry Correction: The "Blind Spot"

Issue: If your salt has absorbed 10% water, your molar equivalents in a reaction will be off by 10%, leading to unreacted coupling partners or side reactions.

Solution: You cannot rely on the label weight. You must determine the Weight % Assay using Quantitative NMR (qNMR).

Protocol: qNMR for Hygroscopic Salts

This is a self-validating method. The internal standard confirms the exact moles of piperidine present, ignoring the water weight.

  • Internal Standard (IS): Choose Maleic Acid (high purity, non-volatile, distinct singlet at ~6.3 ppm) or 1,3,5-Trimethoxybenzene .

  • Solvent: D₂O (for HCl salts) or DMSO-d6.

  • Procedure:

    • Weigh ~10 mg of the hygroscopic salt (record exact weight

      
      ).
      
    • Weigh ~10 mg of Internal Standard (record exact weight

      
      ).
      
    • Dissolve both in the same NMR tube.

  • Calculation:

    
    
    
    • 
      : Integration area
      
    • 
      : Number of protons (e.g., 2 for maleic acid vinylic protons)
      
    • 
      : Molar mass
      
    • 
      : Purity (decimal)
      

Data Table: Impact of Water on Stoichiometry (Example)

Observed Weight (mg) Actual Water Content (%) Active API Mass (mg) Molar Error (if uncorrected)
100.0 0.5% (Dry) 99.5 Negligible
100.0 5.0% (Damp) 95.0 0.05 eq deficit

| 100.0 | 12.0% (Wet) | 88.0 | 0.12 eq deficit (Critical) |

Drying & Recovery: Reversing the Damage

Issue: The material is already wet. Heating it aggressively may cause degradation (Hofmann elimination or ring opening).

Protocol: Step-Down Vacuum Drying

Do not apply high heat immediately to a wet amine salt; the dissolving water can create a localized acidic "soup" that promotes degradation.

  • Phase 1 (Desiccation): Place the open vial in a vacuum desiccator over P₂O₅ (Phosphorus Pentoxide) or KOH pellets at Room Temperature for 12 hours.

    • Why: P₂O₅ is chemically aggressive and will strip surface water without thermal stress.

  • Phase 2 (Thermal): Transfer to a vacuum oven.

    • Set temperature to 40°C .

    • Apply vacuum slowly to prevent "bumping" (splattering).

    • Hold for 4-6 hours.

  • Phase 3 (Validation): Perform a Karl Fischer (KF) titration (Coulometric) or TGA (Thermogravimetric Analysis). Target water content: <1.0%.

Salt Engineering: The Long-Term Fix

Issue: The dihydrochloride (2HCl) salt is often the default from vendors, but it is rarely the optimal form for process chemistry due to the high charge density of the chloride ion.

Scientist's Insight: Fluorinated piperidines exhibit specific conformational preferences (axial vs. equatorial fluorine) that affect crystal packing [1]. If the HCl salt is unmanageable, consider "Salt Switching" to a counter-ion that packs better and is less hygroscopic.

Diagram 2: Salt Selection Decision Tree

SaltSelection Start Current Salt: 2HCl HygroCheck Is Hygroscopicity Critical? Start->HygroCheck OptionA Keep 2HCl Requires: Glovebox, qNMR HygroCheck->OptionA Manageable Switch Switch Counter-ion HygroCheck->Switch Unmanageable Tosylate Tosylate (pTsOH) Pros: Lipophilic, crystalline Cons: High MW Switch->Tosylate Best for Crystallinity Fumarate Fumarate Pros: H-bond network stability Cons: Moderate solubility Switch->Fumarate Best for Pharmaceutics Tartrate Tartrate Pros: Chiral resolution potential Switch->Tartrate

Caption: Decision matrix for salt switching. Tosylates often offer superior non-hygroscopic properties for piperidines.

Salt Switching Protocol (2HCl Free Base Tosylate)
  • Free Basing: Dissolve 2HCl salt in water. Adjust pH to >10 using Na₂CO₃. Extract into DCM or MTBE. Dry organic layer (Na₂SO₄) and concentrate.

  • Salt Formation: Dissolve free base in minimal Acetone or Ethanol. Add 1.05 eq of p-Toluenesulfonic acid monohydrate .

  • Crystallization: Cool slowly. The Tosylate salt usually precipitates as a non-hygroscopic solid.

References

  • Conformational Analysis of Fluorinated Piperidines: Source:Chemistry – A European Journal (via NIH/PubMed). Context: Explains the axial/equatorial preference of fluorine in piperidine rings, which influences lattice stability. Link:

  • Handling Hygroscopic Pharmaceuticals: Source:ResearchGate / PharmaInfo. Context: General methodologies for handling and drying hygroscopic API intermediates. Link:

  • Commercial Material Data (CAS 2101206-90-8): Source:Fisher Scientific / Thermo. Context: Safety data and physical properties of 1,4'-Bipiperidine derivatives. Link:

  • Salt Selection in Drug Discovery: Source:HepatoChem. Context: Practical guide on weighing and screening salts (Carbonates, Phosphates, and organic salts) in moisture-sensitive environments. Link:

Validation & Comparative

1H and 19F NMR chemical shift assignments for 3,3-Difluoro-1,4'-bipiperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural characterization of 3,3-Difluoro-1,4'-bipiperidine , a critical fluorinated building block in medicinal chemistry.[1] It compares the NMR spectral signatures of this molecule against its non-fluorinated analog (1,4'-bipiperidine) and its core fragment (3,3-difluoropiperidine) to demonstrate the "Fluorine Effect" on chemical shifts and coupling patterns.

Part 1: Introduction & Structural Logic

This compound is a specialized scaffold where a gem-difluoro group is introduced at the 3-position of the central piperidine ring.[1] This modification lowers the pKa of the adjacent amine, increases metabolic stability, and serves as a sensitive 19F NMR probe for ligand binding studies.

Structural Hierarchy:

  • Ring A (Substituent): A simple piperidine ring attached via its nitrogen (N1').[1]

  • Ring B (Core): A piperidine ring containing the gem-difluoro group at C3 and the connection point at C4.[1]

Visualizing the Connectivity

G cluster_0 Ring A (Substituent) cluster_1 Ring B (Core) N1_prime N1' C2_prime C2'/C6' N1_prime->C2_prime C4 C4 (Methine) N1_prime->C4 Linkage C3_prime C3'/C5' C2_prime->C3_prime C4_prime C4' C3_prime->C4_prime C3 C3 (Gem-F2) C4->C3 C5 C5 C4->C5 C2 C2 (Methylene) C3->C2 N1 N1 (Amine) C2->N1 C6 C6 C5->C6 C6->N1

Caption: Structural connectivity map of this compound showing the N1'-C4 linkage between the non-fluorinated substituent (Ring A) and the fluorinated core (Ring B).

Part 2: Analytical Strategy & Experimental Protocols

To accurately assign this molecule, one must account for 19F-1H coupling , which splits proton signals into complex multiplets often mistaken for impurities.

Protocol 1: Sample Preparation
  • Solvent Selection: Use CDCl3 (7.26 ppm) for routine analysis.[1] Use DMSO-d6 (2.50 ppm) if the salt form (dihydrochloride) is used, as the free base may aggregate.

  • Concentration: Prepare a 10-15 mg/mL solution to ensure adequate S/N for 13C and 19F detection.

  • Referencing:

    • 1H/13C: Internal TMS (0.00 ppm) or residual solvent peak.

    • 19F: Internal CFCl3 (0.00 ppm) or external TFA (-76.55 ppm).[1]

Protocol 2: Acquisition Parameters
  • 1H NMR: 16 scans, 2s relaxation delay. Key: Acquire a 19F-decoupled 1H spectrum (if available) to collapse multiplets and simplify assignment.

  • 19F NMR: 32 scans, spectral width 200 ppm (-200 to 0 ppm).

  • 2D Experiments: 1H-1H COSY (to trace the spin system from H4) and 1H-13C HSQC (to distinguish C2/C6).

Part 3: Chemical Shift Assignments & Comparison

This section compares the target molecule with its non-fluorinated analog (1,4'-Bipiperidine) to highlight the specific shifts induced by fluorine.[1]

19F NMR Assignments

The 19F signal is the most diagnostic feature.[1] In 3,3-difluoropiperidines, the fluorine atoms are geminal.[1] Depending on the ring conformation (chair flip rate), they may appear as a broad singlet, a triplet, or an AB quartet.

ParameterValue / RangeInterpretation
Chemical Shift -114 to -118 ppm Typical range for gem-difluoro at C3 of a piperidine ring.[1]
Multiplicity Broad Singlet or AB QuartetAt RT, rapid ring inversion often averages the signal.[1] At -40°C, it splits into distinct axial/equatorial signals.[1]
Coupling (

)
~240 HzOnly observable if ring inversion is slow (low temp).[1]
1H NMR Assignments (Comparative Table)

The table below contrasts the proton shifts of the Target (Fluorinated) vs. the Control (Non-Fluorinated).

  • Solvent: CDCl3[1][2][3]

  • Reference: TMS (0.00 ppm)

PositionProton TypeControl: 1,4'-Bipiperidine (

ppm)
Target: this compound (

ppm)
The Fluorine Effect
Ring B (Core)
H3 Methylene1.50 - 1.60 (m)Absent Replaced by Fluorine.
H2

-Amino
2.60 - 2.70 (m)2.90 - 3.10 (t/m) Deshielded (+0.3 ppm) by

-Fluorine; shows

coupling.[1]
H4 Methine (Linker)2.30 - 2.40 (m)2.60 - 2.80 (m) Deshielded (+0.3 ppm) by

-Fluorine; complex multiplet due to

.[1]
H5 Methylene1.50 - 1.60 (m)1.70 - 1.90 (m)Slight downfield shift (

-effect).[1]
H6

-Amino
3.10 - 3.20 (d)3.10 - 3.25 (m)Minimal change (remote from F).[1]
Ring A (Subst)
H2'/H6'

-Amino
2.50 - 2.60 (m)2.50 - 2.60 (m)Unaffected; diagnostic of the piperidinyl substituent.[1]
H3'/H4'/H5' Remote Alkyl1.40 - 1.60 (br m)1.40 - 1.60 (br m)Unaffected; appears as a broad "envelope".[1]

Critical Analysis: The most significant change occurs at H2 and H4 of Ring B. In the non-fluorinated control, H2/H3/H4 form a continuous alkyl chain coupling network.[1] In the target, the H3 protons are gone , breaking the spin system. H2 and H4 now couple primarily to the 19F nuclei (large


 values of 10-20 Hz) rather than to each other, broadening their signals significantly.
13C NMR Highlights
CarbonShift (

ppm)
Coupling (

)
Assignment Logic
C3 (Ring B) 115.0 - 120.0 ~245 Hz (t) Triplet due to coupling with two equivalent fluorines.[1] Distinctive low intensity.
C2 (Ring B) 50.0 - 55.0~25 Hz (t)Triplet due to

-coupling.[1]
C4 (Ring B) 60.0 - 65.0~20 Hz (t)Triplet due to

-coupling; shift indicates attachment to N.

Part 4: Assignment Workflow Diagram

The following workflow guides the researcher through the logic of confirming the structure using the data above.

Workflow cluster_legend Key Signals Start Start: Unknown Sample F19 1. Acquire 19F NMR (-200 to 0 ppm) Start->F19 CheckF Signal at -116 ppm? F19->CheckF CheckF->Start No (Check synthesis) H1 2. Acquire 1H NMR CheckF->H1 Yes (Gem-F2 present) AnalyzeH4 Analyze H4 Region (2.6 - 2.8 ppm) H1->AnalyzeH4 COSY 3. Run COSY Spectrum AnalyzeH4->COSY Verify H4-H5 connectivity Confirm Confirm Structure: This compound COSY->Confirm Coupling confirmed Legend 19F: -116 ppm (Gem-F) 1H H4: Multiplet (alpha to F) 1H H2: Broad (beta to F)

Caption: Step-by-step logical workflow for confirming the identity of this compound using 1D and 2D NMR techniques.

References

  • ChemicalBook. 4,4'-Bipiperidine dihydrochloride 1H NMR Spectrum. (Used for non-fluorinated scaffold comparison).[1] Link

  • J&K Scientific. Product Specifications: 3',3'-Difluoro-1,4'-bipiperidine dihydrochloride.[1][4] (Structure confirmation and CAS 2101206-90-8).[1] Link

  • Alfa Chemistry. 19F NMR Chemical Shift Table. (General fluorine shift ranges).[1][5] Link

  • University of California, Santa Barbara (UCSB). 19F Chemical Shifts and Coupling Constants.[1] (Gem-difluoro coupling constants). Link

  • ChemMedChem. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold. (Synthetic context for fluorinated piperidine ethers). Link

Sources

Publish Comparison Guide: LC-MS Fragmentation Pattern of 3,3-Difluoro-1,4'-bipiperidine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the LC-MS fragmentation behavior of 3,3-Difluoro-1,4'-bipiperidine , designed for researchers requiring high-fidelity structural characterization.

Executive Summary: The Fluorine Signature

In medicinal chemistry, the 3,3-difluoropiperidine moiety is a bioisostere used to modulate basicity and metabolic stability. Unlike its non-fluorinated analog (1,4'-bipiperidine), This compound (MW 204.26) exhibits a distinct mass spectral signature defined by the lability of the C-F bond and the electron-withdrawing effect of the gem-difluoro group.[1]

This guide provides the definitive fragmentation map, proving that the m/z 84 base peak (common to bipiperidines) must be cross-validated with the diagnostic m/z 122 and neutral loss of HF (20 Da) to confirm the fluorinated substructure.

Molecule Profile & Ionization Physics

FeatureSpecificationImpact on MS/MS
Compound This compoundTarget Analyte
Formula C₁₀H₁₈F₂N₂[M+H]⁺ = 205.15 (Monoisotopic)
Basicity (pKa) Ring A (Difluoro): ~7.4 Ring B (Piperidine): ~10.8Protonation preferentially occurs on Ring B (non-fluorinated), driving charge localization and specific cleavage pathways.[1]
LogD Higher than non-fluorinated analogIncreased retention on C18 columns.[1][2]
The "Charge-Steering" Effect

The gem-difluoro substitution on Ring A lowers the basicity of the adjacent nitrogen.[1] In Electrospray Ionization (ESI+), the proton preferentially attaches to the more basic nitrogen of Ring B (the 4-substituted piperidine). This dictates the major fragmentation pathway: charge retention on the non-fluorinated fragment.

Fragmentation Mechanism: The Pathways

The fragmentation of [M+H]⁺ m/z 205.15 follows three distinct mechanistic vectors.

Pathway A: Inter-Ring Cleavage (The Dominant Event)

The bond connecting the Ring A nitrogen to the Ring B carbon (N1-C4') is the weakest link.

  • Mechanism: Inductive cleavage driven by the protonated Ring B nitrogen.[1][2]

  • Result: Formation of the m/z 84 ion (tetrahydropyridine cation) and neutral 3,3-difluoropiperidine.[1]

  • Diagnostic Value: High sensitivity (Base Peak), but low specificity (shared by all 1,4'-bipiperidines).[1]

Pathway B: The Fluorine Fingerprint (Charge Migration)

A minority of the proton population resides on Ring A. Cleavage here yields the m/z 122 ion (3,3-difluoropiperidinium).[1]

  • Mechanism: Charge retention on the fluorinated ring.[1][2]

  • Result: m/z 122.08 (Diagnostic for the 3,3-difluoro moiety).[1][2]

Pathway C: Intramolecular HF Elimination

Characteristic of aliphatic fluorides, the loss of Hydrogen Fluoride (20 Da) occurs from the parent ion or fragments.

  • Transition: m/z 205 → m/z 185 (Loss of HF).

  • Secondary Loss: m/z 122 → m/z 102 (Loss of HF from the fragment).

Visualization: Fragmentation Pathway Map

FragmentationPathway Parent [M+H]+ Precursor m/z 205.15 Frag84 Base Peak: Ring B Cation m/z 84.08 (Tetrahydropyridine) Parent->Frag84 Pathway A: N-C Cleavage (Major, Charge on Ring B) NeutralA Neutral Loss: 3,3-Difluoropiperidine Parent->NeutralA Frag122 Diagnostic Ion: Ring A Cation m/z 122.08 (3,3-Difluoropiperidinium) Parent->Frag122 Pathway B: N-C Cleavage (Minor, Charge on Ring A) NeutralB Neutral Loss: Piperidine Imine Parent->NeutralB Frag185 HF Loss Product m/z 185.14 [M+H - HF]+ Parent->Frag185 Pathway C: -20 Da (HF) Frag102 Secondary Frag m/z 102.07 [122 - HF]+ Frag122->Frag102 -20 Da (HF)

Figure 1: Mechanistic fragmentation tree for this compound.[1] The red path indicates the dominant ionization event due to basicity differences.

Comparative Analysis: Fluorinated vs. Non-Fluorinated[3]

To validate your compound, you must distinguish it from the standard 1,4'-bipiperidine scaffold.[1][2]

ParameterThis compound 1,4'-bipiperidine (Standard) Differentiation Logic
Precursor Ion 205.15 169.17 +36 Da shift (2F replace 2H).[1]
Base Peak m/z 84 m/z 84 Non-diagnostic. Both share the same piperidine B-ring.[1][2]
Diagnostic Fragment m/z 122 (Difluoro-ring)m/z 86 (Piperidine-ring)The 122 ion confirms the presence of the F-substituted ring.[1]
Neutral Loss -20 Da (HF) None (-17 NH3 possible)HF loss is unique to the fluorinated analog.[1][2]
Retention Time (C18) Later Elution Earlier ElutionFluorine increases lipophilicity on RP-LC.[1][2]

Critical Insight: Do not rely solely on m/z 84. A sample showing m/z 205 → 84 without m/z 122 or 185 could indicate an isomer where the fluorines are on the linker or a different alkyl chain.[2]

Experimental Protocol: The Gold Standard Workflow

This protocol ensures maximum sensitivity for the diagnostic m/z 122 ion, which is often suppressed by the dominant m/z 84 ion.[2]

Step 1: LC Conditions
  • Column: C18 Charged Surface Hybrid (CSH) or Phenyl-Hexyl (e.g., Waters XSelect CSH C18, 2.1 x 50 mm, 2.5 µm).[1]

    • Why: Phenyl-Hexyl provides better selectivity for fluorinated aromatic/cyclic amines.[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid + 10mM Ammonium Formate.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

    • Note: Ammonium formate buffers the pH to ~3.7, improving peak shape for the basic amine.[1][2]

Step 2: MS Source Parameters (ESI+)
  • Capillary Voltage: 2.5 - 3.0 kV (Keep lower to prevent in-source fragmentation of the labile C-F bond).[1][2]

  • Cone Voltage: 30 V.

  • Desolvation Temp: 400°C.

Step 3: MS/MS Acquisition (MRM Mode)

For quantitative analysis, monitor these transitions:

  • Quantifier: 205.15 → 84.10 (Collision Energy: 20-25 eV).[1][2]

  • Qualifier 1: 205.15 → 122.10 (Collision Energy: 15-20 eV).[1][2]

  • Qualifier 2: 205.15 → 185.15 (Collision Energy: 10-15 eV, Soft).[1][2]

Workflow Diagram

Workflow Sample Sample Prep (MeOH Dilution) LC LC Separation (C18/Phenyl-Hexyl) Sample->LC ESI ESI+ Source (Soft Ionization) LC->ESI Q1 Q1 Filter Select m/z 205.15 ESI->Q1 CID Collision Cell (N2 Gas, 20-30eV) Q1->CID Q3 Q3 Detection m/z 84, 122, 185 CID->Q3

Figure 2: Optimized LC-MS/MS workflow for detection of this compound.

References

  • PubChem. (2023).[1][2] Compound Summary: this compound.[1] National Library of Medicine.[1][2] [Link][1]

  • Holčapek, M., et al. (2010).[1][2] Fragmentation behavior of protonated piperidines and piperazines in electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. [Link]

  • Kugler, W., et al. (2019).[1][2] Influence of Fluorine Substitution on the Lipophilicity and Basicity of Piperidines. ChemPhysChem.[1][2] [Link][1]

Sources

The Double-Edged Sword: Navigating Lipophilicity and Membrane Permeability with 3,3-Difluoro Substitution

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to a Powerful Medicinal Chemistry Tool

In the intricate dance of drug discovery, the strategic modification of a lead compound's physicochemical properties is paramount to achieving therapeutic success. Among the myriad of tools at a medicinal chemist's disposal, the introduction of fluorine has emerged as a particularly powerful strategy. This guide provides an in-depth comparison of the impact of a specific modification – 3,3-difluoro substitution on saturated heterocyclic scaffolds – on two critical drug-like properties: lipophilicity and membrane permeability. By delving into the underlying principles and presenting supporting experimental data, we aim to equip researchers with the insights needed to effectively leverage this unique structural motif.

The Allure of Fluorine: More Than Just a Halogen

The strategic incorporation of fluorine into drug candidates can profoundly influence a molecule's metabolic stability, pKa, and binding affinity. The C-F bond is exceptionally strong and the small size of the fluorine atom often allows it to act as a bioisostere for a hydrogen atom or a hydroxyl group. However, it is the high electronegativity of fluorine that orchestrates a cascade of electronic effects, leading to often nuanced and sometimes counterintuitive alterations in molecular properties.

When two fluorine atoms are installed on the same carbon, a "gem-difluoro" or CF2 group, the resulting electronic perturbations are magnified. The 3,3-difluoro substitution on common heterocyclic rings like pyrrolidine, piperidine, and azetidine has become an increasingly popular strategy to modulate drug-like properties.

The Lipophilicity Conundrum: A Context-Dependent Balancing Act

Lipophilicity, a measure of a compound's ability to dissolve in fats, oils, and non-polar solvents, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is most commonly expressed as the logarithm of the partition coefficient (LogP) or the distribution coefficient at a specific pH (LogD).

A common misconception is that fluorination invariably increases lipophilicity. While a single fluorine atom on an aromatic ring often does, the effect of a gem-difluoro group on an aliphatic ring is far more complex. The strong electron-withdrawing nature of the two fluorine atoms can create a localized dipole, potentially increasing interactions with polar environments and thereby decreasing lipophilicity. Conversely, the replacement of two C-H bonds with C-F bonds can reduce the molecule's ability to hydrogen bond with water, which can lead to an increase in lipophilicity.

The ultimate impact of 3,3-difluorination on lipophilicity is highly dependent on the molecular context, including the ring size and the presence of other functional groups.

Comparative Experimental Data: Lipophilicity (LogP)

The following table summarizes experimental LogP values for N-benzoyl derivatives of saturated heterocycles and their 3,3-difluorinated counterparts, providing a direct comparison of the impact of this substitution.

CompoundParent ScaffoldLogP (Parent)3,3-Difluoro Substituted ScaffoldLogP (3,3-Difluoro)ΔLogP
1 N-Benzoylazetidine1.10N-Benzoyl-3,3-difluoroazetidine1.27+0.17
2 N-Benzoylpyrrolidine1.77N-Benzoyl-3,3-difluoropyrrolidine1.62-0.15
3 N-Benzoylpiperidine2.22N-Benzoyl-3,3-difluoropiperidine1.89-0.33

Data sourced from a comprehensive study on the physicochemical properties of fluorinated saturated heterocyclic amines.

As the data illustrates, the effect of 3,3-difluorination is not uniform. For the four-membered azetidine ring, a modest increase in lipophilicity is observed. However, for the five-membered pyrrolidine and six-membered piperidine rings, the gem-difluoro substitution leads to a notable decrease in lipophilicity. This highlights the critical importance of empirical data in guiding medicinal chemistry efforts.

Navigating the Membrane: The Impact on Permeability

The ability of a drug to passively diffuse across cellular membranes is intrinsically linked to its lipophilicity, but also to its size, shape, and hydrogen bonding capacity. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro method used to predict passive transcellular permeability. In this assay, a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment is measured.

Generally, an increase in lipophilicity (within an optimal range) correlates with an increase in membrane permeability. Conversely, a decrease in lipophilicity can lead to reduced permeability. Based on the LogP data presented above:

  • The 3,3-difluoroazetidine derivative, with its slightly increased lipophilicity, might be expected to exhibit comparable or slightly enhanced membrane permeability compared to its non-fluorinated counterpart.

  • The 3,3-difluoropyrrolidine and 3,3-difluoropiperidine derivatives, which demonstrated a decrease in lipophilicity, would be predicted to have lower passive membrane permeability than their respective parent compounds.

It is crucial to emphasize that these are predictions based on the lipophilicity-permeability relationship. Other factors, such as conformational changes induced by the gem-difluoro group, could also influence membrane transit. Therefore, direct experimental measurement of permeability remains the gold standard.

Experimental Protocols for Property Determination

To empower researchers to generate their own comparative data, we provide detailed, step-by-step methodologies for the two key experiments discussed.

Protocol 1: Shake-Flask Method for LogP/LogD Determination

This classic method directly measures the partitioning of a compound between n-octanol and an aqueous buffer.

Materials:

  • Compound of interest

  • n-Octanol (pre-saturated with aqueous buffer)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4; pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Vortex mixer and/or shaker

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation of Phases: Pre-saturate the n-octanol and aqueous buffer by mixing them vigorously for an extended period (e.g., overnight) and then allowing the phases to separate. This is a critical step to ensure accurate results.[1]

  • Compound Addition: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Add a small aliquot of the stock solution to a vial containing a known volume of the pre-saturated aqueous buffer and pre-saturated n-octanol. The final concentration of the compound should be within the linear range of the analytical method.

  • Equilibration: Cap the vials tightly and shake or vortex them for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases and reach equilibrium.[1]

  • Phase Separation: Centrifuge the vials to ensure complete separation of the n-octanol and aqueous layers.

  • Sampling and Analysis: Carefully withdraw an aliquot from each phase, being cautious not to disturb the interface.

  • Quantification: Determine the concentration of the compound in each phase using a validated analytical method.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P. For ionizable compounds, this value represents the LogD at the specific pH of the buffer.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This high-throughput assay provides a measure of a compound's passive permeability.[2]

Materials:

  • PAMPA plate system (hydrophobic PVDF filter plate and acceptor plate)

  • Artificial membrane solution (e.g., 2% w/v lecithin in dodecane)

  • Donor buffer (e.g., PBS, pH 7.4)

  • Acceptor buffer (e.g., PBS, pH 7.4, often containing a solubilizing agent like DMSO)

  • Test compounds and control compounds (high and low permeability)

  • Plate reader or other analytical instrument for quantification

Procedure:

  • Membrane Coating: Add a small volume (e.g., 5 µL) of the artificial membrane solution to each well of the donor filter plate, ensuring the filter is evenly coated.

  • Compound Preparation: Prepare solutions of the test and control compounds in the donor buffer.

  • Assay Assembly: Add the acceptor buffer to the wells of the acceptor plate. Carefully place the lipid-coated donor plate on top of the acceptor plate, creating a "sandwich".

  • Donor Addition: Add the compound solutions to the wells of the donor plate.

  • Incubation: Cover the plate assembly and incubate for a defined period (e.g., 4-18 hours) at a controlled temperature (e.g., room temperature).[3]

  • Sample Analysis: After incubation, separate the donor and acceptor plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS).

  • Permeability Calculation: The effective permeability coefficient (Pe) is calculated using the following equation:

    Pe = (-Vd * Va) / (Area * Time * (Vd + Va)) * ln(1 - [C]a / [C]eq)

    Where:

    • Vd = Volume of donor well

    • Va = Volume of acceptor well

    • Area = Filter area

    • Time = Incubation time

    • [C]a = Compound concentration in acceptor well

    • [C]eq = Equilibrium concentration

Visualizing the Concepts

To further clarify the principles and workflows discussed, the following diagrams are provided.

G cluster_lipophilicity Impact of 3,3-Difluoro Group on Lipophilicity cluster_effects Opposing Physicochemical Effects parent Parent Heterocycle (e.g., Pyrrolidine) difluoro 3,3-Difluoro Heterocycle parent->difluoro Gem-Difluorination increase Increased Hydrophobic Surface Area difluoro->increase decrease Increased Local Polarity (Dipole Moment) difluoro->decrease result Net Change in LogP/LogD (Context-Dependent) increase->result decrease->result

Caption: The nuanced impact of 3,3-difluoro substitution on lipophilicity.

PAMPA_Workflow start Start: Prepare Reagents step1 Step 1: Coat Donor Plate with Artificial Membrane start->step1 step2 Step 2: Add Acceptor Buffer to Acceptor Plate step1->step2 step3 Step 3: Assemble 'Sandwich' (Donor Plate on Acceptor Plate) step2->step3 step4 Step 4: Add Compound Solutions to Donor Wells step3->step4 step5 Step 5: Incubate (e.g., 4-18 hours) step4->step5 step6 Step 6: Separate Plates and Analyze Compound Concentrations step5->step6 end End: Calculate Permeability (Pe) step6->end

Caption: A streamlined workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Conclusion: A Strategic Tool for Fine-Tuning Drug Properties

The 3,3-difluoro substitution on saturated heterocyclic rings is a powerful, albeit complex, tool in the medicinal chemist's arsenal. Its impact on lipophilicity is not a simple, predictable trend but rather a delicate balance of opposing electronic and steric effects that are highly dependent on the molecular scaffold. As demonstrated by experimental data, this substitution can either increase or decrease lipophilicity, with significant consequences for membrane permeability.

While a decrease in lipophilicity might be detrimental for passive diffusion, it could be advantageous for improving aqueous solubility or reducing off-target effects. Conversely, the modest increase in lipophilicity observed in the azetidine series could be a subtle yet effective way to enhance membrane permeability without drastically altering other properties.

Ultimately, this guide underscores the necessity of empirical data in drug design. By understanding the underlying principles and employing robust experimental methodologies like the shake-flask method and PAMPA, researchers can navigate the complexities of fluorine chemistry and strategically deploy the 3,3-difluoro motif to fine-tune the properties of their drug candidates for optimal therapeutic performance.

References

  • Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Journal of Medicinal Chemistry. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences. [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]

Sources

Technical Guide: Validating Purity of 3,3-Difluoro-1,4'-bipiperidine via Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of CNS-active agents, 3,3-Difluoro-1,4'-bipiperidine (CAS: 1638760-15-6) serves as a critical scaffold, leveraging fluorine substitution to modulate pKa and metabolic stability. However, its dual-amine structure and fluorinated nature present distinct analytical challenges.

While High-Performance Liquid Chromatography (HPLC) is the industry standard for monitoring reaction progress, it is frequently insufficient for establishing the absolute purity required for reference standards. HPLC detects UV-active organic impurities but is blind to moisture, inorganic salts, and trapped solvents—impurities that significantly alter the molecular weight and stoichiometric calculations.

This guide details why Elemental Analysis (EA) remains the definitive method for validating the bulk composition of this compound, particularly for confirming salt stoichiometry (e.g., mono- vs. di-hydrochloride) and validating "Assay" versus "Chromatographic Purity."

Part 1: The Technical Context

The Molecule: this compound

This molecule contains two basic nitrogen centers and a gem-difluoro group.

  • Hygroscopicity: As a hydrochloride salt (common form), it is highly hygroscopic. Absorbed atmospheric water skews mass balance, leading to dosage errors in biological assays.

  • Fluorine Combustion: The C-F bond is exceptionally strong (approx. 485 kJ/mol). Standard combustion cycles often fail to fully mineralize fluorinated compounds, leading to low Carbon values and high variance unless specific combustion aids (e.g., WO₃) are employed.

The "Purity" Misconception

Researchers often conflate Chromatographic Purity (% Area) with Assay Purity (% w/w).

  • HPLC % Area: "Of the stuff that absorbs UV light, 99% is my compound." (Ignores water, salt, solvent).

  • Elemental Analysis: "Of the mass in the vial, does the C/H/N/F ratio match the theoretical formula?" (Accounts for everything).

Part 2: Comparative Analysis of Validation Methods

The following table contrasts the three primary methods for validating this fluorinated scaffold.

FeatureHPLC (UV/Vis) qNMR (Quantitative NMR) Elemental Analysis (CHN/F)
Primary Output Relative Purity (% Area)Absolute Purity (% w/w)Bulk Composition (Mass Balance)
Detection Basis UV ChromophoreNucleus count (¹H, ¹⁹F)Atomic Mass Combustion
Blind Spots Water, Inorganics, SolventsParamagnetic impurities, overlapImpurities with similar C/N ratios
Fluorine Specificity None (unless specific detector)High (via ¹⁹F qNMR)High (via Ion Chromatography finish)
Salt Validation Cannot determine stoichiometryDifficult (counter-ion invisible)Gold Standard for stoichiometry
Cost/Throughput Low / HighHigh / LowMedium / Medium
Decision Logic: When to Use Which?

Use the following logic flow to determine the appropriate validation step for your development stage.

ValidationLogic Start Sample Synthesis HPLC HPLC Analysis Start->HPLC Decision1 >95% Area? HPLC->Decision1 Recrystallize Recrystallize/Column Decision1->Recrystallize No qNMR qNMR (1H/19F) Decision1->qNMR Yes Recrystallize->HPLC EA Elemental Analysis (CHN + F) qNMR->EA Confirm Salt/Solvate Final Release as Reference Standard EA->Final

Figure 1: Validation workflow ensuring orthogonal confirmation of purity before release.

Part 3: Experimental Protocol for Fluorinated EA

Objective: Determine Carbon, Hydrogen, Nitrogen, and Fluorine content to within ±0.4% of theoretical values.

Sample Preparation (Critical Step)
  • Drying: this compound salts trap moisture. Dry the sample at 40°C under high vacuum (0.1 mbar) for 4 hours prior to weighing.

  • Weighing: Use a microbalance with 0.001 mg readability. Target sample weight: 2.0 – 3.0 mg.

  • Encapsulation: Use Tin (Sn) capsules. Tin provides a strong exothermic flash (approx. 1800°C) upon oxidation, which is necessary to break the C-F bonds.

Combustion Optimization

Standard combustion temperatures (950°C) are often insufficient for fluorinated organics.

  • Additives: Add 5–10 mg of Tungsten Trioxide (WO₃) or Vanadium Pentoxide (V₂O₅) to the capsule.

    • Mechanism:[1][2] These act as fluxing agents and oxygen donors, preventing the formation of stable metal fluorides (which would trap fluorine in the ash) and ensuring complete conversion to HF/F₂.

  • Furnace Temp: Set flash combustion furnace to 1050°C .

Analysis Workflow
  • CHN Mode: Gases (CO₂, H₂O, N₂) are separated via GC column and detected by Thermal Conductivity Detector (TCD).

  • Fluorine Mode: For F-analysis, the combustion gases are typically absorbed into a buffer solution (e.g., H₂O/H₂O₂) and analyzed via Ion Chromatography (IC) or Ion-Selective Electrode (ISE), as F cannot be easily detected by TCD alongside CHN.

CombustionWorkflow Sample Weigh Sample + WO3 Additive (Tin Capsule) Combustion Flash Combustion (1050°C + O2) Sample->Combustion Reduction Reduction Tube (Remove excess O2) Combustion->Reduction Split Split Stream Reduction->Split PathCHN TCD Detection (CO2, H2O, N2) Split->PathCHN Stream A PathF Scrubber/Absorber (Capture F as Fluoride) Split->PathF Stream B IC Ion Chromatography (Quantify F-) PathF->IC

Figure 2: Split-stream workflow for simultaneous CHN and Fluorine analysis.

Part 4: Data Interpretation & Acceptance Criteria

The "±0.4%" Rule

According to the Journal of Medicinal Chemistry and ICH Q6A guidelines, the found values must be within 0.4% absolute of the theoretical value [1, 2].

Case Study: Detecting a Hidden Solvate

Scenario: You synthesized this compound dihydrochloride. Theoretical Formula: C₁₀H₁₈F₂N₂ · 2HCl (MW: 277.18)

ElementTheoretical %Found (Batch A)DiffStatusFound (Batch B)DiffStatus
Carbon 43.34%43.20%-0.14PASS 41.50%-1.84FAIL
Hydrogen 7.27%7.30%+0.03PASS 7.55%+0.28PASS
Nitrogen 10.11%10.05%-0.06PASS 9.60%-0.51FAIL

Analysis of Batch B: Batch B failed significantly on Carbon (-1.84%) and Nitrogen. The HPLC for Batch B showed 99.8% purity.

  • Diagnosis: The EA data suggests the presence of trapped water or solvent. A 1.8% drop in Carbon is consistent with the sample being a monohydrate (approx 5-6% water by weight).

  • Action: Re-dry Batch B and repeat EA. HPLC alone would have released an impure reference standard.

References

  • Journal of Medicinal Chemistry. (2024). Author Guidelines: Purity and Elemental Analysis. American Chemical Society.[3] [Link]

  • ICH Harmonised Tripartite Guideline. (1999).[2] Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances (Q6A). International Council for Harmonisation.[4][5] [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Manceau, L., et al. (2021). Elemental analysis: an important purity control but prone to manipulations.[6] Inorganic Chemistry Frontiers. [Link]

Sources

Technical Guide: Binding Affinity Mechanics of 3,3-Difluoro vs. 3,3-Dihydro Bipiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Decision Matrix

In medicinal chemistry, the transition from a 3,3-dihydro bipiperidine (unsubstituted) to a 3,3-difluoro bipiperidine is rarely a random screen; it is a strategic maneuver to modulate basicity and conformation without significantly altering steric bulk.

The core differentiator is the inductive effect of the gem-difluoro group , which significantly lowers the pKa of the adjacent piperidine nitrogen. This creates a trade-off:

  • Risk: Potential loss of binding affinity (

    
    ) if the target interaction relies on a high-energy salt bridge.
    
  • Reward: Increased membrane permeability (higher

    
    ), improved metabolic stability, and enhanced selectivity via dipole-dipole interactions.
    

This guide details the physicochemical mechanics driving these differences and provides validated protocols for quantifying them.

Physicochemical Profiling: The pKa Shift

The most immediate impact of 3,3-difluoro substitution is electronic. Fluorine is the most electronegative element (


). When placed at the C3 position (

-position to the nitrogen), it exerts a strong electron-withdrawing inductive effect (

effect).
Basicity Modulation

In a standard bipiperidine scaffold, the secondary amines are highly basic.

  • 3,3-dihydro (Parent): The nitrogen lone pair is available, resulting in a pKa

    
     11.0. At physiological pH (7.4), this molecule is 
    
    
    
    protonated (cationic).
  • 3,3-difluoro (Analog): The electron-withdrawing fluorines pull density through the

    
    -framework, destabilizing the protonated ammonium state. This typically lowers the pKa by 2–3 log units (to 
    
    
    
    8.0–9.0).

Impact on Binding: At pH 7.4, a significant fraction of the difluoro analog may exist as the free base (neutral). If the protein binding pocket requires a cation for a salt bridge (e.g., with Aspartate or Glutamate), the apparent affinity of the difluoro compound may decrease simply because the "active" cationic species is less abundant, or the interaction energy is weaker due to dispersed charge.

Table 1: Comparative Physicochemical Properties[1]
Feature3,3-Dihydro Bipiperidine3,3-Difluoro BipiperidineMechanistic Driver
pKa (Piperidine N) ~10.8 – 11.2~8.2 – 9.0Inductive effect (

) of Fluorine.
Ionization at pH 7.4 >99.9% Cationic~90-95% CationicHenderson-Hasselbalch equilibrium.
Lipophilicity (

)
LowerHigherC-F bond is lipophilic relative to C-H.
Distribution (

)
Low (High polarity)Moderate/HighIncreased neutral fraction improves

.
Conformation Chair (Flexible)Chair (Rigidified)Gauche effect and dipole minimization.

Structural Dynamics: Conformational Bias

Fluorine is not merely a "heavy hydrogen"; it dictates shape. In piperidine rings, the gauche effect and dipole minimization drive specific conformational preferences.

The Dipole Alignment

In the 3,3-difluoro motif, the C-F bonds create a significant local dipole.

  • Protonated State: The axial C-F bond often aligns antiparallel to the N-H bond to minimize dipole repulsion, or engages in a charge-dipole interaction with the cationic nitrogen, stabilizing specific chair conformers.

  • Binding Pocket Fit: This "pre-organization" can reduce the entropic penalty of binding (

    
    ). If the protein pocket matches this rigidified shape, affinity improves. If the pocket requires the ring to flex, affinity drops.
    
Diagram 1: Conformational Analysis Workflow

This diagram illustrates the logic flow for determining if conformational restriction is the cause of affinity changes.

ConformationLogic Start Affinity Difference Observed QM 1. QM Calculation (DFT) Calculate Energy Minima Start->QM NMR 2. Solution NMR (J-coupling analysis) QM->NMR XRay 3. Co-Crystal Structure Observe Bound State NMR->XRay Decision Is Bound State = Solution State? XRay->Decision ResultA Pre-organization Benefit (Entropy Gain) Decision->ResultA Yes ResultB Induced Fit Penalty (Enthalpy Loss) Decision->ResultB No

Caption: Workflow to decouple conformational pre-organization effects from direct electrostatic interactions.

Binding Affinity Case Studies

When comparing these two scaffolds, three distinct affinity scenarios typically emerge.

Scenario A: The "Salt Bridge" Penalty
  • Context: The bipiperidine nitrogen binds to a deep, anionic pocket (e.g., Asp113 in GPCRs).

  • Observation: 3,3-difluoro analog shows 5-10x lower affinity (

    
    ).
    
  • Cause: The lower pKa weakens the ionic interaction. The electron-poor nitrogen is a worse hydrogen bond acceptor/donor for the salt bridge.

  • Mitigation: If potency is lost, consider moving the fluorines to the 4-position (further from N) or using a monofluoro analog to tune pKa less drastically.

Scenario B: The "Hydrophobic" Boost
  • Context: The binding pocket contains aromatic residues (Phe, Trp) or a hydrophobic sub-pocket near the C3 position.

  • Observation: 3,3-difluoro analog shows equal or improved affinity .

  • Cause: The C-F bond is bioisosteric to C-OH in polarity but sterically resembles C-H. It can engage in:

    • Orthogonal Multipolar Interactions: C-F...C=O (amide backbone).

    • Hydrophobic exclusion: The lipophilic nature of the difluoro motif displaces "unhappy" water molecules from a hydrophobic pocket.

Scenario C: The "Cellular" Disconnect
  • Context:

    
     (biochemical) is similar, but Cell-based 
    
    
    
    is vastly different.
  • Observation: 3,3-difluoro analog is more potent in cells .

  • Cause:

    
    . The lower pKa increases the fraction of neutral species, allowing the drug to cross the cell membrane more efficiently to reach an intracellular target.
    

Experimental Protocols

To rigorously compare these analogs, you must separate binding kinetics from thermodynamics . Surface Plasmon Resonance (SPR) is the gold standard here.

Protocol: SPR Kinetic Profiling

Objective: Determine if affinity differences are driven by


 (solvation/electrostatics) or 

(hydrophobic contacts/residence time).

Materials:

  • Biacore or Octet instrument.

  • CM5 Sensor Chip (carboxymethylated dextran).

  • HBS-P+ Buffer (adjust pH strictly to 7.4).

Methodology:

  • Ligand Immobilization: Immobilize the target protein to ~2000 RU (Reference unit) via amine coupling.

  • Analyte Preparation: Prepare a 2-fold dilution series of both bipiperidines (0.1 nM to 10

    
    M). Crucial: Ensure DMSO concentration is matched exactly (e.g., 2%).
    
  • Injection (Association): Inject analyte for 180s at 30

    
    L/min.
    
    • Note: Fast

      
       is expected for the charged parent; slower 
      
      
      
      for the difluoro is common due to desolvation penalties.
  • Dissociation: Switch to buffer flow for 600s.

    • Note: A slower

      
       for the difluoro analog indicates successful hydrophobic engagement or dipole anchoring.
      
  • Regeneration: Short pulse of 10 mM Glycine-HCl (pH 2.5).

Diagram 2: SPR Assay Logic

This diagram visualizes the kinetic differentiation process.

SPRWorkflow Prep Sample Prep (Match pH & DMSO) Assoc Association Phase (Measure k_on) Prep->Assoc Inject Dissoc Dissociation Phase (Measure k_off) Assoc->Dissoc Wash Analysis Kinetic Fit (1:1 Langmuir) Dissoc->Analysis Data Result1 Analysis->Result1 Fast k_on? (Electrostatics) Result2 Analysis->Result2 Slow k_off? (Specific Binding)

Caption: SPR workflow to dissect the kinetic basis of affinity changes (k_on vs k_off).

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Morgenthaler, M., et al. (2007). Predicting and tuning physicochemical properties in lead optimization: amine basicity. ChemMedChem, 2(8), 1100-1115. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 3,3-Difluoro-1,4'-bipiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine Factor

In modern drug discovery, 3,3-Difluoro-1,4'-bipiperidine (CAS: 1934439-49-2 / 1253791-37-3) is a high-value building block used to modulate basicity and metabolic stability.[1][2] However, its disposal presents a specific challenge often overlooked: the presence of fluorine atoms on a basic amine scaffold. [1][2]

Standard disposal protocols for organic amines (neutralization or non-halogenated waste streams) are insufficient and potentially dangerous for this compound. Improper incineration of fluorinated compounds releases Hydrogen Fluoride (HF), which can damage standard thermal oxidizers and pose severe environmental risks.

This guide provides a self-validating workflow to ensure this compound is handled with the precision required for fluorinated organic bases.

Chemical Profile & Hazard Assessment

Before disposal, you must validate the material's state. This compound combines the corrosivity of secondary amines with the incineration constraints of organofluorines.

PropertySpecificationOperational Implication
CAS Number 1934439-49-2 (Free base)Use for waste manifesting.[1][2]
Chemical Class Fluorinated Cyclic AmineIncompatible with acids and oxidizers.[1][2][3]
Physical State Solid (low melting) or LiquidMay require dissolution for liquid waste streams.[1][2]
Acidity (pKa) Basic (~8-10 est.)[1][2]Corrosive (D002). Causes severe skin burns.[1][2]
Primary Hazards H314 (Corrosive), H302 (Harmful), H311 (Toxic)Full PPE required (Face shield + Nitrile).[1][2]
Critical Element Fluorine (F) MUST go to Halogenated Waste stream.[1][2]

Expert Insight: Do not assume that because it is an amine, it can be treated solely as a base. The fluorine atoms dictate the disposal path, while the amine functionality dictates the immediate handling safety.[2]

Immediate Safety & Spill Response

Causality: Amine vapors are respiratory irritants. Fluorinated amines can be transdermally toxic. Speed and containment are critical to prevent facility contamination.

Spill Response Workflow

This automated logic ensures no step is missed during a crisis.

SpillResponse Start SPILL DETECTED Assess 1. Assess Volume & State (Solid vs. Liquid) Start->Assess PPE 2. Don PPE: Nitrile gloves (double), Goggles, Lab Coat, Respirator (if volatile) Assess->PPE Decision Is it Liquid? PPE->Decision SolidAction Avoid Dust Generation. Cover with wet paper towel to prevent aerosolization. Decision->SolidAction No (Solid) LiquidAction Do NOT Neutralize with Acid. (Risk of violent exotherm). Apply Inert Absorbent (Vermiculite). Decision->LiquidAction Yes Collect 3. Collect into Wide-Mouth HDPE Jar SolidAction->Collect LiquidAction->Collect Label 4. Label as: 'Halogenated Organic Waste' + 'Corrosive' Collect->Label Clean 5. Wash area with soap/water. Test pH of surface. Label->Clean

Figure 1: Decision logic for immediate spill response. Note the prohibition on acid neutralization.[2]

Waste Segregation & Disposal Protocol

The Core Directive: Halogenated Segregation

The most common error in disposing of this compound is placing it in the "General Organic" or "Non-Halogenated" solvent bin.[1][2]

  • Why? Non-halogenated waste is often used as fuel blending for cement kilns. Fluorine content produces HF during combustion, which corrodes kiln linings and violates emissions permits.

  • The Rule: If a molecule contains F, Cl, Br, or I , it is Halogenated Waste .[1][2]

Step-by-Step Disposal Procedure
Scenario A: Pure Substance (Solid/Liquid)
  • Container Selection: Use a high-density polyethylene (HDPE) or glass container. Avoid metal cans due to corrosivity.[4]

  • Labeling: Mark clearly with:

    • Chemical Name: this compound[1][2][5][6][7]

    • Hazard Checkbox: Corrosive , Toxic .

    • Stream: Halogenated Organic .

  • Manifesting: List under RCRA Code D002 (Corrosive) and potentially D001 (Ignitable) depending on flashpoint data.

Scenario B: Reaction Mixture (In Solution)
  • Compatibility Check: Ensure the solution does not contain strong acids or oxidizers (e.g., Nitric Acid, Peroxides).

    • Risk:[8][9] Mixing an amine with an oxidizer can create explosive N-oxides or hypergolic mixtures.

  • Solvent Choice: If dissolving solid waste, use a compatible halogenated solvent (e.g., Dichloromethane) or a standard organic solvent (Methanol/Ethanol) but classify the total mixture as Halogenated .

  • Accumulation: Pour into the "Halogenated Waste" carboy.

    • Self-Validation: Check the pH of the waste stream. If the waste stream is acidic, add the amine slowly to prevent splashing/heat generation.

Disposal Decision Tree

DisposalTree Input Waste Material: This compound StateCheck Physical State? Input->StateCheck SolidPath Solid Residue StateCheck->SolidPath Solid LiquidPath Dissolved in Solvent StateCheck->LiquidPath Liquid Dissolve Dissolve in minimal Methanol or DCM SolidPath->Dissolve StreamCheck Select Waste Stream LiquidPath->StreamCheck Dissolve->StreamCheck WrongWay Non-Halogenated Bin (PROHIBITED) StreamCheck->WrongWay Avoid RightWay Halogenated Waste Bin (REQUIRED) StreamCheck->RightWay Select Reason Reason: Fluorine content requires HF scrubbing during incineration RightWay->Reason

Figure 2: Logic flow for selecting the correct waste stream. Note that even if dissolved in a non-halogenated solvent like Methanol, the presence of the solute mandates the Halogenated stream.[2]

Regulatory Compliance (RCRA & EPA)[1][11]

While this compound is not explicitly listed on the EPA "P-List" or "U-List", it is regulated as a Characteristic Hazardous Waste .[1][2]

  • D002 (Corrosivity): Applicable if the pH of an aqueous solution is

    
     12.5. As a secondary amine, concentrated solutions often trigger this.
    
  • D001 (Ignitability): Applicable if the liquid formulation has a flash point < 60°C (140°F).

  • F-List (F001/F002): If dissolved in spent halogenated solvents (e.g., Methylene Chloride), the entire mixture adopts the F-code.

Compliance Checklist:

References

  • PubChem. (n.d.). Compound Summary: this compound.[1][2][5][6][7] National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved from [Link][2]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][2]

Sources

Navigating the Unseen: A Senior Application Scientist's Guide to Safely Handling 3,3-Difluoro-1,4'-bipiperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, fluorinated piperidine scaffolds are of immense value. The introduction of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. However, with novel structures such as 3,3-Difluoro-1,4'-bipiperidine, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep-seated culture of safety and precision in your laboratory.

Hazard Assessment: Understanding the Compound

While a comprehensive toxicological profile for this compound is not yet established, we can infer its potential hazards by examining its structural components: the 1,4'-bipiperidine core and the geminal difluoro group.

The parent compound, 1,4'-bipiperidine, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1]. The toxicological properties have not been fully investigated, which necessitates a cautious approach[2].

The introduction of fluorine atoms into organic molecules can significantly alter their reactivity and biological interactions. While many organofluorine compounds are relatively inert, some can be metabolized to toxic byproducts[3][4]. Therefore, it is prudent to treat this compound as a substance with the potential for skin and eye irritation, respiratory tract irritation, and unknown systemic toxicity.

Inferred Hazard Profile:

Hazard TypeInferred RiskRationale
Skin Contact Irritant, potential for dermal absorptionBased on the parent 1,4'-bipiperidine structure[1].
Eye Contact Serious IrritantBased on the parent 1,4'-bipiperidine structure[1].
Inhalation Respiratory Tract IrritantBased on the parent 1,4'-bipiperidine structure[1].
Ingestion Unknown, presumed harmfulGeneral precaution for research chemicals.
Long-term Exposure UnknownLack of specific toxicological data.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the recommended PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Handling Solids Chemical safety gogglesNitrile or Neoprene gloves (double-gloving recommended)Lab coatUse of a certified chemical fume hood is mandatory.
Preparing Solutions Chemical safety goggles and face shieldNitrile or Neoprene gloves (double-gloving recommended)Lab coatWork within a certified chemical fume hood.
Running Reactions Chemical safety gogglesNitrile or Neoprene glovesLab coatEnsure the reaction is conducted in a well-ventilated fume hood.
Handling Waste Chemical safety gogglesNitrile or Neoprene glovesLab coatHandle in a well-ventilated area, preferably within a fume hood.
Glove Selection Rationale:

While specific permeation data for this compound is unavailable, nitrile and neoprene gloves generally offer good resistance to a range of organic compounds[5]. Double-gloving provides an additional layer of protection against potential tears and permeation[6]. It is imperative to inspect gloves for any signs of degradation before and during use[7].

The following diagram illustrates the decision-making process for selecting the appropriate PPE.

PPE_Selection PPE Selection Workflow for this compound cluster_0 Hazard Assessment cluster_1 Engineering Controls cluster_2 Personal Protective Equipment cluster_3 Task-Specific Considerations Start Handling this compound Assess_Hazards Assess Potential Hazards: - Skin/Eye Irritation - Respiratory Irritation - Unknown Systemic Toxicity Start->Assess_Hazards Fume_Hood Work in a Certified Chemical Fume Hood Assess_Hazards->Fume_Hood Primary Control Task Identify Task Fume_Hood->Task Eye_Protection Wear Chemical Safety Goggles Hand_Protection Wear Double Nitrile or Neoprene Gloves Body_Protection Wear a Lab Coat Face_Shield Add Face Shield for Splash Hazard Weighing Weighing Solid Task->Weighing Solution Preparing Solution Task->Solution Waste Handling Waste Task->Waste Weighing->Eye_Protection Weighing->Hand_Protection Weighing->Body_Protection Solution->Eye_Protection Solution->Hand_Protection Solution->Body_Protection Solution->Face_Shield If splash risk Waste->Eye_Protection Waste->Hand_Protection Waste->Body_Protection

Caption: PPE selection workflow for handling this compound.

Operational Plan: Step-by-Step Guidance

Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your research.

Weighing and Handling the Solid Compound
  • Preparation:

    • Ensure a certified chemical fume hood is operational and the sash is at the appropriate working height.

    • Gather all necessary equipment: analytical balance, weighing paper or vessel, spatulas, and a labeled container for the weighed compound[8][9][10].

    • Don the appropriate PPE as outlined in the table above.

  • Weighing:

    • Place a clean piece of weighing paper or a suitable container on the analytical balance and tare it.

    • Carefully transfer the desired amount of this compound onto the weighing paper using a clean spatula. Avoid creating dust.

    • Once the desired weight is obtained, carefully fold the weighing paper to enclose the solid.

  • Transfer:

    • Transfer the weighed solid to a labeled reaction vessel or container within the fume hood.

    • If any solid is spilled, clean it up immediately following the spill procedure outlined below.

  • Post-Weighing:

    • Clean the spatula and any other contaminated equipment with an appropriate solvent (e.g., ethanol or isopropanol) in the fume hood.

    • Dispose of the weighing paper and any contaminated wipes in the designated halogenated solid waste container.

    • Remove PPE following the doffing procedure and wash hands thoroughly.

Spill and Emergency Procedures
  • Minor Spill (in fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or sand.

    • Carefully collect the absorbent material into a labeled container for halogenated waste.

    • Clean the spill area with a suitable solvent and then with soap and water.

    • Dispose of all contaminated materials in the halogenated waste container.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes[2].

    • Remove any contaminated clothing.

    • Seek immediate medical attention.

  • Eye Contact:

    • Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open[2].

    • Seek immediate medical attention.

Disposal Plan: Responsible Stewardship

As a fluorinated organic compound, this compound is classified as a halogenated organic waste and must be disposed of accordingly to prevent environmental contamination[11][12][13].

  • Solid Waste:

    • All solid waste contaminated with this compound (e.g., weighing paper, gloves, absorbent pads) must be placed in a clearly labeled, sealed container designated for "Halogenated Solid Waste"[14].

  • Liquid Waste:

    • Solutions containing this compound must be collected in a dedicated, sealed, and clearly labeled container for "Halogenated Liquid Waste"[14].

    • Do not mix halogenated waste with non-halogenated waste streams[12][13].

  • Container Labeling:

    • All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and volume[14].

  • Disposal Protocol:

    • Follow your institution's specific procedures for the collection and disposal of hazardous waste. Contact your institution's Environmental Health and Safety (EHS) department for guidance.

By adhering to these rigorous safety and handling protocols, you can confidently and safely incorporate this compound into your research, paving the way for new discoveries while prioritizing the well-being of yourself and your colleagues.

References

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Crystalgen. (n.d.). Tips for Handling Lab Chemicals: A Comprehensive Guide. Retrieved from [Link]

  • Environment, Health and Safety. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from [Link]

  • Labcompare. (2023, April 14). The Do's and Don'ts of Laboratory Balances. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4'-Bipiperidine. PubChem. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]

  • National Toxicology Program. (2024, December 3). Fluoride, Neurodevelopment, and Cognition: A National Toxicology Program Monograph. Retrieved from [Link]

  • News-Medical. (2025, September 2). Fluorine-containing medicines do not increase adverse drug reactions. Retrieved from [Link]

  • PENTA. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • Regulations.gov. (2020, June 29). Comment from Barbara MacKenzie. Retrieved from [Link]

  • Lab Manager. (2025, October 1). Analytical Balances and Proper Weighing Practices. Retrieved from [Link]

  • Bucknell University. (n.d.). HAZARDOUS WASTE SEGREGATION. Retrieved from [Link]

  • Furuya, T., Kuttan, A., & Nising, C. F. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(1), 13–26. [Link]

  • University of North Carolina at Chapel Hill. (n.d.). 7.2 Organic Solvents. Environment, Health and Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 5). Our Current Understanding of the Human Health and Environmental Risks of PFAS. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, January 29). Metabolism and Toxicity of Fluorine Compounds. PMC. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Occupational Health Guidelines for Chemical Hazards (81-123). NIOSH. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Wikipedia. (n.d.). National Institute for Occupational Safety and Health. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Perfluorinated Alkyl Substances: Emerging Insights Into Health Risks. Retrieved from [Link]

  • Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]

  • PubMed. (2024, July 5). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]

  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services. Retrieved from [Link]

  • Bibliothèque et Archives Canada. (n.d.). Organofluorine Compounds in the Environment - Analysis, Sources and. Retrieved from [Link]

  • Weighing Review. (n.d.). Lab Weighing Safety Guidelines. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024, November 12). Chemical Safety in the Workplace. NIOSH. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Showa Group. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.